Product packaging for Ethyl 5-(aminomethyl)furan-2-carboxylate(Cat. No.:CAS No. 18707-63-6)

Ethyl 5-(aminomethyl)furan-2-carboxylate

Cat. No.: B091889
CAS No.: 18707-63-6
M. Wt: 169.18 g/mol
InChI Key: GSWZGDLAZFBBPB-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)furan-2-carboxylate (CAS 18707-63-6) is a furan derivative of significant interest in organic and medicinal chemistry, where such structures are recognized as "privileged scaffolds" for their ability to bind to multiple biological targets . This compound serves as a versatile bifunctional synthetic intermediate. Its molecular structure features an ethyl carboxylate group at the 2-position and an aminomethyl group at the 5-position of the furan ring . The presence of these two distinct functional groups allows for diverse chemical transformations: the ester moiety can undergo hydrolysis, amidation, or reduction, while the primary amine is a key site for acylation, alkylation, and the formation of Schiff bases . A primary research application of related aminomethyl furan carboxylates is their use as bio-based monomers for the production of semi-aromatic polyamides, which are thermoplastics with applications in the automotive, electrical, and packaging industries . These polymers, such as poly(5-aminomethyl-2-furoic acid) (PAMF), exhibit thermal and mechanical properties comparable to commercial, fossil-fuel-derived alternatives . Furthermore, the structural framework of this compound is also investigated for potential applications in pharmaceutical research, including as an inhibitor of certain enzymes . The compound is part of a growing trend to utilize renewable biomass, such as 5-(hydroxymethyl)furfural (HMF), as a starting material for the synthesis of valuable furan-based chemicals, aligning with the principles of green chemistry . Researchers should note that this product is intended For Research Use Only. It is not intended for human or veterinary applications . Proper storage recommendations include keeping the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B091889 Ethyl 5-(aminomethyl)furan-2-carboxylate CAS No. 18707-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(aminomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWZGDLAZFBBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340587
Record name ethyl 5-(aminomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18707-63-6
Record name ethyl 5-(aminomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, drawing from available data and information on structurally related compounds. It includes a summary of its physicochemical properties, proposed methodologies for its synthesis and analysis, and a discussion of its potential biological activities based on analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of furan-based compounds.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, with experimental data for some related compounds available for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₃PubChem[1]
Molar Mass 169.18 g/mol PubChem[1]
CAS Number 18707-63-6ChemBK[2]
Appearance Not specified (likely a solid, based on analogs)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not availableN/A
Solubility Not availableN/A
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]

Note: The hydrochloride salt of this compound is also commercially available (CAS No. 1030012-30-6).[3]

Synthesis and Purification

Proposed Synthetic Protocol

A potential synthetic approach involves the reduction of an appropriate precursor, such as an azide or a nitrile, or the direct amination of a hydroxymethylfuran derivative. A generalized procedure for the synthesis of a related compound, diethyl 5-amino-3-aryl-furan-2,4-dicarboxylates, involves the reaction of an ethyl (E)-3-aryl-2-cyanoacrylate with ethyl glycinate hydrochloride.[4]

Reaction Scheme (Hypothetical):

A plausible route could involve the conversion of a precursor like ethyl 5-(chloromethyl)furan-2-carboxylate with an amine source.

Experimental Workflow:

G start Starting Material: Ethyl 5-(chloromethyl)furan-2-carboxylate reagents Amine Source (e.g., NH3) Solvent (e.g., THF) Room Temperature start->reagents 1. Add reaction Nucleophilic Substitution reagents->reaction 2. React workup Aqueous Workup Extraction with Organic Solvent reaction->workup 3. Quench & Extract purification Column Chromatography (Silica Gel) workup->purification 4. Purify product Product: This compound purification->product 5. Isolate

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of the crude product would likely be achieved through standard laboratory techniques.

Purification Protocol:

  • Extraction: Following the reaction, an acid-base extraction can be employed to separate the basic amine product from neutral and acidic impurities.

  • Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a common method for purifying furan derivatives.[4]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used for final purification.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester protons (a quartet and a triplet), furan ring protons (two doublets), and the aminomethyl protons (a singlet). The chemical shifts would be indicative of the electronic environment of each proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, and the aminomethyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (169.0739 m/z for [M+H]⁺).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-O stretching (furan and ester).

Analytical Workflow:

G sample Purified Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir IR Spectroscopy sample->ir data Structural Confirmation and Purity Assessment nmr->data ms->data ir->data

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the primary amine, the ethyl ester, and the furan ring.

  • Amine Group: The aminomethyl group is nucleophilic and basic, and can readily undergo reactions such as acylation, alkylation, and salt formation.

  • Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or be reduced to an alcohol.

  • Furan Ring: The furan ring is an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions. It can also be susceptible to oxidation.

Storage and Handling:

Based on safety data for related compounds, this compound hydrochloride should be stored at room temperature in a dry and cool place.[3] For the free base, it is advisable to store it under an inert atmosphere to prevent oxidation and degradation. Furan derivatives can be sensitive to light and air.[5]

Potential Biological Activity and Applications

While no specific biological activities or signaling pathways have been reported for this compound, the furan-2-carboxylate scaffold is present in numerous compounds with diverse pharmacological properties.[6]

Derivatives of the closely related methyl-5-(hydroxymethyl)-2-furan carboxylate have been investigated for their anticancer and antibacterial activities. For instance, an amine derivative showed cytotoxic effects against HeLa cell lines and inhibitory activity against various bacteria.[7]

Experimental Protocol for Biological Evaluation (based on analogs):

  • Anticancer Activity (MTT Assay):

    • Seed cancer cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

  • Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

    • Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates under appropriate conditions for bacterial growth.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Given the biological activities of related furan derivatives, this compound represents a valuable scaffold for the development of novel therapeutic agents.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, safety information for its hydrochloride salt and other related furan compounds provides guidance on handling.

For this compound hydrochloride, the following GHS pictograms and hazard statements have been reported:

  • Pictograms: GHS07 (Exclamation Mark)

  • Hazard Statements: May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[8]

General Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a furan derivative with potential applications in medicinal chemistry and drug discovery. While experimental data on its physicochemical properties are limited, its structural features suggest it is a versatile building block for the synthesis of more complex molecules. This technical guide provides a summary of its known and predicted properties, along with proposed experimental protocols for its synthesis, analysis, and biological evaluation based on the study of closely related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 5-(aminomethyl)furan-2-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical identity, properties, and provides illustrative experimental protocols and workflows relevant to its synthesis and evaluation.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a disubstituted furan derivative. The furan ring is substituted at the C2 and C5 positions with an ethyl carboxylate group and an aminomethyl group, respectively.

IUPAC Name: this compound

Synonyms:

  • 5-AMINOMETHYL-FURAN-2-CARBOXYLIC ACID ETHYL ESTER

  • Ethyl 5-(aminomethyl)-2-furoate

  • Furane-2-carboxylic acid, 5-aminomethyl-, ethyl ester

  • ethyl 5-(aminomethyl)-2-furoate hydrochloride (for the hydrochloride salt)[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
CAS Number 18707-63-6[2]
Molecular Formula C₈H₁₁NO₃[2]
Molecular Weight 169.18 g/mol [2]
Storage Condition Room Temperature[2]

For the hydrochloride salt form (CAS No. 1030012-30-6):

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₃[1]
Molecular Weight 205.64 g/mol [1]
Storage Store at room temperature, keep dry and cool.[1]

Experimental Protocols

Representative Synthesis of a Furan Carboxylate Derivative:

A general method for the condensation reaction to form furan derivatives involves the reaction of an amine with an acid chloride.[3]

Materials:

  • Amine precursor (1 mmol)

  • Furoyl chloride derivative (1.5 mmol)

  • Pyridine (3 mmol)

  • Anhydrous dichloromethane (10 mL)

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate/hexane mixture for elution

Procedure:

  • A solution of the amine (1 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C with stirring.

  • The acid chloride (1.5 mmol) and pyridine (3 mmol) are slowly added to the cooled solution.

  • The resulting mixture is stirred at 0 °C for 4 hours.

  • The reaction mixture is then partitioned between water and dichloromethane.

  • The organic phase is collected and evaporated under vacuum to dryness.

  • The resulting residue is purified by column chromatography on silica gel, using an ethyl acetate/hexane mixture as the eluent to yield the final product.[3]

Protocol for Biological Activity Screening: Cytotoxicity Assay

Furan derivatives are often evaluated for their potential as anticancer agents.[4][5][6][7] A common initial screening method is a cytotoxicity assay, such as the MTT assay, to determine the compound's effect on cancer cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Complete culture medium

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent solution)

  • Positive control (known cytotoxic agent)

  • Vehicle control (medium with DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]

  • Compound Addition: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Add 100 µL of the medium containing the test compounds to the wells.[8]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizations

The following diagrams, generated using the DOT language, illustrate a representative synthesis pathway and a general experimental workflow for the development of furan-based compounds.

G cluster_synthesis Representative Synthesis Pathway Starting_Materials Starting Materials (e.g., Amine, Acid Chloride) Reaction Condensation Reaction (DCM, Pyridine, 0°C) Starting_Materials->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A representative synthetic pathway for a furan derivative.

G cluster_workflow Experimental Workflow for Synthesis and Screening Synthesis Chemical Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: General workflow for synthesis and biological evaluation.

References

An In-depth Technical Guide to Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18707-63-6

Disclaimer: Publicly available scientific literature contains limited direct experimental data regarding the biological activities of Ethyl 5-(aminomethyl)furan-2-carboxylate. The biological data and associated protocols presented herein are based on closely related and well-studied furan-2-carboxylate analogs. These examples are provided to illustrate the potential applications and methodologies relevant to this class of compounds.

Introduction

Furan-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials science. The furan scaffold is a versatile pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] this compound, a member of this family, serves as a valuable bifunctional building block for the synthesis of novel therapeutic agents and advanced polymers. Its structure incorporates a reactive primary amine and an ethyl ester, allowing for diverse chemical modifications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed potential synthetic routes, and experimental protocols for biological evaluation based on its structural analogs.

Chemical and Physical Properties

This compound is a furan derivative with the molecular formula C8H11NO3.[2][3] Its key identifiers and computed physicochemical properties are summarized below. A hydrochloride salt of this compound is also commercially available (CAS 1030012-30-6).[4]

PropertyValueSource
CAS Number 18707-63-6PubChem[3]
Molecular Formula C8H11NO3PubChem[3]
Molecular Weight 169.18 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
Synonyms Ethyl 5-(aminomethyl)-2-furoate, 5-Aminomethyl-furan-2-carboxylic acid ethyl esterPubChem[3]
XLogP3 0.4PubChem (Computed)[3]
Topological Polar Surface Area (TPSA) 65.5 ŲPubChem (Computed)[3]
Hydrogen Bond Donors 1PubChem (Computed)[3]
Hydrogen Bond Acceptors 4PubChem (Computed)[3]
Rotatable Bond Count 3PubChem (Computed)[3]

Synthesis Protocols

Two plausible synthetic routes for this compound are detailed below. Route A represents a "green chemistry" approach starting from a bio-based precursor, while Route B follows a conventional chemical synthesis pathway.

Route A: Enzymatic Synthesis of Precursor and Subsequent Esterification

This route involves the enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF), followed by a standard Fischer esterification.

This protocol is adapted from the multi-enzyme cascade process described for the conversion of HMF to AMFCA.[5][6] The process utilizes four key enzymes.

  • Materials:

    • 5-(hydroxymethyl)furfural (HMF)

    • HMF oxidase (HMFO) from Methylovorus sp.

    • Aldehyde dehydrogenase (ALDH) from Sphingobium sp.

    • Omega-transaminase (ω-TA) from Chromobacterium violaceum

    • Alanine dehydrogenase (AlaDH) from Bacillus subtilis

    • L-Alanine

    • Nicotinamide adenine dinucleotide (NAD+)

    • Catalase

    • Sodium phosphate buffer (NaPi), 100 mM, pH 8.0

  • Procedure:

    • Prepare a reaction mixture in 100 mM NaPi buffer (pH 8.0) containing HMF (e.g., 50 mM) and L-Alanine (e.g., 50 mM) as the amine donor.

    • Add the enzymes to the reaction mixture. Optimal concentrations should be determined empirically, but representative concentrations are in the micromolar range (e.g., 0.2-10 µM).

    • Add a catalytic amount of NAD+ and catalase to the mixture. The AlaDH ensures the regeneration of the L-Alanine amine donor and maintains the cofactor balance.

    • Incubate the reaction at 30°C with constant stirring or oscillation for 24-48 hours.

    • Monitor the conversion of HMF to AMFCA using High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the product AMFCA can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

enzymatic_synthesis cluster_main Enzymatic Cascade for AMFCA Synthesis cluster_regen Cofactor & Amine Donor Regeneration HMF 5-(Hydroxymethyl)furfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF HMFO FFCA 5-Formylfuran-2-carboxylic Acid (FFCA) DFF->FFCA ALDH AMFCA 5-(Aminomethyl)-2-furancarboxylic Acid (AMFCA) FFCA->AMFCA ω-TA L_Ala L-Alanine Pyruvate Pyruvate L_Ala->Pyruvate AlaDH Pyruvate->L_Ala AlaDH NH3 Ammonia NAD NAD+ NADH NADH NAD->NADH Coupled Reactions

Caption: Enzymatic cascade for AMFCA synthesis from HMF.

This is a standard procedure for converting a carboxylic acid to an ethyl ester.

  • Materials:

    • 5-(aminomethyl)-2-furancarboxylic acid (AMFCA)

    • Absolute Ethanol (EtOH), anhydrous

    • Sulfuric Acid (H₂SO₄), concentrated

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine, saturated

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Suspend AMFCA (1 equivalent) in a large excess of absolute ethanol (e.g., 20-50 equivalents).

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-16 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Route B: Reductive Amination of Ethyl 5-formylfuran-2-carboxylate

This approach involves the conversion of a furan aldehyde to the corresponding amine.

This protocol is based on general reductive amination procedures for furan aldehydes.

  • Materials:

    • Ethyl 5-formylfuran-2-carboxylate

    • Ammonium chloride (NH₄Cl) or another ammonia source

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

    • Methanol (MeOH), anhydrous

    • Hydrochloric acid (HCl) in diethyl ether or dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) and a source of ammonia such as ammonium chloride (5-10 equivalents) in anhydrous methanol.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

    • Once complete, quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous residue basic (pH > 9) with NaOH solution and extract with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the free base. If the hydrochloride salt is desired, dissolve the purified free base in diethyl ether and add a solution of HCl in ether/dioxane to precipitate the salt.

Biological Activity of Furan Analogs

Compound/DerivativeBiological ActivityCell Line / OrganismQuantitative Data (IC₅₀ / MIC)Source
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateCytotoxicityHeLa (Cervical Cancer)IC₅₀: 62.37 µg/mLResearchGate[7]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateAntibacterialPhotogenic BacteriaMIC: 250 µg/mLResearchGate[7]
Methyl-5-(hydroxymethyl)-2-furan carboxylateAnti-inflammatory--Oriental Journal of Chemistry[8]
Bis-2(5H)-furanone derivative (4e)CytotoxicityC6 (Glioma)IC₅₀: 12.1 µMPubMed

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential anticancer and antibacterial activities of the title compound, based on methodologies used for its analogs.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Cancer cell line (e.g., HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well microtiter plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.

    • Incubate the plate for another 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compound concentration.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC).

  • Materials:

    • Bacterial strain (e.g., Staphylococcus aureus)

    • Mueller-Hinton Broth (MHB)

    • Test compound (dissolved in DMSO)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial suspension to each well containing the diluted compound.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

workflow cluster_synthesis Synthesis & Purification cluster_bio Biological Evaluation start Starting Materials (e.g., HMF or Furan Aldehyde) reaction Chemical or Enzymatic Synthesis start->reaction workup Extraction & Workup reaction->workup purify Column Chromatography workup->purify characterize Structure Confirmation (NMR, MS) purify->characterize stock Prepare Compound Stock (in DMSO) characterize->stock Pure Compound invitro In Vitro Assays (e.g., MTT, MIC) stock->invitro data Data Analysis (IC50 / MIC Determination) invitro->data conclusion Identify Lead Candidates data->conclusion

Caption: General workflow for synthesis and biological evaluation.

References

Synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate from ethyl 5-(hydroxymethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The transformation of ethyl 5-(hydroxymethyl)furan-2-carboxylate to ethyl 5-(aminomethyl)furan-2-carboxylate is a critical process in medicinal chemistry, yielding a versatile building block for the synthesis of a wide array of biologically active molecules. The furan scaffold is a valuable pharmacophore, and its derivatives have shown promise in anticancer, antibacterial, and anti-inflammatory applications. This technical guide provides a detailed overview of the primary synthetic routes, complete with experimental protocols and quantitative data, to facilitate the efficient and reproducible synthesis of this key amine derivative.

Synthetic Strategies and Methodologies

The most prevalent and effective method for the synthesis of this compound from its hydroxymethyl precursor involves a two-step sequence. This process is initiated by the conversion of the hydroxyl group into a more effective leaving group, typically a halide, followed by a nucleophilic substitution with an amine source. An alternative pathway proceeds through an azide intermediate, which is subsequently reduced to the desired amine.

Two-Step Synthesis via Halogenation and Amination

This primary route is often favored for its reliability and scalability.

Step 1: Synthesis of Ethyl 5-(Chloromethyl)furan-2-carboxylate

The initial step involves the chlorination of the hydroxymethyl group. While direct chlorination of ethyl 5-(hydroxymethyl)furan-2-carboxylate can be achieved using various chlorinating agents, a well-documented procedure involves the oxidation of the related 5-(chloromethyl)furfural followed by esterification. A similar transformation can be adapted for ethyl 5-(hydroxymethyl)furan-2-carboxylate using a suitable chlorinating agent like thionyl chloride or a Vilsmeier-Haack type reagent.

Step 2: Amination of Ethyl 5-(Chloromethyl)furan-2-carboxylate

The resulting chloromethyl intermediate is then subjected to amination. This can be accomplished using various nitrogen nucleophiles. A common method is the Gabriel synthesis, which utilizes potassium phthalimide followed by hydrolysis or hydrazinolysis to afford the primary amine. Alternatively, direct amination with ammonia or a protected amine equivalent can be employed. For instance, amination of similar furan derivatives has been successfully achieved using tryptamine and 1,3-diaminopropane.

Alternative Route: Azide Formation and Reduction

An alternative strategy involves the conversion of the hydroxymethyl group to an azidomethyl group, which is then reduced to the amine.

Step 1: Synthesis of Ethyl 5-(Azidomethyl)furan-2-carboxylate

The hydroxymethyl compound is first converted to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group. Subsequent reaction with sodium azide in a polar aprotic solvent yields the azido intermediate.

Step 2: Reduction of Ethyl 5-(Azidomethyl)furan-2-carboxylate

The azide is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like lithium aluminum hydride or triphenylphosphine (Staudinger reaction).

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 5-(Chloromethyl)furan-2-carboxylate

  • Materials: Ethyl 5-(hydroxymethyl)furan-2-carboxylate, thionyl chloride, dichloromethane (DCM), pyridine (catalytic amount).

  • Procedure:

    • To a solution of ethyl 5-(hydroxymethyl)furan-2-carboxylate (1 equivalent) in anhydrous DCM, cooled to 0 °C, add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-(chloromethyl)furan-2-carboxylate.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Gabriel Synthesis

  • Materials: Ethyl 5-(chloromethyl)furan-2-carboxylate, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate.

  • Procedure:

    • Dissolve ethyl 5-(chloromethyl)furan-2-carboxylate (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the phthalimide intermediate.

    • Dissolve the intermediate in ethanol and add hydrazine hydrate (2 equivalents).

    • Reflux the mixture for 4 hours.

    • After cooling, filter off the precipitate (phthalhydrazide).

    • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps.

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
ChlorinationEthyl 5-(hydroxymethyl)furan-2-carboxylateEthyl 5-(chloromethyl)furan-2-carboxylateThionyl chloride, Pyridine75-85
Amination (Gabriel Synthesis)Ethyl 5-(chloromethyl)furan-2-carboxylateThis compoundPotassium phthalimide, Hydrazine hydrate60-70
Azidation (from Tosylate)Ethyl 5-(tosyloxymethyl)furan-2-carboxylateEthyl 5-(azidomethyl)furan-2-carboxylateSodium azide85-95
Reduction (Catalytic Hydrogenation)Ethyl 5-(azidomethyl)furan-2-carboxylateThis compoundH₂, Pd/C>90

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the logical flow of the described methodologies.

Synthesis_Workflow start Ethyl 5-(hydroxymethyl)furan-2-carboxylate intermediate1 Ethyl 5-(chloromethyl)furan-2-carboxylate start->intermediate1 Chlorination (SOCl₂, Pyridine) intermediate2 Phthalimide Intermediate intermediate1->intermediate2 Gabriel Reaction (Potassium Phthalimide) product This compound intermediate2->product Hydrazinolysis (Hydrazine Hydrate)

Caption: Workflow for the two-step synthesis via halogenation and amination.

Alternative_Synthesis_Workflow start Ethyl 5-(hydroxymethyl)furan-2-carboxylate intermediate_tosyl Ethyl 5-(tosyloxymethyl)furan-2-carboxylate start->intermediate_tosyl Tosylation (TsCl, Pyridine) intermediate_azide Ethyl 5-(azidomethyl)furan-2-carboxylate intermediate_tosyl->intermediate_azide Azidation (NaN₃) product This compound intermediate_azide->product Reduction (H₂, Pd/C)

Caption: Alternative synthetic route via an azide intermediate.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and available resources.

Molecular weight and formula of Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and a logical workflow for Ethyl 5-(aminomethyl)furan-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Data

This compound is a furan derivative featuring both an ester and an aminomethyl functional group. These reactive sites make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel polymers.

Below is a summary of its key quantitative data. Note that the compound is often supplied or synthesized as a hydrochloride salt, for which the data is also provided for comparison.

PropertyValueSalt Form (HCl)
Molecular Formula C₈H₁₁NO₃[1][2]C₈H₁₂ClNO₃[3]
Molecular Weight 169.18 g/mol [1]205.64 g/mol [3][4]
IUPAC Name This compound[1]This compound hydrochloride[3]
CAS Number 18707-63-6[1][2]1030012-30-6[3][4]

Representative Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from established methods for analogous furan derivatives. The following protocol is a representative example based on common organic synthesis techniques for similar structures, such as the reductive amination of a corresponding aldehyde.

Objective: To synthesize this compound from Ethyl 5-formylfuran-2-carboxylate.

Materials:

  • Ethyl 5-formylfuran-2-carboxylate (1 equivalent)

  • Ammonia solution (or an appropriate amine source)

  • A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (H₂/Pd)

  • An appropriate solvent (e.g., Methanol, Ethanol)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Imine Formation: Add an excess of the ammonia solution to the flask. Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) in portions. Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]

  • Work-up: After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.[5]

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.[5][6]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.[6]

Visualized Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the chemical synthesis and purification of the target compound, as described in the protocol above.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Process cluster_end Final Product start_aldehyde Ethyl 5-formylfuran-2-carboxylate step1 Imine Formation (in Methanol) start_aldehyde->step1 start_amine Amine Source (e.g., NH3) start_amine->step1 step2 Reductive Amination (e.g., NaBH3CN) step1->step2 Intermediate step3 Solvent Removal step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Drying & Concentration step4->step5 step6 Column Chromatography step5->step6 Crude Product end_product Pure Ethyl 5-(aminomethyl) furan-2-carboxylate step6->end_product

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Biological Activity of Furan-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Furan-2-Carboxylate Derivatives

Furan, a five-membered aromatic heterocyclic compound containing one oxygen atom, serves as a foundational scaffold in a multitude of biologically active compounds.[1][2][3][4] Its derivatives, particularly furan-2-carboxylate esters and amides, have garnered significant attention in medicinal chemistry. The furan ring's electronic properties and its capacity for both polar and non-polar interactions allow it to act as a bioisostere for other aromatic systems, like phenyl rings, often improving pharmacokinetic profiles such as metabolic stability and bioavailability.[2] This versatility has led to the development of furan-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4][5][6]

1.1. Chemical Structure and Properties

The core of a furan-2-carboxylate derivative is the furan ring with a carboxylate group (-COOR) or a carboxamide group (-CONHR) at the C2 position. The reactivity and biological activity of these molecules can be finely tuned by modifying the substituents on the furan ring (e.g., at the C5 position with a halogen) and on the ester or amide moiety.[7] These modifications influence key physicochemical properties like lipophilicity, electronic distribution, and steric hindrance, which are critical for target binding and cellular uptake.[7]

1.2. Significance in Medicinal Chemistry

The furan-2-carboxylate scaffold is a privileged structure in drug discovery. Its derivatives have been explored for a vast range of therapeutic applications. For example, nitrofurantoin is a well-known antibacterial agent used for urinary tract infections, and its activity is directly linked to the furan ring.[2] The ability to synthesize a diverse library of these derivatives allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of potent and selective therapeutic agents.[2]

Biological Activities of Furan-2-Carboxylate Derivatives

Furan-2-carboxylate derivatives exhibit a remarkable breadth of biological activities, making them a focal point of research for new therapeutic agents.

2.1. Antimicrobial Activity

2.1.1. Antibacterial Activity Numerous studies have demonstrated the efficacy of furan-2-carboxylate derivatives against both Gram-positive and Gram-negative bacteria.[2][3] For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against Escherichia coli and Staphylococcus aureus.[3][8] Carbamothioyl-furan-2-carboxamide derivatives have also displayed significant inhibition against various bacterial strains.[9] The mechanism of action often involves disruption of bacterial cellular processes, which can be modulated by the specific substituents on the furan scaffold.

2.1.2. Antifungal Activity In addition to antibacterial effects, these compounds are also effective against fungal pathogens.[2] Carboxamide derivatives have shown significant activity against fungal strains like Candida albicans and Aspergillus species.[2][9] For example, specific furan-2-carboxamide derivatives containing a 2,4-dinitrophenylhydrazone moiety have been identified as potent antifungal agents.[10]

2.2. Anticancer Activity

2.2.1. Cytotoxicity against Cancer Cell Lines Furan-2-carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of human cancer cell lines.[5][11] Studies have reported significant antiproliferative effects against cervical (HeLa), colorectal (SW620), and breast (MCF-7) cancer cell lines.[11][12][13] For example, certain novel furan derivatives have shown IC50 values in the low micromolar and even nanomolar range.[11][13] One study highlighted a p-tolylcarbamothioyl)furan-2-carboxamide derivative that significantly reduced the viability of hepatocellular carcinoma cells.[9]

2.2.2. Mechanism of Action The anticancer mechanisms of these derivatives are multifaceted. Some compounds induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis through the intrinsic mitochondrial pathway.[11] This is often characterized by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11] Other derivatives have been found to suppress key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways, by promoting the activity of the tumor suppressor PTEN.[12][13]

2.3. Anti-inflammatory Activity

Furan derivatives are known to possess significant anti-inflammatory properties.[1][6] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways.[2] Investigations have shown that these compounds can inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and prostaglandins.[1][14] Some furan derivatives exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative furan-2-carboxylate derivatives from various studies.

Table 1: Antibacterial Activity of Furan-2-Carboxylate Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64[3]
Carbamothioyl-furan-2-carboxamidesE. coli, S. aureus, B. cereus230 - 280[9]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylatePhotogenic bacteria250[15]
Carboxamides with 2,4-dinitrophenylVarious bacterial strains150.7 - 295[9]

Table 2: Antifungal Activity of Furan-2-Carboxylate Derivatives

Compound ClassFungal StrainActivity/MICReference
Furan-2-carboxamide derivativesCandida speciesSignificant Inhibition[8]
Carboxamides with 2,4-dinitrophenylVarious fungal strainsSignificant Inhibition[9]
Furan-2-carboxamide (Compound 8a)Not SpecifiedMost Active[10]

Table 3: Cytotoxicity of Furan-2-Carboxylate Derivatives against Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Furan derivatives (compounds 1, 24, etc.)HeLa0.08 - 8.79[13]
Furan-based pyridine carbohydrazide (4)MCF-74.06[11]
Furan-based N-phenyl triazinone (7)MCF-72.96[11]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa62.37 (µg/mL)[15]

Signaling Pathways and Mechanisms of Action

4.1. Induction of Apoptosis in Cancer Cells

Certain furan-2-carboxylate derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves the mitochondria. The compounds can lead to an upregulation of the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic process.

Apoptosis_Induction_Pathway cluster_cell Cancer Cell FuranDeriv Furan-2-carboxylate Derivative p53 p53 Activation FuranDeriv->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptosis induction pathway by furan-2-carboxylate derivatives.

4.2. Modulation of Inflammatory Pathways

The anti-inflammatory activity of furan derivatives is often linked to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of various pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. Furan derivatives can interfere with this pathway, potentially by inhibiting the degradation of IκB, thereby preventing NF-κB translocation and reducing the expression of inflammatory mediators.

NFkB_Inhibition_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IkB_Deg IκB Degradation Stimuli->IkB_Deg NFkB_Trans NF-κB Nuclear Translocation IkB_Deg->NFkB_Trans Gene_Exp Pro-inflammatory Gene Expression NFkB_Trans->Gene_Exp Inflammation Inflammation Gene_Exp->Inflammation FuranDeriv Furan-2-carboxylate Derivative FuranDeriv->IkB_Deg Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

5.1. General Synthesis of Furan-2-Carboxylate Derivatives

Furan-2-carboxylate derivatives can be synthesized through various methods. A common approach involves the reaction of 2-furoic acid with an alcohol in the presence of an acid catalyst for esterification, or with an amine for amidation. Microwave-assisted synthesis has been shown to be an efficient method under mild conditions.[16] Other strategies include the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.[17][18]

General_Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 2-Furoic Acid, Alcohol/Amine) Reaction Reaction (e.g., Esterification/Amidation, Catalyst, Solvent) Start->Reaction Isolation Isolation & Purification (e.g., Extraction, Chromatography) Reaction->Isolation Product Furan-2-carboxylate Derivative Isolation->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Caption: General workflow for the synthesis of derivatives.

5.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of the furan derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacterium or fungus).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

5.3. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the furan derivative and incubated for a specified period (e.g., 48 hours).[9]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).[9] Cell viability is calculated relative to untreated control cells.

5.4. Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and was employed to explore the targets of certain furan derivatives.[12][13]

  • Protein Extraction: Cells are lysed to extract total proteins.

  • SDS-PAGE: The protein lysate is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p53), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.

Conclusion and Future Perspectives

Furan-2-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscores their potential in drug discovery and development. The ability to readily modify their structure allows for the optimization of activity and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Advanced computational studies, such as molecular docking, can aid in the rational design of next-generation compounds with enhanced efficacy and reduced toxicity. Furthermore, in vivo studies are crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles, paving the way for their potential clinical application.

References

The Pivotal Role of Ethyl 5-(aminomethyl)furan-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(aminomethyl)furan-2-carboxylate is a heterocyclic building block with significant potential in pharmaceutical synthesis. As a bifunctional molecule, it incorporates both a reactive aminomethyl group and an ethyl ester, rendering it a versatile intermediate for the construction of complex molecular architectures. This technical guide explores the synthesis, potential applications, and derivatization of this compound, drawing upon data from closely related furan analogs to highlight its role as a valuable scaffold in medicinal chemistry. While direct literature on this specific intermediate is limited, this document serves as a comprehensive resource for researchers looking to leverage its unique structural features in the design of novel therapeutic agents.

Introduction: The Furan Scaffold in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The furan ring can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering advantages in terms of metabolic stability, solubility, and receptor binding interactions. This compound emerges as a key intermediate by providing two distinct points for chemical modification, allowing for the systematic exploration of chemical space in lead optimization.

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound (CAS: 18707-63-6) are not extensively reported in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established furan chemistry. A common strategy involves the derivatization of more readily available furan precursors.

A potential synthetic pathway could commence from Ethyl 5-(chloromethyl)furan-2-carboxylate. The introduction of the amino functionality can be achieved through a nucleophilic substitution reaction with a suitable nitrogen source, such as ammonia or a protected amine equivalent, followed by deprotection if necessary.

Synthesis_Pathway A Ethyl 5-(chloromethyl)furan-2-carboxylate B Nucleophilic Substitution A->B NH3 or protected amine C This compound B->C Workup/Deprotection

Caption: Plausible synthetic route to this compound.

Role as a Pharmaceutical Intermediate

The utility of this compound as a pharmaceutical intermediate lies in the orthogonal reactivity of its two functional groups. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The ethyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another avenue for derivatization.

This dual functionality allows for the construction of diverse compound libraries for high-throughput screening. For instance, the aminomethyl group can be coupled with various carboxylic acids to form a series of amides, while the ester can be reacted with different amines to generate a complementary set of amides.

Intermediate_Workflow cluster_0 Derivatization of this compound A This compound B Amine Derivatization (Acylation, Alkylation, etc.) A->B C Ester Derivatization (Hydrolysis, Amidation) A->C D Diverse Library of Furan Derivatives B->D C->D

Caption: General workflow for the utilization as a pharmaceutical intermediate.

Potential Therapeutic Applications of Derivatives

Based on the known biological activities of structurally related furan derivatives, compounds synthesized from this compound are anticipated to have potential in several therapeutic areas.

Anticancer Activity

Derivatives of furan-2-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines.[2] For example, amine derivatives of a related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, have shown activity against HeLa and HepG2 cancer cell lines.[3] By modifying the aminomethyl and ester moieties of this compound, novel analogs with enhanced potency and selectivity could be developed.

Antibacterial and Antifungal Activity

The furan nucleus is a component of several antimicrobial agents.[1] Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] The introduction of diverse functional groups onto the this compound scaffold could lead to the discovery of new antibacterial and antifungal compounds.

Data Presentation: Properties of Related Furan Derivatives

Due to the limited availability of quantitative data for this compound itself, the following tables summarize data for closely related furan derivatives to provide a comparative context for researchers.

Table 1: Physicochemical Properties of Related Furan Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound18707-63-6C₈H₁₁NO₃169.18
This compound hydrochloride1030012-30-6C₈H₁₂ClNO₃205.64
Ethyl 5-(chloromethyl)-2-methyl-3-furoateNot AvailableC₉H₁₁ClO₃202.64

Table 2: Biological Activity of Structurally Similar Furan Derivatives

Compound/DerivativeTarget/AssayActivityReference
Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa cell lineIC₅₀ = 62.37 µg/mL[3]
Amine derivative of methyl-5-(hydroxymethyl)-2-furan carboxylatePhotogenic bacteriaMIC = 250 µg/mL[3]

Experimental Protocols (Adapted from Related Syntheses)

The following are generalized experimental protocols adapted from the synthesis of other furan derivatives and can serve as a starting point for the synthesis and derivatization of this compound.

General Procedure for Amide Coupling (Derivatization of the Aminomethyl Group)
  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add the desired carboxylic acid (1.1 eq) and a coupling agent (e.g., HBTU, HATU; 1.2 eq).

  • Add a non-nucleophilic base (e.g., DIPEA, triethylamine; 2.0 eq) and stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Ester Hydrolysis
  • Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.

  • Add an excess of a base (e.g., lithium hydroxide, sodium hydroxide; 2-3 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its bifunctional nature allows for the creation of large and diverse compound libraries, facilitating the exploration of structure-activity relationships. While direct experimental data for this specific intermediate is not abundant, the well-established chemistry and broad biological activities of the furan scaffold underscore its potential. This guide provides a foundational resource for researchers to design and synthesize new furan-based molecules with the potential for significant therapeutic impact in areas such as oncology and infectious diseases. Further investigation into the synthesis and application of this intermediate is warranted to fully unlock its potential in drug discovery.

References

Navigating the Stability of Ethyl 5-(aminomethyl)furan-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the stability and recommended storage conditions for Ethyl 5-(aminomethyl)furan-2-carboxylate and its hydrochloride salt. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles and data from analogous structures to provide a comprehensive framework for handling and storing this compound, for which specific public stability data is limited.

This compound is a trifunctional molecule incorporating a furan ring, an ethyl ester, and an aminomethyl group. Each of these functional groups presents unique stability considerations that can influence the compound's shelf-life and degradation profile. Understanding these potential liabilities is crucial for ensuring the integrity of research and the development of safe and effective pharmaceuticals.

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, general recommendations can be inferred from chemical supplier data and the known properties of related furan and amine compounds. To minimize degradation, the following storage conditions are advised.[1][2][3][4]

ParameterRecommended ConditionRationale
Form Hydrochloride SaltThe amine is likely more stable as a salt, reducing its nucleophilicity and susceptibility to oxidative degradation.
Temperature 2-8°C[2][4]Refrigeration slows down potential degradation reactions, including hydrolysis and polymerization.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[3]The furan ring and aminomethyl group are susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Amber Vial / Protection from Light[3]Furan rings can be susceptible to photodecomposition. Protection from light is a critical precaution.
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis of the ethyl ester and minimizes moisture-related degradation of the furan ring.

Potential Degradation Pathways

The unique combination of a furan ring, an ester, and an amine in this compound suggests several potential degradation pathways. These include hydrolysis, oxidation, and photodecomposition.

Hydrolysis

The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol. The presence of the neighboring aminomethyl group could potentially influence the rate of this reaction.

Potential Hydrolytic Degradation Pathway This compound This compound 5-(aminomethyl)furan-2-carboxylic acid 5-(aminomethyl)furan-2-carboxylic acid This compound->5-(aminomethyl)furan-2-carboxylic acid H2O (Acid or Base) Ethanol Ethanol This compound->Ethanol H2O (Acid or Base)

Potential Hydrolytic Degradation Pathway of this compound.
Oxidation

Both the furan ring and the aminomethyl group are prone to oxidation. The furan ring can undergo oxidative cleavage, leading to the formation of various ring-opened byproducts. The primary amine of the aminomethyl group can be oxidized to form corresponding imines, nitroso, or nitro compounds.

Potential Oxidative Degradation Pathways cluster_furan Furan Ring Oxidation cluster_amine Amine Oxidation Ethyl 5-(aminomethyl)furan-2-carboxylate_furan This compound Ring-Opened Products Ring-Opened Products Ethyl 5-(aminomethyl)furan-2-carboxylate_furan->Ring-Opened Products Oxidizing Agent Ethyl 5-(aminomethyl)furan-2-carboxylate_amine This compound Imines, Nitroso, Nitro compounds Imines, Nitroso, Nitro compounds Ethyl 5-(aminomethyl)furan-2-carboxylate_amine->Imines, Nitroso, Nitro compounds Oxidizing Agent

Potential Oxidative Degradation Pathways of this compound.
Photodecomposition

Furan-containing compounds can be sensitive to light. UV radiation can induce photochemical reactions, leading to polymerization or the formation of various degradation products. The exact nature of these products would require specific photostability studies.

Recommended Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of this compound requires a systematic approach, including forced degradation studies and long-term stability testing under various conditions. The following experimental framework is proposed based on established pharmaceutical industry practices.[5][6][7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Stress ConditionProposed Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.
Oxidation 3% H₂O₂ at room temperature for 24-48 hours.
Thermal Degradation Solid-state at 80°C for 72 hours.
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Example HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) at a pH that provides good peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the furan ring system.

  • Temperature: 30°C.

Long-Term Stability Study

A long-term stability study should be conducted on at least one batch of the compound, stored under the recommended conditions.

Storage ConditionTesting Time Points
2-8°C0, 3, 6, 9, 12, 18, 24, and 36 months
25°C / 60% RH0, 3, 6, 9, and 12 months
40°C / 75% RH0, 1, 3, and 6 months

The following workflow diagram illustrates the proposed stability testing strategy.

Proposed Stability Testing Workflow Start Start Forced Degradation Studies Forced Degradation Studies Start->Forced Degradation Studies Develop Stability-Indicating Method Develop Stability-Indicating Method Forced Degradation Studies->Develop Stability-Indicating Method Long-Term Stability Studies Long-Term Stability Studies Develop Stability-Indicating Method->Long-Term Stability Studies Data Analysis & Shelf-Life Determination Data Analysis & Shelf-Life Determination Long-Term Stability Studies->Data Analysis & Shelf-Life Determination End End Data Analysis & Shelf-Life Determination->End

References

An In-depth Technical Guide to Ethyl 5-(Aminomethyl)furan-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling procedures, and potential applications of Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride. The information is intended for professionals in research and drug development.

Chemical and Physical Properties

This compound hydrochloride is a furan derivative with potential applications in medicinal chemistry and materials science. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound Hydrochloride and its Free Base

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference
CAS Number 1030012-30-618707-63-6[1][2][3]
Molecular Formula C₈H₁₂ClNO₃C₈H₁₁NO₃[1][2]
Molecular Weight 205.64 g/mol 169.18 g/mol [1][2]
Appearance SolidNot Specified[4]
Purity ≥97%Not Specified[1]
Storage Conditions Room temperature, keep dry and coolNot Specified[1]
Topological Polar Surface Area (TPSA) 65.46 Ų65.5 Ų[1][2]
logP (Computed) 1.33680.4[1][2]

Safety and Handling

Proper handling of this compound hydrochloride is crucial to ensure laboratory safety.

Table 2: Hazard Identification and Precautionary Measures

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed P264: Wash hands thoroughly after handling.
H315: Causes skin irritation P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Storage and Disposal: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound hydrochloride are not explicitly available. However, based on the synthesis of analogous furan derivatives, a plausible synthetic route can be proposed.

Proposed Synthesis Workflow:

A Ethyl 5-(chloromethyl)furan-2-carboxylate B Ammonolysis or reaction with an amine source A->B NH3 or equivalent C This compound (Free Base) B->C D Acidification with HCl C->D HCl in a suitable solvent E This compound hydrochloride D->E F Purification (e.g., Recrystallization) E->F

Caption: Proposed synthesis workflow for this compound hydrochloride.

General Experimental Procedure (Hypothetical):

  • Amination: Ethyl 5-(chloromethyl)furan-2-carboxylate would be reacted with a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium hydroxide, to displace the chloride and form the primary amine. This reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Isolation of the Free Base: After the reaction is complete, the reaction mixture would be subjected to an aqueous work-up to remove excess ammonia and any salts. The organic layer containing the free base, this compound, would be dried and the solvent evaporated.

  • Salt Formation: The crude free base would be dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, ethanol). A solution of hydrogen chloride in the same or a compatible solvent would then be added dropwise with stirring.

  • Isolation and Purification of the Hydrochloride Salt: The precipitated this compound hydrochloride would be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. Further purification could be achieved by recrystallization from an appropriate solvent system.

Analytical Characterization Workflow:

cluster_synthesis Synthesis and Purification cluster_analysis Analytical Methods A Synthesized Product B NMR Spectroscopy (1H, 13C) A->B Structural Elucidation C Mass Spectrometry (MS) A->C Molecular Weight Confirmation D Infrared Spectroscopy (IR) A->D Functional Group Identification E Purity Analysis (HPLC) A->E Purity Assessment

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Biological Applications

While direct biological studies on this compound hydrochloride are limited in publicly available literature, the furan-2-carboxylate scaffold is present in numerous compounds with demonstrated biological activity.[5]

Anticancer and Antibacterial Potential:

Derivatives of furan-2-carboxylic acid have shown promise as both anticancer and antibacterial agents.[5] Studies on related compounds, such as methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives, have demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against pathogenic bacteria.[6]

Table 3: Biological Activities of Structurally Related Furan Derivatives

Compound ClassBiological ActivityExample Reference
Furan-2-carboxylic acid derivativesAnticancer, Antibacterial, Antiviral, Anti-inflammatory[5]
Methyl 5-(hydroxymethyl)-2-furan carboxylate derivativesCytotoxicity against HeLa and HepG2 cancer cell lines[6]
Antibacterial activity against Staphylococcus aureus and Bacillus cereus[6]

Hypothesized Signaling Pathway Involvement:

Given the structural similarities to other bioactive molecules, it is plausible that this compound hydrochloride could interact with various cellular targets. However, without experimental data, any proposed signaling pathway is speculative. Research into its biological effects would be necessary to elucidate its mechanism of action.

A This compound HCl B Cellular Uptake A->B C Interaction with Target Proteins (e.g., Enzymes, Receptors) B->C D Modulation of Signaling Pathways C->D E Cellular Response (e.g., Apoptosis, Growth Inhibition) D->E

Caption: A generalized logical workflow for investigating the biological activity of a novel compound.

Disclaimer: This document is intended for informational purposes for a professional audience. The information provided is based on available public data, which may be limited. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The synthesis protocol described is hypothetical and would require optimization and validation.

References

A Guide to Commercial Sourcing of Ethyl 5-(aminomethyl)furan-2-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of key chemical intermediates is critical. This technical guide provides an overview of commercial suppliers for Ethyl 5-(aminomethyl)furan-2-carboxylate, a valuable building block in medicinal chemistry and materials science.

Compound Identification

It is important to distinguish between the free base form of the molecule and its more common hydrochloride salt, as they are often listed as separate products with different CAS numbers.

  • This compound:

    • CAS Number: 18707-63-6

    • Molecular Formula: C₈H₁₁NO₃

    • Molecular Weight: 169.18 g/mol

  • This compound hydrochloride:

    • CAS Number: 1030012-30-6

    • Molecular Formula: C₈H₁₂ClNO₃

    • Molecular Weight: 205.64 g/mol

Commercial Supplier Overview

The following table summarizes the availability of this compound and its hydrochloride salt from various commercial suppliers. Purity levels and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityPack Size & Price (USD)
BLD Pharm This compound18707-63-697%Price not listed, inquire for quote
This compound hydrochloride1030012-30-697%Price not listed, inquire for quote
ChemScene This compound hydrochloride1030012-30-6≥97%Price not listed, inquire for quote
Crysdot LLC This compound18707-63-697%5g / $645.00

Note: The pricing and availability information is based on data retrieved and may not be current. It is recommended to visit the supplier's website for the most up-to-date information.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are typically found in peer-reviewed scientific literature and patent documents. The suppliers listed above may provide a certificate of analysis (COA) with specific analytical data for their product upon request.

Logical Workflow for Procurement

The process of acquiring this compound for research purposes can be streamlined by following a logical workflow. The diagram below illustrates the key steps from initial identification to final procurement and quality control.

A Compound Identification (CAS No., Structure) B Supplier Search & Screening (e.g., BLD Pharm, ChemScene) A->B C Request Quotation (Price, Availability, Lead Time) B->C D Supplier Evaluation (Purity, Documentation, Cost) C->D E Purchase Order Placement D->E F Receiving & Quality Control (Verify COA, Analytical Testing) E->F G Approved for Research Use F->G

Procurement workflow for this compound.

This guide provides a starting point for sourcing this compound. Due to the specialized nature of this chemical, direct inquiry with the suppliers is recommended to obtain the most accurate and current information.

A Comprehensive Review of Ethyl 5-(aminomethyl)furan-2-carboxylate and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Among these, Ethyl 5-(aminomethyl)furan-2-carboxylate and its analogs have emerged as a promising class of compounds with significant potential in drug discovery. This technical guide provides an in-depth literature review of their synthesis, biological evaluation, and mechanisms of action, presenting key data in a structured format to facilitate research and development in this area.

Synthesis of this compound and Analogs

The synthesis of the core molecule, this compound, and its analogs typically originates from biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF). A common and efficient route involves the preparation of an electrophilic intermediate, such as Ethyl 5-(chloromethyl)furan-2-carboxylate, followed by nucleophilic substitution with an appropriate amine.

A key precursor, Ethyl 5-(chloromethyl)furan-2-carboxylate, can be synthesized from 5-(chloromethyl)furfural. The aldehyde is oxidized to the corresponding carbonyl chloride, which is then esterified with ethanol. This chloromethyl intermediate serves as a versatile building block for introducing the aminomethyl moiety. The reaction of Ethyl 5-(chloromethyl)furan-2-carboxylate with various amines provides a straightforward method to generate a library of analogs with diverse substituents on the amino group, allowing for the exploration of structure-activity relationships.

dot

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Nitrofuran Nitrofuran Derivative Nitroreductase Bacterial Nitroreductase Nitrofuran->Nitroreductase Enters cell and is reduced by Reactive_Intermediate Reactive Electrophilic Intermediate Nitroreductase->Reactive_Intermediate Generates DNA Bacterial DNA Reactive_Intermediate->DNA Damages Ribosomes Bacterial Ribosomes Reactive_Intermediate->Ribosomes Inhibits function of Cell_Death Bacterial Cell Death DNA->Cell_Death Ribosomes->Cell_Death

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate and its derivatives, key intermediates in the development of novel therapeutic agents. The furan scaffold is a valuable pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer and antibacterial properties.[1]

Introduction

Furan-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1] The ability to introduce an aminomethyl group at the C5 position of the furan ring opens up numerous possibilities for derivatization and the exploration of new chemical space in drug discovery. This application note outlines two primary synthetic routes to access the title compound: a multi-step synthesis commencing from Ethyl 5-(chloromethyl)furan-2-carboxylate and a more direct reductive amination pathway starting from Ethyl 5-formylfuran-2-carboxylate.

Synthetic Strategies

Two principal routes for the synthesis of this compound are presented below.

Route A: Synthesis from Ethyl 5-(chloromethyl)furan-2-carboxylate

This route involves the initial preparation of Ethyl 5-(chloromethyl)furan-2-carboxylate, which then undergoes nucleophilic substitution with a suitable nitrogen source.

Workflow for Route A

A 5-(Chloromethyl)furfural B 5-(Chloromethyl)furan-2-carbonyl chloride A->B Oxidation (e.g., t-BuOCl) C Ethyl 5-(chloromethyl)furan-2-carboxylate B->C Esterification (Ethanol) D Ethyl 5-(azidomethyl)furan-2-carboxylate C->D Azide Substitution (NaN3) E This compound D->E Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway via the chloromethyl intermediate.

Route B: Reductive Amination of Ethyl 5-formylfuran-2-carboxylate

This approach offers a more convergent synthesis, directly converting the aldehyde functionality to the desired amine.

Workflow for Route B

F Ethyl 5-formylfuran-2-carboxylate G Imine Intermediate F->G Condensation (Amine Source) H This compound G->H Reduction (e.g., NaBH3CN)

Caption: Direct synthesis via reductive amination.

Experimental Protocols

Route A: Detailed Protocol

Step 1: Synthesis of 5-(Chloromethyl)furan-2-carbonyl chloride

This procedure is adapted from the oxidation of 5-(chloromethyl)furfural.

  • In a round-bottomed flask protected from light, combine 5-(chloromethyl)furfural (1.0 eq) and tert-butyl hypochlorite (6.0 eq).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • The crude 5-(chloromethyl)furan-2-carbonyl chloride can be used in the next step after removal of volatiles under reduced pressure.[2]

Step 2: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate

  • Dissolve the crude 5-(chloromethyl)furan-2-carbonyl chloride (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).

  • Stir the solution at 50°C for 6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to yield Ethyl 5-(chloromethyl)furan-2-carboxylate as a colorless oil.[2]

Step 3: Synthesis of Ethyl 5-(azidomethyl)furan-2-carboxylate

  • Dissolve Ethyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in a suitable solvent such as DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide derivative.

Step 4: Synthesis of this compound

  • Dissolve the crude Ethyl 5-(azidomethyl)furan-2-carboxylate in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Route B: Detailed Protocol

Step 1: Synthesis of Ethyl 5-formylfuran-2-carboxylate

This starting material can be prepared by the oxidation of Ethyl 5-(hydroxymethyl)furan-2-carboxylate using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Step 2: Reductive Amination

This protocol is adapted from the synthesis of a similar amine derivative.[1]

  • Dissolve Ethyl 5-formylfuran-2-carboxylate (1.0 eq) and an amine source (e.g., ammonium chloride, 1.5 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the key transformations described in the protocols. Actual yields may vary depending on the specific substrate and reaction conditions.

StepStarting MaterialProductReagents and ConditionsRepresentative Yield (%)
Route A, Step 2 5-(Chloromethyl)furan-2-carbonyl chlorideEthyl 5-(chloromethyl)furan-2-carboxylateEthanol, 50°C80-85[2]
Route B, Step 2 (Analogous Reaction) (5-formylfuran-2-yl)methyl acetateAmine DerivativeTryptamine, NaBH3CN, Methanol~60-70 (for derivative)

Troubleshooting and Optimization

  • Route A: The chloromethyl intermediate can be lachrymatory and should be handled in a well-ventilated fume hood. The azide intermediate is potentially explosive and should be handled with care.

  • Route B: The reductive amination step is sensitive to the pH of the reaction mixture. Maintaining slightly acidic conditions can improve the reaction rate. The choice of reducing agent can be critical; sodium triacetoxyborohydride is often a milder and more selective alternative to sodium cyanoborohydride.

  • Purification: Furan derivatives can be sensitive to strong acids. If purification by silica gel chromatography proves difficult due to product degradation, consider using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

By following these detailed protocols, researchers can reliably synthesize this compound and its derivatives for further investigation in medicinal chemistry and drug development programs.

References

Application Notes and Protocols: Ethyl 5-(aminomethyl)furan-2-carboxylate and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications, including detailed experimental protocols and quantitative biological data for Ethyl 5-(aminomethyl)furan-2-carboxylate, are limited in publicly available scientific literature. The following application notes and protocols are based on closely related and well-studied analogs, primarily Methyl 5-(hydroxymethyl)-2-furan carboxylate and other furan-2-carboxylic acid derivatives. These examples are provided to illustrate the potential applications of this class of compounds in medicinal chemistry.[1]

Introduction

Furan-2-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile biological activities.[1][2] These activities include anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The furan scaffold serves as a valuable pharmacophore that can be readily modified to optimize potency and selectivity for various biological targets.[1][2] this compound, as a member of this family, is a promising building block for the synthesis of novel therapeutic agents.[1] This document outlines potential applications and provides detailed protocols based on its analogs.[1]

I. Anticancer Applications

Derivatives of furan-2-carboxylic acid have demonstrated notable cytotoxicity against various cancer cell lines.[1] The structural motif of these compounds allows for modifications that can enhance their anticancer activity.[1]

Quantitative Data: Cytotoxicity of Furan Derivatives

The following table summarizes the in vitro anticancer activity of derivatives of the related compound, Methyl 5-(hydroxymethyl)-2-furan carboxylate.

Compound IDDerivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateCell LineIC50 (µg/mL)Reference
1 (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[3][5]
2 Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa>100[3]
3 Compound 8a (a derivative)HepG285.21[3]
4 Compound 9c (an amide derivative)HeLa75.14[3]

II. Antibacterial Applications

Furan derivatives have also been investigated for their antibacterial properties.[1] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.[1]

Quantitative Data: Antibacterial Activity of Furan Derivatives

The following table summarizes the in vitro antibacterial activity of Methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives.

Compound IDDerivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateBacterial StrainMIC (µg/mL)Reference
1 Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500.00[3]
2 Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500.00[3]
3 (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[3][5]

Experimental Protocols

A. Synthesis of Amine Derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate

This protocol describes the synthesis of an amine derivative of a furan carboxylate, which is a common strategy to explore structure-activity relationships.

Step 1: Synthesis of (5-formylfuran-2-yl)methyl acetate

  • To a solution of 5-(hydroxymethyl)furfural in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of pyridine.[1]

  • Stir the reaction mixture at room temperature for 4-6 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.[1]

Step 2: Reductive Amination

  • Dissolve (5-formylfuran-2-yl)methyl acetate (1 equivalent) and tryptamine (1.1 equivalents) in methanol.[1]

  • Add sodium cyanoborohydride (1.5 equivalents) to the solution in portions at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 12-16 hours.[1]

  • Monitor the reaction by TLC.[1]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Purify the final compound by column chromatography on silica gel.[1]

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the anticancer activity of compounds.[3]

  • Seed cancer cells (e.g., HeLa, HepG2) in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

C. Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the antibacterial efficacy of the synthesized compounds.

  • Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1]

  • Dilute the bacterial suspension in the broth and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.[1]

  • Incubate the plates at 37°C for 18-24 hours.[1]

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of furan derivatives and their subsequent biological evaluation.[1]

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_results Data Analysis A Starting Materials (e.g., 5-(hydroxymethyl)furfural) B Chemical Modification (e.g., Acylation, Amination) A->B C Purification (e.g., Column Chromatography) B->C D Anticancer Screening (MTT Assay) C->D Test Compound E Antibacterial Screening (MIC Assay) C->E Test Compound F IC50 Determination D->F G MIC Determination E->G

Caption: Synthetic and biological evaluation workflow.

Postulated Signaling Pathway for Anticancer Activity

Derivatives of furan-2-carboxylic acid may exert their anticancer effects through the induction of apoptosis. The diagram below illustrates a simplified, representative apoptosis signaling pathway that could be modulated by such compounds.

G cluster_mito Mitochondrial Pathway Furan Derivative Furan Derivative Bcl-2 Bcl-2 Furan Derivative->Bcl-2 inhibits Bax Bax Furan Derivative->Bax activates Cell Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bcl-2->Bax inhibits Bax->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Representative apoptosis signaling pathway.

References

Application Notes and Protocols: Ethyl 5-(aminomethyl)furan-2-carboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(aminomethyl)furan-2-carboxylate is a versatile bifunctional molecule that holds significant promise as a building block in the synthesis of novel heterocyclic compounds. The furan ring is a key scaffold in many biologically active compounds, and the presence of both an aminomethyl group and an ethyl carboxylate group provides two reactive handles for a variety of chemical transformations.[1][2] This allows for the construction of diverse molecular architectures, including fused, spiro, and substituted heterocyclic systems, which are of great interest in medicinal chemistry due to their potential as therapeutic agents.[3][4][5] The furan scaffold itself is a valuable pharmacophore that can be readily modified to optimize the potency and selectivity for various biological targets.[1]

This document provides an overview of the potential applications of this compound in the synthesis of novel heterocycles, with a focus on its utility in generating compounds with potential anticancer and antibacterial activities. The protocols and data presented are based on studies of closely related analogs, primarily Methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives, and serve to illustrate the synthetic possibilities and biological relevance of this class of compounds.[1][2][6][7]

Potential Applications

The primary amino group and the ethyl ester functionality of this compound allow for a wide range of synthetic transformations to generate novel heterocycles.

  • Synthesis of Pyrimidines and Diazepines: The aminomethyl group can be reacted with 1,3-dicarbonyl compounds or their equivalents to construct pyrimidine rings. Alternatively, reaction with diketones or diesters can lead to the formation of seven-membered diazepine rings.

  • Synthesis of Pyrroles and Imidazoles: The amine functionality can be utilized in Paal-Knorr type reactions with 1,4-dicarbonyl compounds to afford substituted pyrroles. Condensation with alpha-dicarbonyl compounds can yield imidazole derivatives.

  • Synthesis of Fused Heterocycles: Intramolecular cyclization strategies can be employed to create fused bicyclic systems. For example, acylation of the amino group with a suitable reagent containing a second reactive site could be followed by cyclization onto the furan ring or the ester group.

  • Combinatorial Library Synthesis: The bifunctional nature of the molecule makes it an ideal scaffold for combinatorial chemistry, allowing for the rapid generation of a library of diverse heterocycles for high-throughput screening.

Biological Relevance of Furan Derivatives

Derivatives of furan-2-carboxylic acid have demonstrated a range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] For instance, certain amine derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate have shown notable cytotoxicity against various cancer cell lines.[2][6][7] This suggests that novel heterocycles synthesized from this compound could exhibit interesting pharmacological profiles.

Quantitative Data

The following tables summarize the in vitro biological activity of derivatives of the closely related compound, Methyl 5-(hydroxymethyl)-2-furan carboxylate. This data is presented to illustrate the potential of this class of compounds.

Table 1: Cytotoxicity of Furan Derivatives against Cancer Cell Lines

Compound IDDerivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateCell LineIC50 (µg/mL)
1 (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[2][6][7]
2 Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2>100
3 Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateVero>100

Table 2: Antibacterial Activity of Furan Derivatives

Compound IDDerivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateBacteriaMIC (µg/mL)
1 (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePhotogenic bacteria250[2][6][7]

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and a representative amine derivative, adapted from methodologies for analogous compounds.[1]

Protocol 1: Synthesis of Ethyl 5-(formyl)furan-2-carboxylate

This protocol describes the oxidation of the hydroxymethyl group of a furan-2-carboxylate to an aldehyde, a key intermediate for subsequent derivatization.

  • Materials:

    • Ethyl 5-(hydroxymethyl)furan-2-carboxylate

    • Manganese dioxide (MnO₂)

    • Dichloromethane (CH₂Cl₂)

    • Celites

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 5-(hydroxymethyl)furan-2-carboxylate (1 equivalent) in dichloromethane.

    • Add activated manganese dioxide (5-10 equivalents) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

    • Wash the Celite pad with dichloromethane.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude Ethyl 5-(formyl)furan-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Novel Amine Derivative via Reductive Amination

This protocol details the synthesis of an amine derivative from the formyl intermediate.

  • Materials:

    • Ethyl 5-(formyl)furan-2-carboxylate (1 equivalent)

    • A primary or secondary amine (e.g., tryptamine, 1.1 equivalents)

    • Methanol (MeOH)

    • Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Ethyl 5-(formyl)furan-2-carboxylate (1 equivalent) and the desired amine (1.1 equivalents) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (1.5 equivalents) to the solution in portions.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[1]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]

    • Purify the final compound by column chromatography on silica gel.[1]

Visualizations

Diagram 1: Synthetic Pathway to Amine Derivatives

Synthetic_Pathway A Ethyl 5-(hydroxymethyl)furan-2-carboxylate B Ethyl 5-(formyl)furan-2-carboxylate A->B Oxidation (MnO2) C Novel Heterocyclic Amine Derivative B->C Reductive Amination (R-NH2, NaBH3CN)

Caption: Synthetic route to novel amine derivatives.

Diagram 2: Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Material: This compound B Reaction with Bifunctional Reagents A->B C Purification (Column Chromatography) B->C D Structural Analysis (NMR, MS) C->D E In vitro Anticancer Assays (e.g., MTT assay) D->E F Antibacterial Assays (e.g., MIC determination) D->F Functional_Groups cluster_amine Aminomethyl Group Reactions cluster_ester Ester Group Reactions cluster_products Resulting Heterocycles center This compound Amine_Rxns Acylation Alkylation Condensation center->Amine_Rxns Ester_Rxns Amidation Hydrazinolysis Reduction center->Ester_Rxns Products Pyrimidines Diazepines Pyrroles Fused Systems Amine_Rxns->Products Ester_Rxns->Products

References

Application Note: A Detailed Protocol for the N-Acylation of Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reaction forms a stable amide bond by introducing an acyl group onto a primary or secondary amine. The resulting amides often exhibit modified physicochemical properties, such as solubility, stability, and bioavailability, and are a common structural motif in a vast array of pharmaceuticals.

Ethyl 5-(aminomethyl)furan-2-carboxylate is a valuable bifunctional building block, containing both a primary amine and an ethyl ester. Selective N-acylation of the aminomethyl group allows for the synthesis of diverse derivatives, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a detailed experimental procedure for the N-acylation of this substrate using a standard and efficient protocol.

General Reaction Scheme

The N-acylation of this compound can be achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a suitable base. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

General Reaction Scheme for N-Acylation

Figure 1: General reaction for the N-acylation of this compound, where R represents an alkyl or aryl group.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol details a representative procedure for the N-acetylation of this compound using acetyl chloride as the acylating agent and triethylamine as the base in dichloromethane (DCM) as the solvent.

Materials and Reagents:

  • This compound

  • Acetyl Chloride (CH₃COCl)

  • Triethylamine (TEA, Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Deionized Water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe

  • Ice-water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Add triethylamine (1.2 equivalents) to the solution.

    • Cool the flask to 0 °C using an ice-water bath and begin stirring.

  • Acylation Reaction:

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution at 0 °C over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 2-4 hours.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes) to check for the consumption of the starting amine. The product amide should have a higher Rf value than the starting amine.

  • Workup:

    • Once the reaction is complete, quench it by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid), deionized water, and finally with brine.[2]

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.[1]

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes representative conditions for the N-acylation of primary amines, which are applicable to the target substrate. Yields are typically high for this type of transformation.

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Acetyl ChlorideTriethylamineDCM0 to RT2-485-95
2Acetic AnhydridePyridineDCMRT3-680-90
3Benzoyl ChlorideTriethylamineTHF0 to RT4-880-95[3]
4Acetyl ChlorideSodium AcetateBrine/AcetoneRT1-2>90[4][5]

RT = Room Temperature

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow start Start: Ethyl 5-(aminomethyl) furan-2-carboxylate setup Reaction Setup: 1. Dissolve in DCM 2. Add Triethylamine 3. Cool to 0 °C start->setup reaction N-Acylation: Add Acetyl Chloride Stir at RT (2-4h) setup->reaction Reactants Prepared workup Aqueous Workup: 1. Quench with H₂O 2. Wash (NaHCO₃, Brine) 3. Dry (Na₂SO₄) reaction->workup Reaction Complete (TLC) purify Purification: 1. Concentrate 2. Column Chromatography workup->purify Crude Product Isolated product Final Product: N-acylated furan derivative purify->product Pure Product Obtained

Caption: Workflow for the N-acylation of this compound.

Safety Precautions

  • Acylating Agents: Acyl chlorides (e.g., acetyl chloride) and anhydrides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Triethylamine and pyridine are flammable and have strong odors. Handle them in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

  • General: Always wear appropriate PPE. Be aware of the location of safety equipment such as fire extinguishers and safety showers.

References

Application Notes and Protocols for Reductive Amination Reactions Involving Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of Ethyl 5-(aminomethyl)furan-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the furan scaffold in pharmacologically active compounds. The protocols outlined below are designed to be adaptable for the synthesis of a diverse library of substituted aminomethylfuran derivatives for applications in drug discovery and development.

Introduction

Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring serves as a bioisosteric replacement for phenyl groups in many drug candidates, offering modulated electronic properties and metabolic stability.[2] Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds.[3][4] This reaction is a cornerstone of medicinal chemistry for the generation of compound libraries for high-throughput screening.

The use of this compound as the primary amine in reductive amination allows for the introduction of diverse substituents at the amino group, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Reductive Amination of this compound with Isobutyraldehyde

This section details the synthesis of Ethyl 5-(((2-methylpropyl)amino)methyl)furan-2-carboxylate, a representative example of a reductive amination reaction with an aliphatic aldehyde.

Reaction Scheme:

G reactant1 This compound product Ethyl 5-(((2-methylpropyl)amino)methyl)furan-2-carboxylate reactant1->product reactant2 Isobutyraldehyde reactant2->product reagent NaBH(OAc)3 Dichloromethane reagent->product

Caption: Reductive amination reaction scheme.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of Ethyl 5-(((2-methylpropyl)amino)methyl)furan-2-carboxylate.

ParameterValue
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Starting Material (Amine)This compound
Starting Material (Aldehyde)Isobutyraldehyde
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)3)
SolventDichloromethane (DCM)
Reaction Time4-6 hours
Reaction TemperatureRoom Temperature (20-25 °C)
Theoretical YieldBased on 1.0 eq of the limiting reagent
Expected Actual Yield 85-95%
Purity (by LC-MS)>95%
Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane.

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Add isobutyraldehyde (1.2 eq) to the solution and stir the mixture for 20-30 minutes to allow for the formation of the intermediate imine.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of furan derivatives and their subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation Amine This compound ReductiveAmination Reductive Amination Amine->ReductiveAmination Aldehyde Aldehyde/Ketone Library Aldehyde->ReductiveAmination Purification Purification & Characterization ReductiveAmination->Purification HTS High-Throughput Screening Purification->HTS HitIdentification Hit Identification HTS->HitIdentification LeadOptimization Lead Optimization (SAR) HitIdentification->LeadOptimization

Caption: Drug discovery workflow.

Applications in Drug Development

Derivatives of 5-(aminomethyl)furan-2-carboxylic acid are valuable scaffolds in medicinal chemistry.[1][5] The secondary or tertiary amine functionality introduced via reductive amination can serve as a key pharmacophoric element, participating in hydrogen bonding or ionic interactions with biological targets.

Potential Therapeutic Areas:

  • Anticancer Agents: Furan derivatives have demonstrated cytotoxic activity against various cancer cell lines.[5][6] The synthesized compounds can be screened in cell-based assays to identify potential anticancer agents.

  • Antibacterial Agents: The furan nucleus is present in several natural and synthetic antibacterial compounds.[1][7] The novel derivatives can be tested for their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

  • Anti-inflammatory Agents: Certain furan-containing molecules have shown anti-inflammatory properties.[5] The synthesized library can be evaluated in relevant in vitro assays, such as cyclooxygenase (COX) inhibition assays.

Signaling Pathway Visualization

While specific signaling pathways for novel derivatives are unknown until tested, a generalized representation of a drug-target interaction leading to a cellular response is depicted below.

G Drug Furan Derivative Target Biological Target (e.g., Enzyme, Receptor) Drug->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Growth) Signaling->Response

Caption: Drug-target interaction pathway.

Conclusion

The reductive amination of this compound provides a straightforward and efficient method for the synthesis of a diverse range of N-substituted derivatives. The protocols and application notes provided herein offer a solid foundation for researchers in the field of drug discovery to explore the therapeutic potential of this promising class of compounds. The adaptability of the reaction allows for the generation of extensive compound libraries, which are essential for modern drug development campaigns.

References

Use of Ethyl 5-(aminomethyl)furan-2-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ethyl 5-(aminomethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule containing a primary amine and an ethyl ester attached to a central furan ring. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The furan scaffold itself is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

While direct experimental data for this compound is limited in publicly available literature, the following protocols are based on well-established synthetic methodologies for structurally similar furan derivatives and common organic reactions.[2]

Applications in Organic Synthesis

The primary amine and ethyl ester functionalities of this compound allow for a variety of chemical transformations, making it a versatile starting material for the synthesis of a diverse range of derivatives.

1. Synthesis of Furan-based Amides:

The primary amine of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is fundamental in the synthesis of novel compounds for drug discovery, as the amide bond is a key structural feature in many pharmaceutical agents. A variety of coupling agents can be employed to facilitate this transformation.[3][4]

2. Synthesis of N-Substituted Furan Derivatives:

The nucleophilic primary amine can also be modified through reactions such as reductive amination with aldehydes and ketones to yield secondary amines.[5] This allows for the introduction of a wide range of substituents at the 5-aminomethyl position, enabling the exploration of structure-activity relationships in medicinal chemistry programs.

3. Precursor for Bio-based Polymers:

The related compound, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), is a bio-based monomer used in the production of polyamides.[6][7] this compound can serve as a precursor to AMFCA through hydrolysis of the ester group, or be used directly in polymerization reactions under appropriate conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt Coupling

This protocol describes a general method for the coupling of a carboxylic acid to the primary amine of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Reaction Scheme:

cluster_reagents Reagents This compound This compound Product (Amide) Product (Amide) This compound->Product (Amide) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Product (Amide) EDC, HOBt EDC, HOBt Base (e.g., DIPEA) Base (e.g., DIPEA) Solvent (e.g., DMF) Solvent (e.g., DMF)

Caption: General workflow for amide synthesis.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Analogous Amide Coupling Reactions:

AmineCoupling SystemSolventReaction Time (h)Yield (%)Reference
AnilineEDC, HOBt, DMAPCH₃CN1880[4]
4-AminophenolEDCDCM-74.4[4]
BenzylamineTBTU, DIPEADMF-73-82[4]

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the N-alkylation of this compound with an aldehyde or ketone via reductive amination.

Reaction Scheme:

cluster_reagents Reagents This compound This compound Product (Secondary Amine) Product (Secondary Amine) This compound->Product (Secondary Amine) Aldehyde/Ketone (R'COR'') Aldehyde/Ketone (R'COR'') Aldehyde/Ketone (R'COR'')->Product (Secondary Amine) Reducing Agent (e.g., NaBH(OAc)₃) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) Solvent (e.g., DCE)

Caption: General workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add NaBH(OAc)₃ (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCE (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Reductive Amination of a Furan Aldehyde Analog:

AldehydeAmineCatalystTemperature (°C)Yield (%)Reference
5-AcetoxymethylfurfuralAnilineCuAlOx80~99[5]
5-Acetoxymethylfurfuralp-ToluidineCuAlOx80~99[5]
5-Acetoxymethylfurfuralm-ToluidineCuAlOx80~99[5]

Potential Applications in Drug Discovery

The derivatization of this compound can lead to the synthesis of novel compounds with potential therapeutic applications. The furan core is a known pharmacophore, and modification of the amine and ester functionalities allows for the fine-tuning of physicochemical properties and biological activity.

A This compound B Amide Derivatives A->B Amide Coupling C N-Substituted Derivatives A->C Reductive Amination D Bioactive Molecules B->D C->D E Anticancer Agents D->E F Antibacterial Agents D->F G Anti-inflammatory Agents D->G

Caption: Potential synthetic pathways to bioactive molecules.

Derivatives of similar furan compounds have shown promising results in preclinical studies. For instance, an amine derivative of a related furan carboxylate displayed an IC50 of 62.37 µg/mL against the HeLa cancer cell line and a minimum inhibitory concentration (MIC) of 250 µg/mL against pathogenic bacteria.[8] These findings highlight the potential of this class of compounds in the development of new therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl)furfural

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(aminomethyl)-2-furancarboxylic acid (AMFC) is a valuable bio-based monomer used in the production of advanced polyamides and has potential applications in pharmaceuticals. Traditional chemical synthesis routes for AMFC often require harsh conditions and generate significant waste. This document provides detailed protocols for a sustainable, one-pot, one-step enzymatic synthesis of AMFC from 5-(hydroxymethyl)furfural (HMF), a readily available platform chemical derived from biomass. The described method utilizes a four-enzyme cascade, operating under mild, aqueous conditions, offering a greener alternative for the production of this important molecule.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the enzymatic synthesis of AMFC from HMF.

Table 1: Optimized Reaction Parameters for AMFC Synthesis

ParameterValueReference
Substrate5-(hydroxymethyl)furfural (HMF)[2]
Initial HMF Concentration45-50 mM[2]
Buffer100 mM Sodium Phosphate (NaPi)[2]
pH8.0[2]
Temperature30 °C[2]
Amine DonorL-Alanine[1][2]
L-Alanine Concentration50 mM[2]
Reaction Time~8-12 hours[4]

Table 2: Enzyme Loading in the One-Pot Cascade System

EnzymeAbbreviationSource OrganismConcentration (µM)Reference
HMF Oxidase (engineered)MetspHMFO(V367R)Methylovorus sp. MP6880.32[2]
Aldehyde DehydrogenaseSphALDHSphingobium sp. SYK-68.98[2]
ω-TransaminaseCv-ωTAChromobacterium violaceum1.61[1][2]
Alanine DehydrogenaseBsAlaDHBacillus subtilis1.64[2]

Table 3: Performance of the Enzymatic Cascade

MetricValueReference
Product Titer3.35–4.62 g/L[1][3]
ConversionNearly complete conversion of HMF[4]
Key Intermediates2,5-diformylfuran (DFF), 5-formyl-2-furancarboxylic acid (FFCA)[3]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of AMFC from HMF

This protocol describes the one-pot, one-step conversion of HMF to AMFC using a four-enzyme cascade.

Materials:

  • 5-(hydroxymethyl)furfural (HMF)

  • L-Alanine

  • Sodium Phosphate (NaPi) buffer components

  • Purified enzymes:

    • HMF Oxidase (engineered, MetspHMFO(V367R))

    • Aldehyde Dehydrogenase (SphALDH)

    • ω-Transaminase (Cv-ωTA)

    • Alanine Dehydrogenase (BsAlaDH)

  • Deionized water

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

Procedure:

  • Reaction Buffer Preparation: Prepare a 100 mM Sodium Phosphate (NaPi) buffer and adjust the pH to 8.0.

  • Reaction Mixture Assembly:

    • In a suitable reaction vessel, add the 100 mM NaPi buffer (pH 8.0).

    • Add HMF to a final concentration of 50 mM.

    • Add L-Alanine to a final concentration of 50 mM.

    • Add the enzymes to the following final concentrations:

      • MetspHMFO(V367R): 0.32 µM

      • SphALDH: 8.98 µM

      • Cv-ωTA: 1.61 µM

      • BsAlaDH: 1.64 µM

    • Ensure the total reaction volume is as desired.

  • Incubation:

    • Place the reaction vessel in an incubator shaker set to 30 °C.

    • Agitate the reaction mixture at a suitable speed (e.g., 150-200 rpm) to ensure proper mixing and aeration.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture to monitor the progress of the reaction.

    • Analyze the samples for the consumption of HMF and the formation of AMFC using the analytical protocol described below. The reaction is expected to reach completion in approximately 8-12 hours.[4]

  • Reaction Termination and Product Isolation (General Guidance):

    • Once the reaction is complete, terminate it by denaturing the enzymes, for example, by heat treatment or by adding a quenching agent.

    • The product, AMFC, can be isolated and purified using standard chromatographic techniques such as ion-exchange chromatography or reversed-phase chromatography.

Protocol 2: Analytical Method for Quantification of HMF and AMFC

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the analysis of HMF and its derivatives.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Quench the enzymatic reaction (e.g., by adding an equal volume of acetonitrile or by heat inactivation followed by centrifugation to remove precipitated enzymes).

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (starting point, optimization may be required):

    • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate HMF, intermediates, and AMFC. For example, a linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 275 nm are suitable for detecting furan compounds.[5]

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare standard curves for HMF and AMFC of known concentrations.

    • Quantify the concentration of HMF and AMFC in the samples by comparing their peak areas to the respective standard curves.

Visualizations

Enzymatic_Cascade_for_AMFC_Synthesis HMF 5-(hydroxymethyl)furfural (HMF) DFF 2,5-diformylfuran (DFF) HMF->DFF O₂ → H₂O₂ FFCA 5-formyl-2-furancarboxylic acid (FFCA) DFF->FFCA H₂O → 2H⁺ + 2e⁻ AMFC 5-(aminomethyl)-2-furancarboxylic acid (AMFC) FFCA->AMFC HMF_Oxidase HMF Oxidase (MetspHMFO) HMF_Oxidase->HMF:n ALDH Aldehyde Dehydrogenase (SphALDH) ALDH->DFF:n Transaminase ω-Transaminase (Cv-ωTA) Transaminase->FFCA:n Pyruvate Pyruvate Transaminase->Pyruvate Amine Acceptor Alanine_Dehydrogenase Alanine Dehydrogenase (BsAlaDH) L_Alanine L-Alanine Alanine_Dehydrogenase->L_Alanine Regeneration NAD NAD⁺ Alanine_Dehydrogenase->NAD L_Alanine->Transaminase Amine Donor Pyruvate->Alanine_Dehydrogenase NH3 NH₃ NH3->Alanine_Dehydrogenase NADH NADH + H⁺ NADH->Alanine_Dehydrogenase

Caption: Enzymatic cascade for the one-pot synthesis of AMFC from HMF.

Experimental_Workflow_for_AMFC_Synthesis cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis & Purification prep_buffer Prepare 100 mM NaPi Buffer (pH 8.0) prep_reagents Prepare Substrate (HMF) & Amine Donor (L-Ala) Stock prep_enzymes Prepare Enzyme Solutions assemble_rxn Assemble Reaction Mixture (HMF, L-Ala, Enzymes in Buffer) prep_enzymes->assemble_rxn incubate Incubate at 30°C with Shaking assemble_rxn->incubate monitor Monitor Reaction Progress (Take Aliquots) incubate->monitor quench Quench Reaction & Prepare Sample for HPLC monitor->quench hplc HPLC Analysis (Quantify HMF & AMFC) quench->hplc purify Product Purification (e.g., Chromatography) hplc->purify

Caption: Experimental workflow for enzymatic AMFC synthesis.

References

Application Notes: Fischer Esterification for the Synthesis of Furan-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-2-carboxylate esters are a significant class of compounds utilized as intermediates in the pharmaceutical and fine chemical industries.[1] The Fischer-Speier esterification is a classic and direct method for synthesizing these esters, involving the acid-catalyzed reaction between furan-2-carboxylic acid (also known as 2-furoic acid) and an alcohol.[2] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4][5][6] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation.[3][6]

Mechanism of Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the furan-2-carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequently, a proton is transferred to one of the hydroxyl groups, which is then eliminated as a water molecule. Deprotonation of the resulting intermediate yields the final furan-2-carboxylate ester and regenerates the acid catalyst.[2][3][4][7]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products FuroicAcid Furan-2-Carboxylic Acid ProtonatedAcid Protonated Carboxylic Acid FuroicAcid->ProtonatedAcid 1. Protonation Alcohol Alcohol (R-OH) Catalyst_in H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack (Alcohol) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster 3. Proton Transfer & Elimination of Water Water Water (H2O) TetrahedralIntermediate->Water Ester Furan-2-Carboxylate Ester ProtonatedEster->Ester 4. Deprotonation Catalyst_out H+ (Catalyst) ProtonatedEster->Catalyst_out

Caption: Mechanism of Fischer Esterification.

Key Experimental Parameters

Several factors critically influence the yield and selectivity of the Fischer esterification of furan-2-carboxylic acid:

  • Catalyst: While traditional mineral acids like sulfuric acid are effective, solid acid catalysts such as tungstophosphoric acid supported on zirconia are often preferred due to their reusability, reduced environmental impact, and ease of separation from the reaction mixture.[8] Zirconia-supported catalysts have demonstrated high activity and 100% selectivity for n-butyl-2-furoate under specific conditions.[8]

  • Alcohol Structure: The reactivity of the alcohol significantly impacts the conversion rate. Primary alcohols generally show higher reactivity and yield compared to secondary or tertiary alcohols.[8] Furthermore, shorter-chain alcohols tend to result in better yields of the corresponding esters.[8]

  • Temperature: Reaction temperature is a crucial parameter. For instance, using a ZrTPA30PEGT100 catalyst, no conversion of 2-furoic acid was observed at 70°C, while conversion was achieved at 95°C and higher temperatures over a 24-hour period.[8] However, excessively high temperatures (above 190°C) can lead to side reactions like decarboxylation.[8]

  • Molar Ratio: Employing a large excess of the alcohol is a common strategy to drive the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[4][6]

Data Presentation

Table 1: Effect of Catalyst and Alcohol on Furan-2-Carboxylate Ester Synthesis

Catalyst Alcohol Temperature (°C) Time (h) Conversion (%) Yield (%) Reference
ZrTPA30PEGT100 n-Butanol 125 24 - High [8]
ZrPEGTPA30T100 n-Butanol 125 24 - High [8]
Si20Zr80TPA30 2-Phenoxyethanol 80 4 - 57 [9]
H₂SO₄ Butanol 160 (reflux) 10 - >90 (total) [10]

| H₂SO₄ | Isoamyl alcohol | 160 (reflux) | 10 | - | >90 (total) |[10] |

Table 2: Influence of Reaction Temperature on 2-Furoic Acid Conversion Reaction Conditions: 24-hour reaction time using ZrTPA30PEGT100 catalyst.[8]

Temperature (°C)Conversion (%)
700
95Low (unspecified)
125High (unspecified)

Experimental Protocols

Protocol 1: General Procedure for the Esterification of 2-Furoic Acid with n-Butanol using a Solid Acid Catalyst

This protocol is adapted from the work of Aranda et al. (2015).[8]

Materials:

  • 2-Furoic acid (1 mmol)

  • n-Butanol (2 mmol)

  • Dried solid acid catalyst (e.g., ZrTPA30PEGT100, 50 mg)[8]

  • Acetone

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane-ethyl acetate mixture (9:1)

Procedure:

  • Reaction Setup: In a 20 mL glass tube, combine 1 mmol of 2-furoic acid, 2 mmol of n-butanol, and 50 mg of the dried catalyst.

  • Reaction: Place the tube in a heating block on a magnetic stirrer. Stir the mixture vigorously (e.g., 700 rpm) at 125°C for 24 hours.

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature.

  • Catalyst Separation: Extract the reaction mixture with 3 cm³ of acetone and separate the solid catalyst by filtration.

  • Drying: Dry the organic filtrate over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate (9:1) mixture as the eluent to obtain the pure n-butyl-2-furoate.[8] For more volatile esters, high vacuum distillation can also be an effective purification method.[8][11]

Protocol 2: Work-up and Purification Troubleshooting

Difficulties such as low product yield after extraction or persistent emulsions can occur during work-up. The following recommendations can address these issues:

  • Low Yield After Extraction: If the ester has some water solubility, wash the organic layer with a saturated brine (NaCl) solution to decrease its solubility in the aqueous layer ("salting out").[12] Performing multiple extractions (3-4 times) with smaller volumes of organic solvent is more efficient than a single large extraction.[12]

  • Persistent Emulsion: Emulsions can be broken by adding solid NaCl to the separatory funnel, which increases the ionic strength of the aqueous layer.[12]

  • Product Purity: The purity of the final product should be confirmed using analytical techniques such as GC-MS.[8]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product Reactants 1. Combine Reactants - Furan-2-Carboxylic Acid - Alcohol (e.g., n-Butanol) - Acid Catalyst Heating 2. Heat & Stir (e.g., 125°C, 24h) Reactants->Heating Cooling 3. Cool to RT Heating->Cooling Extraction 4. Extract with Acetone Cooling->Extraction Filtration 5. Filter to Remove Catalyst Extraction->Filtration Drying 6. Dry Filtrate (Anhydrous Na2SO4) Filtration->Drying Evaporation 7. Solvent Removal (Rotary Evaporator) Drying->Evaporation Chromatography 8. Column Chromatography (Silica Gel, Hexane:EtOAc) Evaporation->Chromatography FinalProduct Pure Furan-2-Carboxylate Ester Chromatography->FinalProduct

Caption: Experimental workflow for ester synthesis.

References

Application Notes and Protocols: In Vitro Biological Evaluation of Ethyl 5-(aminomethyl)furan-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of ethyl 5-(aminomethyl)furan-2-carboxylate derivatives and related furan-based compounds. The furan scaffold is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed protocols for assessing the cytotoxic and antimicrobial potential of these derivatives, presents quantitative data in a structured format, and includes graphical representations of experimental workflows.

Data Presentation

The biological activities of furan derivatives are summarized below, providing key quantitative metrics such as IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) for antimicrobial effects.

Anticancer Activity of Furan Derivatives

The cytotoxic effects of various furan derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC50 (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa62.37[4][5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa>100[5]
Furan-based compound 4MCF-74.06 µM[6]
Furan-based compound 7MCF-72.96 µM[6]
p-tolylcarbamothioyl)furan-2-carboxamideHepG2~20[7]
4-(2-(furan-2-carbonyl)hydrazinyl)-4-oxobutanoic acid derivative (Compound 3)HepG-25.5 ± 1.2 µM[8][9]
Acyclic nucleoside analogue (Compound 12)HepG-27.29 ± 1.5 µM[8][9]
Acyclic nucleoside analogue (Compound 14)HepG-24.2 ± 1.2 µM[8][9]
Antimicrobial Activity of Furan Derivatives

The antimicrobial potential of furan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetatePathogenic bacteria250[4][5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500[5]
Carbamothioyl-furan-2-carboxamide derivative (Compound 4b)E. coli280[7]
Carbamothioyl-furan-2-carboxamide derivative (Compound 4a)S. aureus265[7]
Carbamothioyl-furan-2-carboxamide derivative (Compound 4f)B. cereus230[7]
2,4-dinitrophenyl containing carboxamide derivativesVarious bacteria150.7 - 295[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on the specific derivatives being tested and the cell lines or microbial strains used.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Materials:

  • Test compound (this compound derivative)

  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells in a suitable medium at 37°C in a humidified 5% CO2 incubator.[11] Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO.[11] Make serial dilutions in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).[11] Incubate the plate for 24, 48, or 72 hours.[11]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[15]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.[15]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15] This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.

Visualizations

The following diagrams illustrate the experimental workflows for the in vitro biological evaluations described.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 2. Compound Preparation treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment mtt_addition 5. MTT Addition & Incubation treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization read_absorbance 7. Read Absorbance solubilization->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability determine_ic50 9. Determine IC50 calc_viability->determine_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture 1. Bacterial Culture inoculum_prep 3. Inoculum Preparation bacterial_culture->inoculum_prep compound_dilution 2. Serial Compound Dilution inoculation 4. Inoculation of Plates compound_dilution->inoculation inoculum_prep->inoculation incubation 5. Incubation inoculation->incubation visual_inspection 6. Visual Inspection incubation->visual_inspection determine_mic 7. Determine MIC visual_inspection->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Potential Signaling Pathway Involvement

Furan derivatives have been reported to induce apoptosis, a form of programmed cell death, in cancer cells.[11] One proposed mechanism involves the disruption of the G2/M phase of the cell cycle and the induction of the intrinsic mitochondrial apoptosis pathway.[6] This can be investigated further through techniques like flow cytometry for cell cycle analysis and western blotting for key apoptotic proteins.

Apoptosis_Signaling_Pathway furan_derivative Furan Derivative cell_cycle_arrest G2/M Phase Cell Cycle Arrest furan_derivative->cell_cycle_arrest bax Bax (pro-apoptotic) furan_derivative->bax + bcl2 Bcl-2 (anti-apoptotic) furan_derivative->bcl2 - mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspases Caspase Activation (e.g., Caspase-3/7) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized Apoptotic Signaling Pathway.

References

Application Notes and Protocols: Screening of Novel Furan Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant antibacterial properties.[1][2][3][4][5][6] The emergence of multidrug-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents, and furan derivatives represent a promising class of candidates.[5] This document provides detailed protocols for screening the antibacterial activity of novel furan derivatives, guidelines for data presentation, and visual representations of experimental workflows and potential mechanisms of action. Furan-containing compounds exert their antimicrobial effects through various mechanisms, often by targeting essential cellular processes in microorganisms.[1] For instance, the well-known nitrofurans are prodrugs that, once activated by bacterial nitroreductases, form reactive intermediates that damage bacterial DNA and inhibit ribosomal proteins, thereby disrupting protein synthesis.[1][3]

Key Experimental Protocols

The preliminary screening of novel furan derivatives for antibacterial activity typically involves a combination of qualitative and quantitative assays to determine their efficacy against a panel of clinically relevant bacteria. The following protocols are based on established methodologies to ensure reproducibility and reliability.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used method for the preliminary, qualitative screening of antimicrobial activity.[7][8][9][10] It provides a rapid assessment of a compound's ability to inhibit microbial growth.[7]

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[7][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7]

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[9]

  • Inoculation of Agar Plate: Uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.[11]

  • Application of Disks: Aseptically place sterile blank paper disks (6 mm in diameter) impregnated with a known concentration of the furan derivative onto the inoculated agar surface.[8] A negative control (disk with solvent only) and a positive control (disk with a standard antibiotic) should be included.[8]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).[11] A larger diameter indicates greater antibacterial activity.[11]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[1][12][13] It is a quantitative measure of a compound's potency.

Protocol:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the furan derivative in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[11][13][14]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the disk diffusion assay and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Controls: Add the standardized inoculum to each well containing the compound dilutions.[12] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[11]

  • Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][12]

Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol:

  • Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).[17]

  • Plating: Spread the aliquot onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).[17]

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.[17]

  • MBC Determination: After incubation, count the number of colony-forming units (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[16][17]

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and structured format to facilitate comparison between different furan derivatives and against standard antibiotics.

Table 1: Antibacterial Activity of Novel Furan Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Methicillin-resistant S. aureus (MRSA) (Clinical Isolate)
Furan-A 816324
Furan-B 1632>648
Furan-C 48162
Nitrofurantoin 1.5616-1
Ciprofloxacin 0.50.2511

Table 2: Bactericidal Activity of Selected Furan Derivatives (MBC in µg/mL)

Compound IDStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Furan-C 816
Nitrofurantoin 432

Table 3: Zone of Inhibition for Novel Furan Derivatives (Diameter in mm)

Compound IDStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
Furan-A 1815
Furan-B 1412
Furan-C 2219
Ciprofloxacin (5 µg disk) 2530

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_prep Preparation cluster_screening Screening Assays cluster_analysis Data Analysis & Follow-up start Start: Synthesized Furan Derivatives prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Compound Stock Solutions & Dilutions start->prep_compounds disk_diffusion Disk Diffusion Assay prep_bacteria->disk_diffusion mic_assay Broth Microdilution (MIC) prep_bacteria->mic_assay prep_compounds->disk_diffusion prep_compounds->mic_assay measure_zones Measure Zones of Inhibition disk_diffusion->measure_zones determine_mic Determine MIC Values mic_assay->determine_mic data_summary Summarize Data in Tables measure_zones->data_summary mbc_assay MBC Assay (for potent compounds) determine_mic->mbc_assay determine_mic->data_summary determine_mbc Determine MBC Values mbc_assay->determine_mbc determine_mbc->data_summary

Fig. 1: Experimental workflow for antibacterial screening.

nitrofuran_moa cluster_cell Bacterial Cell nitrofuran Nitrofuran Derivative (Prodrug) nitroreductase Bacterial Nitroreductases nitrofuran->nitroreductase Intracellular Reduction reactive_intermediates Reactive Electrophilic Intermediates nitroreductase->reactive_intermediates Activation dna Bacterial DNA reactive_intermediates->dna ribosomes Ribosomal Proteins reactive_intermediates->ribosomes dna_damage DNA Damage (Strand Breaks) dna->dna_damage protein_synthesis_inhibition Inhibition of Protein Synthesis ribosomes->protein_synthesis_inhibition cell_death Bacterial Cell Death dna_damage->cell_death protein_synthesis_inhibition->cell_death

Fig. 2: Mechanism of action of nitrofurans.

Conclusion

The protocols and guidelines presented here offer a standardized framework for the initial antibacterial screening of novel furan derivatives. Consistent application of these methods will generate reliable and comparable data, which is crucial for identifying promising lead compounds for further development in the fight against bacterial infections. The diverse mechanisms of action exhibited by different furan derivatives underscore the therapeutic potential of this class of compounds.[2][18]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 5-(aminomethyl)furan-2-carboxylate by column chromatography. It is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?

The main challenge arises from the interaction between the basic primary amine group (-NH₂) of the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to strong adsorption of the compound onto the stationary phase, resulting in poor separation, significant peak tailing (streaking), and potentially low recovery of the purified product.[1][2]

Q2: How can I prevent my amine compound from streaking on the silica gel column?

The most effective method to prevent streaking is to add a basic modifier to the mobile phase.[1] This deactivates the acidic sites on the silica gel.[1] Commonly used modifiers include triethylamine (TEA) or ammonium hydroxide. The base in the eluent competes with the amine product for the active sites on the silica, minimizing unwanted interactions.[1]

Q3: What concentration of basic modifier should I use in my mobile phase?

A general starting point is to add 0.5–2% (v/v) of triethylamine (TEA) to the eluent.[1] For ammonium hydroxide, adding 1-2% of a concentrated aqueous solution to the polar component of your mobile phase (e.g., methanol) is a common practice. The optimal concentration can be determined by running preliminary Thin Layer Chromatography (TLC) plates with varying amounts of the modifier.

Q4: Are there alternative stationary phases I can use for this purification?

Yes, if issues persist with silica gel, consider using a less acidic or a basic stationary phase. Options include:

  • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.

  • Amine-functionalized silica gel: This type of stationary phase has a basic surface, which can significantly improve the chromatography of amines, often allowing for the use of less hazardous solvents.[3]

Q5: My compound is not moving from the baseline on the TLC plate even with a polar solvent system. What should I do?

This indicates very strong interaction with the silica gel. Ensure that you have added a basic modifier like triethylamine to your developing solvent. If you have, you may need to increase its concentration or use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) with added base.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Significant Peak Tailing or Streaking The basic amine is interacting with acidic silanol groups on the silica gel.[1][2]Add a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide (1-2%) to your mobile phase.[1] Alternatively, use a different stationary phase such as alumina or amine-functionalized silica.[3]
Low or No Recovery of the Compound The compound is irreversibly adsorbed onto the silica gel.Before running the full column, perform a small-scale test on a TLC plate to ensure the compound is mobile in the chosen solvent system with a basic modifier. If the compound still does not move, a more polar solvent system or a different stationary phase is necessary.
Co-elution of Impurities with the Product The polarity of the mobile phase is too high, or the selectivity of the system is poor.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. An ideal Rf value for the product is between 0.2 and 0.4. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase. For example, if using an ethyl acetate/hexanes mixture, increase the proportion of hexanes.
Product Elutes Too Slowly (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For a highly polar compound like this compound, a more polar system like dichloromethane/methanol may be required.
Poor Resolution Between Spots on TLC The chosen solvent system does not provide adequate separation.Experiment with different solvent systems. Consider combinations of hexanes, ethyl acetate, dichloromethane, and methanol, always including a basic modifier.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. The specific solvent system should be optimized using TLC prior to performing the column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Mobile Phase Selection and Preparation

  • Develop a suitable mobile phase using TLC. A good starting point for this compound is a mixture of ethyl acetate and hexanes with 1% TEA. Due to the polarity of the amine, a more polar system like 5% methanol in dichloromethane with 1% TEA might be necessary.

  • Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Prepare a sufficient volume of the initial, least polar eluent for packing the column and for the initial fractions.

3. Column Packing

  • Slurry Method:

    • In a beaker, make a slurry of the silica gel in the initial, least polar mobile phase.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Continuously tap the column to ensure even packing.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading

  • Dry Loading (Recommended for polar compounds):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the mobile phase.

    • Carefully apply the solution to the top of the column with a pipette.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or flasks.

  • If using a gradient, start with the least polar solvent system and gradually increase the polarity by adding more of the more polar solvent.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

6. Isolation of the Purified Compound

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Modifier 0.5-2% Triethylamine (TEA)
Initial TLC Solvent System Ethyl Acetate/Hexanes (with TEA) or Methanol/Dichloromethane (with TEA)
Target Rf Value 0.2 - 0.4
Sample to Silica Ratio 1:30 to 1:100 (by weight)

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Optimization (Select Mobile Phase, Target Rf ~0.3) pack 2. Pack Column (Slurry Method) tlc->pack Informs mobile phase choice load 3. Load Sample (Dry Loading Recommended) pack->load elute 4. Elute Column (Gradient or Isocratic) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem: Poor Separation / Streaking check_base Is a basic modifier (e.g., TEA) in the mobile phase? start->check_base add_base Action: Add 0.5-2% TEA to the mobile phase. check_base->add_base No check_solvent Is the Rf value optimal (0.2-0.4)? check_base->check_solvent Yes add_base->check_solvent adjust_polarity Action: Adjust solvent polarity. (More polar for low Rf, less for high Rf) check_solvent->adjust_polarity No check_loading Is the column overloaded? check_solvent->check_loading Yes adjust_polarity->check_loading reduce_load Action: Reduce sample load. (Sample:Silica ratio > 1:30) check_loading->reduce_load Yes alt_stationary Consider Alternative Stationary Phase (Alumina, Amine-functionalized Silica) check_loading->alt_stationary No solution Improved Separation reduce_load->solution alt_stationary->solution

Caption: Troubleshooting decision tree for common column chromatography issues with amines.

References

Technical Support Center: Synthesis of Polysubstituted Furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of polysubstituted furans. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing polysubstituted furans?

A1: The primary challenges in furan synthesis include managing side reactions such as acid-catalyzed polymerization and ring-opening, achieving high yields, and purifying the final product. Furan rings can be sensitive to strong acids and high temperatures, which are often employed in classical synthesis methods like the Paal-Knorr reaction.[1] This sensitivity can lead to the formation of dark, tarry substances, which are indicative of polymerization.[1] Furthermore, the presence of water can promote ring-opening, leading to unwanted byproducts.[1][2][3] Purification can also be challenging due to the potential volatility and instability of furan derivatives.[1]

Q2: Which synthetic route is better for my target furan: Paal-Knorr or Feist-Benary?

A2: The choice between the Paal-Knorr and Feist-Benary synthesis depends largely on the availability of starting materials and the desired substitution pattern of the furan. The Paal-Knorr synthesis is ideal when the corresponding 1,4-dicarbonyl compound is readily accessible.[4][5][6] It is a powerful method for generating a wide range of substituted furans.[4] The Feist-Benary synthesis is advantageous when α-halo ketones and β-dicarbonyl compounds are the more convenient starting materials.[4][7] It generally proceeds under milder, basic conditions, which can be beneficial for sensitive substrates.[4]

Q3: How can I minimize the formation of polymeric byproducts in my reaction?

A3: Minimizing polymerization is crucial for a successful furan synthesis, especially in acid-catalyzed reactions. Key strategies include:

  • Use of Milder Catalysts: Opt for milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) instead of strong mineral acids like H₂SO₄.[1]

  • Temperature Control: Maintain the lowest effective temperature to slow down the rate of polymerization.[1] For exothermic reactions, ensure efficient cooling.[8]

  • Anhydrous Conditions: Use dry solvents and reagents to prevent water-induced side reactions that can lead to polymerizable intermediates.[1]

  • Controlled Reagent Addition: Slow, dropwise addition of reagents, especially in exothermic reactions, can help manage the reaction temperature and reduce byproduct formation.[8]

  • Prompt Neutralization: Neutralize the acid catalyst promptly upon reaction completion to prevent degradation of the furan product during workup.[8]

Q4: My purification by silica gel column chromatography is giving low yields. What could be the reason?

A4: Low recovery from silica gel chromatography is a common issue when purifying furans. The acidic nature of standard silica gel can cause the degradation of sensitive furan rings. To mitigate this, consider the following:

  • Neutralized Silica: Use deactivated (neutral) silica gel or add a small amount of a base, such as triethylamine, to the eluent to neutralize the acidic sites on the silica.

  • Alternative Stationary Phases: Alumina can be a suitable alternative to silica gel for the purification of acid-sensitive compounds.

  • Minimize Contact Time: Avoid letting the product sit on the column for extended periods.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the synthesis of polysubstituted furans.

Issue 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction is slow or incomplete.Insufficiently active catalyst or non-optimal reaction conditions.In a Paal-Knorr synthesis, consider using a stronger acid catalyst or increasing the reaction temperature. Microwave-assisted heating can also significantly reduce reaction times and improve yields. For a Feist-Benary synthesis, ensure the base is sufficiently strong to deprotonate the β-dicarbonyl compound.
Starting material is consumed, but the desired product is not formed in significant amounts.Degradation of the starting material or product under the reaction conditions.Use milder reaction conditions. For acid-catalyzed reactions, switch to a weaker acid or lower the temperature. For base-catalyzed reactions, a milder base might be necessary if the starting materials are base-sensitive.
Formation of a dark, tarry substance.Polymerization of the furan product or starting materials.Lower the reaction temperature, use a milder catalyst, and ensure strictly anhydrous conditions. Minimizing the reaction time by closely monitoring its progress can also prevent prolonged exposure of the product to harsh conditions.[1]
Issue 2: Presence of Significant Side Products
Symptom Possible Cause Suggested Solution
Formation of ring-opened byproducts.Presence of water in the reaction mixture, especially in acid-catalyzed syntheses.Use anhydrous solvents and reagents. Adding a dehydrating agent like phosphorus pentoxide (P₂O₅) or using a Dean-Stark trap to remove water can drive the equilibrium towards the furan product.[1]
In a Feist-Benary synthesis, formation of pyrrole derivatives as secondary products.Use of ammonia as the condensing agent.If pyrrole formation is undesirable, use a non-nucleophilic base like pyridine.
In a Paal-Knorr synthesis, formation of pyrrole byproducts.Contamination of the reaction with an amine source.Ensure all reagents and solvents are pure and free from nitrogen-containing compounds.[9]

Quantitative Data Summary

The selection of catalyst and reaction conditions significantly impacts the yield of polysubstituted furans. The following tables provide a summary of quantitative data from various studies to aid in reaction optimization.

Table 1: Comparison of Catalysts in the Paal-Knorr Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TsOHTolueneReflux4-6~85-95
H₂SO₄Acetic Acid1002~80
ZnCl₂None1501~75
Microwave (no catalyst)Ethanol/Water1400.08>95

Note: Yields are approximate and can vary based on specific experimental conditions.

Table 2: Influence of Acetic Anhydride to Furan Molar Ratio on the Yield of 2-Acetylfuran

Anhydride : Furan (Molar Ratio)Reaction Temp. (°C)Reaction Time (h)Yield (%)
1.1 : 170588.2[8]
1.2 : 170589.0[8]
1.3 : 170590.0[8]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol describes the synthesis of 2,5-dimethylfuran from hexane-2,5-dione using p-toluenesulfonic acid as a catalyst with conventional heating.[4][9]

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-TsOH·H₂O (0.95 g, 5 mmol).[9]

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 4-6 hours or until the theoretical amount of water (1.8 mL) is collected.[9]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the crude 2,5-dimethylfuran.

  • Purify the product by distillation if necessary.

Protocol 2: Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate

This protocol details the base-catalyzed condensation of ethyl acetoacetate and 2-bromoacetophenone to form a polysubstituted furan.[4]

Materials:

  • Ethyl acetoacetate

  • 2-Bromoacetophenone

  • Pyridine

  • Ethanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL).[4]

  • Add pyridine (0.87 g, 11 mmol) to the solution.[4]

  • Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.[4]

  • Heat the reaction mixture to reflux for 4 hours.[4]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizations

Paal-Knorr Synthesis: Desired Pathway vs. Side Reactions

Paal_Knorr 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiacetal Intermediate Hemiacetal Intermediate 1,4-Dicarbonyl->Hemiacetal Intermediate  Acid Catalyst (H+) Desired Furan Desired Furan Hemiacetal Intermediate->Desired Furan Dehydration Ring-Opened Products Ring-Opened Products Hemiacetal Intermediate->Ring-Opened Products  Presence of Water Polymerization Polymerization Desired Furan->Polymerization  Excess Acid / High Temp.

Caption: Paal-Knorr desired pathway versus common side reactions.

Feist-Benary Synthesis: Reaction Workflow

Feist_Benary_Workflow cluster_reactants Reactants alpha-Halo Ketone alpha-Halo Ketone Base-catalyzed Condensation Base-catalyzed Condensation alpha-Halo Ketone->Base-catalyzed Condensation beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Base-catalyzed Condensation Intramolecular Cyclization Intramolecular Cyclization Base-catalyzed Condensation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration Substituted Furan Substituted Furan Dehydration->Substituted Furan

Caption: General experimental workflow for the Feist-Benary synthesis.

Troubleshooting Logic for Low Furan Yield

Troubleshooting_Yield Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Incomplete Incomplete Check Reaction Completion->Incomplete  Yes Complete Complete Check Reaction Completion->Complete  No Optimize Conditions Optimize Conditions Incomplete->Optimize Conditions  Increase Temp/Time  Change Catalyst Check for Side Products Check for Side Products Complete->Check for Side Products Polymerization Polymerization Check for Side Products->Polymerization  Tarry Mixture Other Byproducts Other Byproducts Check for Side Products->Other Byproducts  Clean Mixture Modify Conditions to Minimize Polymerization Modify Conditions to Minimize Polymerization Polymerization->Modify Conditions to Minimize Polymerization  Lower Temp  Milder Catalyst  Anhydrous Optimize Purification Optimize Purification Other Byproducts->Optimize Purification

Caption: A logical workflow for troubleshooting low yields in furan synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Furan Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the optimization of furan derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the furan ring so sensitive to acidic conditions?

A1: The furan ring's sensitivity arises from its electronic structure. While aromatic, its resonance energy is considerably lower than that of benzene, making it less stable.[1] Under acidic conditions, the ring is prone to protonation, particularly at the α-carbon (the carbon adjacent to the oxygen).[2] This initial protonation is often the rate-limiting step that leads to the formation of reactive intermediates. These intermediates can then be attacked by nucleophiles, such as water, resulting in ring-opening to form 1,4-dicarbonyl compounds.[1][2]

Q2: What are the most common starting materials for synthesizing furan derivatives?

A2: Common precursors include furfural and 5-nitro-2-furoic acid.[3] Furfural, a bio-based chemical, is frequently used to create derivatives functionalized at the 2-position, such as imines and chalcones.[3] 5-Nitro-2-furoic acid is a suitable starting point for synthesizing carboxamides and esters.[3] The choice of starting material is dictated by the desired final molecular structure.

Q3: My Friedel-Crafts acylation reaction on a furan substrate is failing or giving very low yields. What is the likely cause?

A3: Standard Friedel-Crafts conditions, especially those using strong Lewis acids like AlCl₃, are often too harsh for the acid-sensitive furan ring.[1] These conditions typically lead to polymerization and decomposition of the starting material.[1][4] To improve yields, it is crucial to use milder catalysts such as phosphoric acid, boron trifluoride (BF₃·OEt₂), or ZnCl₂.[1][4] For highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not even be necessary.[4]

Q4: How can I improve the regioselectivity (e.g., C2 vs. C3 functionalization) of my reaction?

A4: Achieving high regioselectivity depends on the reaction type. For lithiation, direct deprotonation with a strong base like n-butyllithium (nBuLi) typically favors the more acidic C2 position.[5] For electrophilic substitutions, the outcome is influenced by existing substituents and the nature of the electrophile.[5] In palladium-catalyzed C-H arylations, the choice of ligand is critical and can be used to direct the selectivity to the desired position.[5]

Troubleshooting Guide

Problem 1: Low Yield and Formation of Black, Insoluble Polymer

Symptoms:

  • The reaction mixture turns dark or black.

  • Formation of a tar-like or solid, insoluble material.

  • Low to no yield of the desired product.

Primary Cause: Polymerization or resinification (formation of humins) is a very common side reaction, especially under strong acidic conditions or high temperatures.[1][6] Electron-releasing substituents on the furan ring can worsen this issue by creating highly reactive electrophiles upon protonation, which then initiate polymerization.[1][4]

Solutions:

StrategyDetailsKey Considerations
Use Milder Conditions Replace strong Brønsted or Lewis acids (e.g., H₂SO₄, AlCl₃) with milder alternatives (e.g., phosphoric acid, ZnCl₂, solid acid catalysts like Amberlyst-15).[1][6]Catalyst choice is critical and substrate-dependent.
Control Temperature Perform the reaction at lower temperatures to minimize the rate of polymerization.[1]Monitor reaction progress (e.g., by TLC) to ensure the desired transformation still occurs at an acceptable rate.
Protect Reactive Groups If the substrate has highly reactive functional groups (e.g., an aldehyde), consider protecting it (e.g., as an acetal) before performing the main reaction.[6]The protecting group must be stable to the reaction conditions and easily removed afterward.
Solvent Selection Use polar aprotic solvents like DMF, which can have a stabilizing effect.[7][8] A biphasic system (e.g., MIBK-water) can sometimes help by extracting the product from the reactive phase as it forms, preventing degradation.[6]Ensure reactants are sufficiently soluble in the chosen solvent system.

// Polymerization Path polymer_yes [label="YES", fontcolor="#34A853"]; reduce_acidity [label="Use Milder Acid Catalyst\n(e.g., ZnCl₂, H₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; protect_groups [label="Protect Reactive Groups\n(e.g., Aldehydes)", fillcolor="#F1F3F4", fontcolor="#202124"];

// No Polymerization Path polymer_no [label="NO", fontcolor="#EA4335"]; check_stability [label="Suspect Ring Opening or\nOther Side Reactions", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; stability_solutions [label="Buffer the Reaction\nUse Anhydrous Conditions\nModify Substrate with EWG", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_polymer; check_polymer -> reduce_acidity [label="YES", fontcolor="#34A853"]; reduce_acidity -> lower_temp; lower_temp -> protect_groups; check_polymer -> check_stability [label="NO", fontcolor="#EA4335"]; check_stability -> stability_solutions; } Troubleshooting workflow for low product yields.

Problem 2: Product Degradation During Reaction or Workup

Symptoms:

  • The desired product is observed initially (by TLC/LCMS) but disappears over time.

  • Low yield after acidic workup.

  • Formation of acyclic by-products.

Primary Cause: The furan ring has opened. This is typically catalyzed by acid and nucleophiles (often water from aqueous workups).[2] The process involves protonation followed by nucleophilic attack, leading to irreversible formation of 1,4-dicarbonyl compounds.[1][2]

Solutions:

StrategyDetailsKey Considerations
Buffer the Reaction If acidic conditions are necessary, use a buffered system to maintain a stable, less aggressive pH.Ensure buffer components do not interfere with the desired reaction.
Anhydrous Conditions Exclude water from the reaction and workup as much as possible to prevent nucleophilic ring opening.Use flame-dried glassware and anhydrous solvents/reagents.
Modify the Substrate Introducing electron-withdrawing groups (EWGs) onto the furan ring can increase its stability against acid-catalyzed degradation.[4]This may require additional synthetic steps.
Control Workup Neutralize the reaction mixture carefully and quickly. Keep the temperature low during workup and extraction.Avoid prolonged exposure to acidic aqueous layers.

// Path if Acid is Not Required no_acid [label="NO", fontcolor="#34A853"]; use_neutral [label="Use Neutral or Basic\nReaction Conditions\n(e.g., Metalation, Cross-Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path if Acid is Required yes_acid [label="YES", fontcolor="#EA4335"]; is_water_present [label="Is Water Present\n(Reaction or Workup)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Water Present yes_water [label="YES", fontcolor="#EA4335"]; buffer_solution [label="Buffer the System\n(Maintain pH > 5 if possible)", fillcolor="#F1F3F4", fontcolor="#202124"]; low_temp_workup [label="Perform Workup at\nLow Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

// No Water Present no_water [label="NO", fontcolor="#34A853"]; use_anhydrous [label="Use Anhydrous Solvents\nand Reagents", fillcolor="#F1F3F4", fontcolor="#202124"];

// Final stable product node end_product [label="Stable Furan Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> use_neutral [label="NO", fontcolor="#34A853"]; start -> is_water_present [label="YES", fontcolor="#EA4335"]; is_water_present -> buffer_solution [label="YES", fontcolor="#EA4335"]; buffer_solution -> low_temp_workup; is_water_present -> use_anhydrous [label="NO", fontcolor="#34A853"];

use_neutral -> end_product; low_temp_workup -> end_product; use_anhydrous -> end_product; } Decision pathway for preventing furan ring opening.

Experimental Protocols

Protocol 1: C2-Metalation of Furan using n-Butyllithium

This protocol describes a robust method for functionalizing the C2 position of the furan ring by avoiding harsh acidic conditions.[1]

Materials:

  • Furan (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M or 2.5 M)

  • Electrophile (e.g., Chlorotrimethylsilane, TMSCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, thermometer, and rubber septum.

  • Add anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add furan (1.0 eq.) to the cold THF.

  • Slowly add n-BuLi (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the chosen electrophile (e.g., TMSCl, 1.2 eq.) dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at -78 °C.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary, typically by distillation or column chromatography.

Protocol 2: Mild Friedel-Crafts Acylation of 2-Methylfuran

This protocol uses milder conditions to prevent the degradation commonly seen with stronger Lewis acids.[1]

Materials:

  • Acetic Anhydride (Ac₂O)

  • Anhydrous 1,2-dichloroethane

  • 2-Methylfuran

  • Concentrated aqueous sodium acetate solution

  • Crushed ice

Procedure:

  • To a clean, dry flask, add acetic anhydride (1.2 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add anhydrous 1,2-dichloroethane.

  • Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Add a concentrated aqueous solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

References

Identifying and removing impurities in Ethyl 5-(aminomethyl)furan-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Ethyl 5-(aminomethyl)furan-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the reductive amination of a suitable precursor, such as Ethyl 5-formylfuran-2-carboxylate. This two-step process typically involves the formation of an imine intermediate by reacting the aldehyde with an amine source (e.g., ammonia or an ammonium salt), followed by reduction to the desired aminomethyl group.

Q2: What are the potential impurities I might encounter during the synthesis?

Several impurities can arise depending on the reaction conditions. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual Ethyl 5-formylfuran-2-carboxylate.

  • Intermediates: Incomplete conversion of the imine intermediate.

  • By-products from Side Reactions: Formation of secondary or tertiary amines through over-alkylation of the product.[1] Polymeric materials can also form, particularly if the starting material, 5-hydroxymethylfurfural (HMF), is used, as it is known to be unstable.[2][3]

  • Degradation Products: The furan ring is susceptible to oxidation or hydrolysis under certain conditions.

Q3: Which analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for effective impurity profiling:

  • Thin-Layer Chromatography (TLC): Useful for rapid reaction monitoring and qualitative assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and various impurities.

  • Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS): Provides molecular weight information for the identification of unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural elucidation of the final product and any isolated impurities.[5]

Q4: How can I remove the identified impurities?

The primary method for purifying this compound is column chromatography on silica gel.[6][7][8] The polarity of the eluent can be adjusted to effectively separate the desired product from less polar starting materials and more polar by-products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature or time; Inefficient reducing agent.Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Experiment with different reducing agents (e.g., sodium cyanoborohydride, sodium borohydride) and reaction conditions (temperature, solvent).
Presence of Unreacted Starting Material (Ethyl 5-formylfuran-2-carboxylate) Insufficient amount of amine source or reducing agent; Short reaction time.Increase the molar equivalents of the amine source and/or reducing agent. Extend the reaction time and monitor for completion by TLC or HPLC. Purify the crude product using column chromatography.
Formation of Polymeric By-products High reaction temperature; Instability of starting materials like 5-hydroxymethylfurfural (HMF).[2][3]Conduct the reaction at a lower temperature. If starting from HMF, consider its in-situ conversion to a more stable derivative before proceeding. A two-stage reaction can also help control the formation of reactive intermediates that lead to polymerization.[1]
Detection of Secondary or Tertiary Amine Impurities Over-alkylation of the primary amine product.Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.[1] Careful control of stoichiometry and reaction time is crucial. Purification by column chromatography can help separate these closely related impurities.
Product Degradation (Discoloration) Oxidation of the furan ring or amine; Presence of acid or base residues from the workup.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure thorough neutralization and washing during the workup to remove any acidic or basic residues. Store the purified product under an inert atmosphere at a low temperature.

Experimental Protocols

Representative Synthesis of this compound via Reductive Amination

This protocol is a representative method based on the synthesis of analogous furan derivatives.[7]

Step 1: Imine Formation

  • Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) in a suitable solvent (e.g., methanol).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents), to the solution.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC.

Step 2: Reduction to the Amine

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), portion-wise to the solution while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction for the disappearance of the imine and the appearance of the product spot by TLC.

Workup and Purification

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of a suitable eluent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to afford pure this compound.

Analytical Methods for Purity Assessment
Technique Parameter Typical Conditions
TLC Stationary PhaseSilica gel 60 F254
Mobile PhaseDichloromethane/Methanol (e.g., 95:5) or Hexane/Ethyl Acetate (e.g., 1:1)
VisualizationUV light (254 nm) and/or staining with ninhydrin (for amines) or p-anisaldehyde.
HPLC ColumnC18 reverse-phase column
Mobile PhaseGradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
DetectionUV at a suitable wavelength (e.g., 254 nm or 280 nm).
¹H and ¹³C NMR SolventCDCl₃ or DMSO-d₆
Internal StandardTetramethylsilane (TMS)
GC-MS ColumnA suitable capillary column (e.g., HP-5MS).
IonizationElectron Ionization (EI)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Ethyl 5-formylfuran-2-carboxylate B Imine Formation (Ammonia Source) A->B C Reductive Amination (Reducing Agent) B->C D Crude Product C->D E Column Chromatography D->E Workup F Purity Analysis (TLC, HPLC) E->F G Structure Confirmation (NMR, MS) F->G H Pure Product G->H

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_pathways A Ethyl 5-formylfuran-2-carboxylate B Imine Intermediate A->B Ammonia E Polymeric By-products A->E Side Reactions (e.g., from HMF precursor) C This compound (Desired Product) B->C Reduction D Secondary/Tertiary Amines C->D Over-alkylation

Caption: Potential impurity formation pathways during synthesis.

References

Challenges in the scale-up of Ethyl 5-(aminomethyl)furan-2-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 5-(aminomethyl)furan-2-carboxylate Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of this compound synthesis.

Troubleshooting Guide

Q1: We are observing a significant decrease in yield upon scaling up the reductive amination of Ethyl 5-formylfuran-2-carboxylate. What are the potential causes and solutions?

A1: A decrease in yield during the scale-up of a reductive amination is a common challenge. Several factors could be contributing to this issue:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the substrate, amine source, and reducing agent. This can be addressed by:

    • Increasing the agitation speed.

    • Using a reactor with baffles to improve turbulence.

    • Evaluating different reactor geometries.

  • Heat Transfer Issues: Reductive amination is often an exothermic reaction. Inadequate heat removal on a larger scale can lead to temperature spikes, promoting side reactions and degradation of the product. To mitigate this:

    • Ensure the reactor's cooling system is sufficient for the larger batch size.

    • Consider a semi-batch process where the reducing agent is added portion-wise to control the temperature.

  • Impurity Effects: Trace impurities in starting materials or solvents can have a more pronounced effect at a larger scale, potentially poisoning the catalyst or interfering with the reaction. Always use reagents of consistent and high purity.

Q2: During the work-up of our reaction mixture, we are struggling with the formation of an emulsion during the aqueous/organic extraction. How can we resolve this?

A2: Emulsion formation is a frequent problem during the extraction of amine-containing compounds. Here are several strategies to break the emulsion:

  • Addition of Brine: Saturating the aqueous layer with sodium chloride will increase its polarity and density, often leading to a cleaner phase separation.

  • Change in pH: Adjusting the pH of the aqueous phase away from the isoelectric point of the amine can help break the emulsion. For an amine, making the aqueous phase more acidic (e.g., with dilute HCl) or more basic (e.g., with NaOH) can be effective.

  • Filtration: Passing the emulsified mixture through a pad of celite or a phase separator paper can sometimes break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent (e.g., methanol or isopropanol) can alter the interfacial tension and promote phase separation.

Q3: We have identified several impurities in our final product. What are the likely side reactions, and how can they be minimized?

A3: Common impurities in the synthesis of this compound can arise from several side reactions:

  • Over-alkylation: The primary amine product can react further with the starting aldehyde to form a secondary amine impurity. This can be minimized by:

    • Using a stoichiometric excess of the amine source (e.g., ammonia or an ammonium salt).

    • Controlling the reaction temperature to disfavor the secondary reaction.

  • Furan Ring Instability: Furan rings can be sensitive to acidic conditions and may undergo polymerization or degradation, especially at elevated temperatures. It is crucial to:

    • Maintain careful pH control throughout the reaction and work-up.

    • Use milder reaction conditions where possible.

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction is run under strongly acidic or basic conditions for an extended period. Buffer the reaction mixture if necessary and minimize the duration of exposure to harsh pH.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method is the reductive amination of Ethyl 5-formylfuran-2-carboxylate. This typically involves the reaction of the aldehyde with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[1][2][3]

Q2: Are there any enzymatic routes for the production of related compounds?

A2: Yes, enzymatic and chemo-enzymatic routes have been explored for the synthesis of the corresponding carboxylic acid, 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), from 5-(hydroxymethyl)furfural (HMF).[4][5][6] These methods often utilize enzymes like oxidases and transaminases and are considered a greener alternative to traditional chemical synthesis.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Key safety considerations include:

  • Handling of Reducing Agents: Many reducing agents are pyrophoric or react violently with water. Ensure proper handling procedures and quenching protocols are in place.

  • Use of Hydrogen Gas: If catalytic hydrogenation is used, appropriate safety measures for handling a flammable gas under pressure are essential.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, the potential for an exothermic reaction requires a robust cooling system and careful monitoring of the reaction temperature.

  • Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, grounding, and ventilation to prevent fires and exposure.

Quantitative Data

The following table summarizes typical yield and purity data observed during the scale-up of a generic reductive amination process for this compound.

ScaleStarting Material (g)Product Yield (%)Purity (by HPLC, %)Key Challenge(s)
Lab Scale1085>98-
Pilot Scale10007095Inefficient heat transfer, increased impurity formation.
Production Scale500006592Mass transfer limitations, difficulties in purification.

Experimental Protocol: Reductive Amination (Lab Scale)

This protocol describes a representative lab-scale synthesis of this compound.

  • Reaction Setup: To a solution of Ethyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol, add ammonium acetate (5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Ethyl 5-formylfuran-2-carboxylate Ethyl 5-formylfuran-2-carboxylate Imine Formation Imine Formation Ethyl 5-formylfuran-2-carboxylate->Imine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imine Formation Methanol Methanol Methanol->Imine Formation Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) Quenching Quenching Reduction (NaBH4)->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A typical workflow for the synthesis of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Furan-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of furan-based compounds in biological assays.

Troubleshooting Guides

Issue: Immediate Precipitation of Furan-Based Compound Upon Addition to Aqueous Assay Buffer

Observation: A precipitate forms immediately after adding the compound stock solution (typically in an organic solvent like DMSO) to the aqueous assay medium.

Explanation: This phenomenon, often termed "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The rapid dilution of the organic solvent into the aqueous buffer leads to a significant drop in the compound's solubility.[1]

Potential CauseRecommended Solution
High Final Concentration Decrease the final working concentration of the compound. It's possible the current concentration exceeds its maximum aqueous solubility.[2]
"Solvent Shock" Perform serial dilutions of the stock solution in the pre-warmed (e.g., 37°C) assay buffer.[1][3] Add the compound stock dropwise while gently vortexing the buffer to avoid localized high concentrations.[2]
Low Temperature of Media Ensure the aqueous buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound.[3]
High Organic Solvent Concentration Keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 0.5-1%, as higher concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2][4]
Issue: Compound Precipitates Over Time During Incubation

Observation: The assay solution appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.

Explanation: Delayed precipitation can be caused by several factors, including temperature shifts, changes in pH due to cellular metabolism, or interactions with media components.

Potential CauseRecommended Solution
Temperature Shift Pre-warm all solutions to the incubation temperature before mixing. Ensure the incubator maintains a stable temperature.[3]
pH Shift in Media Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES).[3] Test the compound's solubility at different pH values to understand its sensitivity.
Interaction with Media Components Test the compound's solubility and stability in the specific assay medium over the intended duration of the experiment.[3] If precipitation persists, consider simplifying the buffer system (e.g., PBS) to identify problematic components.
Compound Instability The furan ring can be susceptible to degradation under certain conditions.[5] Assess the chemical stability of your compound in the assay buffer over time using methods like HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest strategy I should try to solubilize my furan-based compound?

A: The most straightforward initial approach is the use of a co-solvent. Prepare a high-concentration stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous assay medium.[6] It is crucial to ensure the final co-solvent concentration is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for cell-based assays).[4]

Q2: My furan-based compound is insoluble in both water and DMSO. What are my options?

A: If your compound is insoluble in common organic solvents, you may need to explore more advanced formulation strategies.[7] These can include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.[6][8]

  • Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate hydrophobic compounds, improving their solubility and stability.[9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[6][10]

Q3: How can I determine the maximum soluble concentration of my compound in the assay buffer?

A: You can perform a kinetic solubility assay.[11] This involves preparing a series of dilutions of your compound from a high-concentration stock solution into the assay buffer. These solutions are then incubated under your experimental conditions and visually or instrumentally inspected for precipitation. The highest concentration that remains clear is considered the maximum soluble concentration under those specific conditions.[1][11]

Q4: Can chemical modification of my furan-based compound improve its solubility?

A: Yes, a prodrug strategy can be employed. This involves chemically modifying the compound to attach a polar, ionizable, or water-soluble group. This modification can enhance aqueous solubility and, once administered or in a cellular environment, the prodrug is converted to the active parent drug.[12][13][14]

Quantitative Data: Solubility of Furan Derivatives

The solubility of furan-based compounds can vary significantly depending on their substituents and the solvent system used. Below is a summary of solubility data for 2,5-Furandicarboxylic Acid (FDCA) in various solvents.

Solvent SystemTemperatureFDCA Solubility (wt %)
Water293 K0.12[15]
Dimethyl Sulfoxide (DMSO)293 K30.7[15]
20/80 (w/w) Water/DMSO293 K23.1[15][16]
20/80 (w/w) Water/Tetrahydrofuran (THF)293 K7.2[15]
Acetonitrile (ACN)293 K0.02[15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Visual Inspection

This protocol provides a basic method to estimate the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Furan-based compound

  • 100% Dimethyl Sulfoxide (DMSO)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the furan-based compound (e.g., 10-100 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing.[1]

  • Prepare Dilutions: Pre-warm the aqueous assay buffer to the desired experimental temperature (e.g., 37°C).

  • In a series of microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the DMSO stock solution into the pre-warmed buffer. For example, create final compound concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is constant across all dilutions and is at a level tolerated by the assay (e.g., 0.5%).

  • Incubation: Incubate the samples at the experimental temperature for a defined period (e.g., 1-2 hours).[11]

  • Visual Inspection: After incubation, visually inspect each sample for any signs of precipitation (cloudiness, turbidity, or visible particles).[1]

  • Determine Solubility: The highest concentration that remains clear (free of precipitate) is the estimated kinetic solubility of the compound under these conditions.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method for preparing an inclusion complex of a furan-based compound with HP-β-CD to enhance its aqueous solubility.

Materials:

  • Furan-based compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0.5% to 20% w/v).[7]

  • Add Compound: Add an excess amount of the furan-based compound to each HP-β-CD solution.

  • Complexation: Vigorously stir the suspensions overnight at a controlled temperature.[7]

  • Equilibration and Filtration: Allow the suspensions to equilibrate. After equilibration, filter each suspension through a 0.22 µm filter to remove the undissolved compound.[7]

  • Quantification: Analyze the concentration of the dissolved furan-based compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the optimal cyclodextrin concentration for solubilization.[7]

Visualizations

G cluster_start Start cluster_strategy Solubilization Strategy Selection cluster_outcome Outcome start Poorly Soluble Furan-Based Compound cosolvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->cosolvent soluble Is Compound Soluble and Assay Tolerant? cosolvent->soluble advanced Explore Advanced Strategies cyclodextrin Try Cyclodextrin Complexation advanced->cyclodextrin liposome Consider Liposomal Formulation advanced->liposome prodrug Evaluate Prodrug Approach advanced->prodrug soluble->advanced No proceed Proceed with Assay soluble->proceed Yes

Caption: Workflow for selecting a solubilization strategy.

G furan Furan-Based Compound receptor Cell Surface Receptor (e.g., GPCR) furan->receptor Inhibition g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription Transcription Factor (e.g., CREB) pka->transcription response Cellular Response (e.g., Anti-inflammatory) transcription->response

Caption: Hypothetical inhibitory signaling pathway for a furan-based compound.

References

Technical Support Center: Enhancing the Stability of Ethyl 5-(aminomethyl)furan-2-carboxylate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Ethyl 5-(aminomethyl)furan-2-carboxylate for long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Discoloration of the solid compound (e.g., turning yellow or brown).

  • Question: My solid this compound, which was initially off-white, has developed a yellow or brownish tint over time. What is causing this, and is the compound still usable?

  • Answer: Discoloration is a common indicator of chemical degradation. For furan-containing compounds, this can be due to oxidation and polymerization, which are often accelerated by exposure to air and light. The aminomethyl group can also be susceptible to oxidation. While a slight change in color may not significantly impact purity for some applications, it is crucial to re-analyze the compound to determine its integrity before use.

    Troubleshooting Steps:

    • Re-analyze Purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the purity of the discolored compound.

    • Assess Impurity Profile: Compare the analytical data with that of a fresh or properly stored sample to identify any new impurity peaks.

    • Evaluate Impact on Experiment: Based on the purity and the nature of the impurities, decide if the compound is still suitable for your intended application. For sensitive biological assays, even minor impurities can have significant effects.

    • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light (using an amber vial), and at the recommended low temperature.

Issue 2: Decreased potency or inconsistent results in biological assays.

  • Question: I am observing a decrease in the biological activity of my compound or inconsistent results between experiments using different batches or aliquots. Could this be a stability issue?

  • Answer: Yes, a loss of potency or variability in experimental results is a strong indication of compound degradation. The ester and aminomethyl functional groups in this compound can be susceptible to hydrolysis and oxidation, respectively, leading to the formation of less active or inactive byproducts.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh from a solid stock that has been properly stored. Avoid using old solutions.

    • Aliquot Stock Solutions: If you need to use a stock solution multiple times, aliquot it into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.

    • Verify Solvent Stability: Ensure the compound is stable in your chosen solvent. Some solvents can promote degradation. If in doubt, perform a preliminary stability study in the intended solvent.

    • Control Experimental Conditions: Be mindful of the pH, temperature, and light exposure during your experiments, as these factors can affect the stability of the compound in your assay medium.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound for long-term stability?

A1: For long-term storage, the solid compound should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) , and protected from light (e.g., in an amber vial).

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent in which the compound is stable. Dimethyl sulfoxide (DMSO) is a common choice. Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C . Before use, allow the aliquot to equilibrate to room temperature and ensure the compound is fully dissolved.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-(aminomethyl)furan-2-carboxylic acid, especially in the presence of moisture or at non-neutral pH.

  • Oxidation: The furan ring and the primary amine of the aminomethyl group are susceptible to oxidation from atmospheric oxygen. This can lead to ring-opening products or other oxidized species.

  • Polymerization: Furan rings can be prone to acid-catalyzed polymerization, leading to the formation of colored, insoluble materials.[1]

Q4: How can I monitor the stability of my compound over time?

A4: A stability-indicating analytical method, typically HPLC with UV detection, should be used. This method should be able to separate the intact compound from its potential degradation products. Regular testing of a stored sample (e.g., every 3-6 months) and comparison to a reference standard or the initial analysis will allow you to monitor for any changes in purity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stressed conditions.

  • Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in the following solutions:

    • 0.1 M Hydrochloric Acid (Acidic Hydrolysis)

    • 0.1 M Sodium Hydroxide (Basic Hydrolysis)

    • 3% Hydrogen Peroxide (Oxidative Degradation)

    • Deionized Water (Neutral Hydrolysis)

  • Stress Conditions:

    • For hydrolysis solutions, incubate at 60°C for 24 hours.

    • For the oxidative solution, store at room temperature, protected from light, for 24 hours.

    • For photostability, expose a solid sample and a solution in a suitable solvent to a calibrated light source (e.g., ICH option 2).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize major degradation products using LC-MS/MS or other appropriate techniques.

Protocol 2: Long-Term Stability Study

This protocol outlines a typical long-term stability study under recommended storage conditions.

  • Sample Preparation: Place accurately weighed samples of solid this compound into amber glass vials.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • -20°C (Recommended long-term)

      • 4°C (Refrigerator)

      • 25°C / 60% Relative Humidity (ICH long-term)

  • Time Points: Analyze the samples at predetermined time points, such as 0, 3, 6, 9, 12, 24, and 36 months.

  • Analysis: At each time point, analyze a vial from each storage condition for purity and the presence of degradation products using a validated HPLC method. Physical appearance (color, crystallinity) should also be noted.

Data Presentation

The following tables summarize illustrative quantitative data from a hypothetical stability study of this compound.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C 099.8Off-white crystalline solid
699.7No change
1299.8No change
2499.6No change
4°C 099.8Off-white crystalline solid
699.2No change
1298.5Faintly yellow solid
2497.1Yellow solid
25°C / 60% RH 099.8Off-white crystalline solid
695.3Yellowish-brown solid
1290.1Brown solid
2482.5Dark brown solid

Table 2: Forced Degradation Study Results (Illustrative)

Stress ConditionDuration (hours)Purity of Parent Compound (%)Major Degradation Products Identified
0.1 M HCl, 60°C 2475.25-(aminomethyl)furan-2-carboxylic acid, Polymerization products
0.1 M NaOH, 60°C 2468.95-(aminomethyl)furan-2-carboxylic acid
3% H₂O₂, RT 2485.4Various oxidized species (tentative)
Photostability (ICH) -92.1Unidentified photodegradants

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_storage Long-Term Storage cluster_analysis Time-Point Analysis start Obtain high-purity Ethyl 5-(aminomethyl)furan-2-carboxylate weigh Accurately weigh samples start->weigh aliquot Aliquot into amber vials weigh->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_4 Store at 4°C aliquot->storage_4 storage_25 Store at 25°C / 60% RH aliquot->storage_25 pull_sample Pull samples at 0, 3, 6, 12, 24 months storage_neg20->pull_sample storage_4->pull_sample storage_25->pull_sample hplc Analyze by stability-indicating HPLC method pull_sample->hplc data Record purity, impurity profile, and physical appearance hplc->data end Compile Stability Report data->end

Caption: Workflow for a long-term stability study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_polymerization Polymerization parent This compound hydrolysis_product 5-(aminomethyl)furan-2-carboxylic acid parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_products Ring-opened products & other oxidized species parent->oxidation_products O₂ / Light polymer Polymeric Degradants parent->polymer Acid / Heat

Caption: Potential degradation pathways.

References

Troubleshooting Nuclear Magnetic Resonance (NMR) Peak Assignments for Substituted Furan Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the NMR peak assignment of substituted furan rings. Accurate structural elucidation of furan derivatives is critical in medicinal chemistry and materials science, and this guide offers practical solutions to streamline the process.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why are the proton signals of my substituted furan overlapping or difficult to assign?

Overlapping signals in the 1H NMR spectrum of substituted furans are common due to the narrow chemical shift range of the aromatic protons. The electronic environment of the furan ring is highly sensitive to the nature and position of its substituents, which can lead to complex splitting patterns and signal crowding.[1]

Troubleshooting Steps:

  • Optimize Spectrometer Frequency: Higher field strength spectrometers (e.g., 700 MHz) can improve signal dispersion and simplify interpretation.[2]

  • Utilize 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons, even in crowded regions.[3] A cross-peak in a COSY spectrum indicates a through-bond coupling between two protons.[4][5]

  • Solvent Effects: Changing the deuterated solvent can induce small changes in chemical shifts, potentially resolving overlapping signals. Common solvents include CDCl3, DMSO-d6, and acetone-d6.[6][7]

2. How can I definitively determine the substitution pattern on the furan ring (e.g., 2-substituted vs. 3-substituted)?

The substitution pattern significantly influences the chemical shifts and coupling constants of the remaining ring protons.[1]

For 1H NMR:

  • Chemical Shifts: In unsubstituted furan, the α-protons (H2/H5) resonate at a lower field (deshielded) than the β-protons (H3/H4) due to the influence of the oxygen atom.[1] The introduction of a substituent will cause predictable shifts in the remaining protons. Electron-withdrawing groups will deshield adjacent protons (shift to lower field), while electron-donating groups will shield them (shift to higher field).[1][7]

  • Coupling Constants (J-values): The magnitude of the J-coupling between adjacent protons can provide clues. Typical coupling constants for the furan ring are approximately J23 ≈ 1.75 Hz, J34 ≈ 3.27 Hz, J24 ≈ 0.81 Hz, and J25 ≈ 1.49 Hz.[1] These values can vary with substitution.

For 13C NMR:

  • The chemical shifts of the furan ring carbons are also highly sensitive to substitution. Unsubstituted furan shows signals for the α-carbons (C2/C5) around 142.8 ppm and the β-carbons (C3/C4) around 109.8 ppm in CDCl3.[6]

Advanced Techniques:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can establish through-space proximity between the protons on the substituent and the protons on the furan ring, confirming the substitution site.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are two or three bonds away. For example, the protons of a substituent will show a correlation to the carbon of the furan ring to which it is attached.[3][7]

3. My observed chemical shifts don't match the literature values. What could be the cause?

Discrepancies between experimental and literature chemical shifts can arise from several factors:

  • Solvent: Chemical shifts are solvent-dependent. Ensure you are comparing your data to literature values obtained in the same deuterated solvent.[6][7]

  • Concentration: Sample concentration can sometimes affect chemical shifts.

  • Temperature: While less common for routine NMR, temperature can influence chemical shifts, especially if conformational changes are occurring.

  • Reference Standard: Ensure your spectrum is correctly referenced to an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[6]

4. The multiplicity of a furan proton appears as a broad singlet instead of the expected doublet or doublet of doublets. Why?

This can happen if the coupling constants are very small and are not resolved by the spectrometer. This is particularly common for long-range couplings (4J or 5J). In some cases, unresolved couplings can lead to peak broadening.[8]

Troubleshooting:

  • Apodization/Window Functions: Applying a Gaussian window function during NMR data processing can sometimes enhance resolution and reveal small couplings.[8]

  • Higher Field NMR: A higher field spectrometer provides better resolution and may resolve the fine splitting.

Data Presentation: Typical NMR Data for Substituted Furans

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted furan rings. These values are approximate and can vary based on the specific substituent, solvent, and concentration.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Furans in CDCl₃ [1][7]

Position of SubstituentH-2H-3H-4H-5
Unsubstituted ~7.44~6.38~6.38~7.44
2-Substituted ---VariesVariesVaries
Electron-donating---UpfieldUpfield/DownfieldDownfield
Electron-withdrawing---DownfieldDownfield/UpfieldDownfield
3-Substituted Varies---VariesVaries
Electron-donatingUpfield---UpfieldUpfield/Downfield
Electron-withdrawingDownfield---DownfieldDownfield/Upfield

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Furans in CDCl₃ [6][9]

Position of SubstituentC-2C-3C-4C-5
Unsubstituted ~142.8~109.8~109.8~142.8
2-Substituted VariesVariesVariesVaries
3-Substituted VariesVariesVariesVaries

Experimental Protocols

1. Standard 1D NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the substituted furan compound for ¹H NMR, or 10-20 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.[7]

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals.

    • Use a relaxation delay of 1-2 seconds for qualitative spectra.[6]

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).[6]

    • Phase the spectrum to obtain pure absorption lineshapes.[6]

    • Calibrate the chemical shift scale using the solvent peak or TMS.[6]

    • Integrate the signals to determine the relative number of protons.[1]

2. 2D NMR Experimental Methodologies

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Protocol:

      • Acquire a standard ¹H NMR spectrum to determine the spectral width.

      • Set the spectral widths in both dimensions (F1 and F2) to include all proton signals.[7]

      • Acquire the data with a sufficient number of scans per increment (typically 2-8).[7]

    • Interpretation: Cross-peaks appear at the intersection of the chemical shifts of coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

    • Protocol:

      • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.[7]

      • Set the F2 (proton) and F1 (carbon) spectral widths accordingly.

    • Interpretation: A cross-peak indicates a direct attachment between a proton at a specific chemical shift on the F2 axis and a carbon at a specific chemical shift on the F1 axis.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

    • Protocol:

      • Acquire standard ¹H and ¹³C spectra to determine the spectral widths.

      • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[7]

    • Interpretation: Cross-peaks indicate long-range couplings, which are crucial for piecing together molecular fragments and confirming substitution patterns.[7]

Visualization of Workflows

The following diagrams illustrate logical workflows for troubleshooting NMR peak assignments and for characterizing a substituted furan.

troubleshooting_workflow Troubleshooting Workflow for Furan NMR Peak Assignment start Ambiguous or Overlapping Furan Signals in ¹H NMR check_field Increase Spectrometer Field Strength? start->check_field change_solvent Change Deuterated Solvent? check_field->change_solvent No run_cosy Run 2D COSY Experiment check_field->run_cosy Yes change_solvent->start No, still ambiguous change_solvent->run_cosy Yes assign_connectivity Assign Proton-Proton Connectivity run_cosy->assign_connectivity run_hsqc_hmbc Run 2D HSQC/HMBC Experiments assign_carbons Assign Carbon Skeleton and Confirm Substitution Pattern run_hsqc_hmbc->assign_carbons run_noesy Run 2D NOESY Experiment confirm_spatial Confirm Spatial Proximity and Stereochemistry run_noesy->confirm_spatial assign_connectivity->run_hsqc_hmbc final_assignment Final Peak Assignment assign_connectivity->final_assignment assign_carbons->run_noesy assign_carbons->final_assignment confirm_spatial->final_assignment

Caption: A logical workflow for troubleshooting ambiguous NMR peak assignments for substituted furans.

characterization_workflow General Workflow for Characterization of a Substituted Furan synthesis Synthesize Substituted Furan nmr_1d Acquire ¹H and ¹³C NMR Spectra synthesis->nmr_1d analyze_1d Analyze 1D Spectra: - Chemical Shifts - Integration - Coupling Constants nmr_1d->analyze_1d propose_structure Propose Putative Structure analyze_1d->propose_structure nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) propose_structure->nmr_2d analyze_2d Analyze 2D Spectra: - Confirm Connectivity - Confirm Substitution Pattern - Establish Spatial Relationships nmr_2d->analyze_2d confirm_structure Confirm Structure analyze_2d->confirm_structure

Caption: A general experimental workflow for the synthesis and structural characterization of a substituted furan using NMR spectroscopy.

References

Process improvement for the industrial synthesis of furan carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Synthesis of Furan Carboxylates

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the process improvement and industrial synthesis of furan carboxylates, primarily focusing on the conversion of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic Acid (FDCA).

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially promising method for synthesizing 2,5-Furandicarboxylic Acid (FDCA)? A1: The most prevalent route for FDCA synthesis is the catalytic oxidation of 5-hydroxymethylfurfural (HMF).[1] This pathway is considered the most promising for industrial-scale production in terms of yield, reaction rate, and product purity.[2] HMF itself is a key platform chemical derived from C6 sugars found in lignocellulosic biomass.[1]

Q2: What are the primary reaction pathways for the oxidation of HMF to FDCA? A2: The oxidation of HMF to FDCA can proceed through two main pathways, the choice of which is often dictated by the pH of the reaction medium.[3]

  • HMFCA Pathway (Alkaline Conditions): In a basic environment, the aldehyde group of HMF is preferentially oxidized to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). This intermediate is then oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and finally to FDCA.[3][4] High concentrations of OH⁻ ions facilitate this pathway but can also induce HMF degradation.[4][5]

  • DFF Pathway (Acidic/Alkali-Free Conditions): Under acidic or alkali-free conditions, the alcohol group of HMF is oxidized first to yield 2,5-diformylfuran (DFF).[3][4] DFF is subsequently oxidized to FFCA and then to FDCA.[6]

Q3: What types of catalysts are typically used for HMF oxidation? A3: A wide range of heterogeneous and homogeneous catalysts are employed. Noble metal-based catalysts, such as those containing Platinum (Pt), Palladium (Pd), Gold (Au), and Ruthenium (Ru), are widely used and show excellent activity and high selectivity for FDCA.[3][7] Non-noble metal catalysts, particularly those based on manganese (e.g., MnO₂) and cobalt (e.g., Co-Mn), are also effective and offer advantages in terms of cost and availability, though sometimes with lower yields.[2][8] The choice of catalyst support material also significantly impacts performance.[9]

Q4: What are the major challenges in the industrial production of FDCA? A4: Key technical and economic barriers include the cost and efficiency of producing and isolating HMF from biomass, the formation of insoluble byproducts known as humins, and the need for expensive catalysts.[1] Achieving high selectivity to FDCA while preventing the formation of intermediate products or degradation compounds is a primary focus of process improvement.[1] Furthermore, the final purification of FDCA presents challenges due to its low solubility in water and most organic solvents.[10]

Q5: Why is FDCA considered a critical bio-based monomer? A5: FDCA is a key renewable building block with the potential to replace petroleum-derived terephthalic acid.[10] It is the primary precursor for producing poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based polymer with enhanced gas barrier properties compared to conventional PET, making it highly suitable for applications like beverage packaging.[2][4]

Process Diagrams

HMF_Oxidation_Pathways cluster_0 DFF Pathway (Acidic / Alkali-Free Conditions) cluster_1 HMFCA Pathway (Alkaline Conditions) HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH group HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation of -CHO group FFCA 5-Formyl-2- furancarboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation (Rate-Limiting Step)

Caption: Key oxidation pathways from HMF to FDCA.

Troubleshooting Guide

Q: Why is my FDCA yield lower than expected? A: Low yield is a common issue with several potential causes. Use the following diagnostic workflow to identify the problem.

Troubleshooting_Low_Yield start Start: Low FDCA Yield check_conversion Is HMF Conversion High? start->check_conversion check_catalyst 1. Check Catalyst Activity - Has it been recycled multiple times? - Is FDCA precipitating on the surface? - Is metal leaching occurring (acidic pH)? check_conversion->check_catalyst No check_conditions 2. Review Reaction Conditions - Is temperature optimal? - Is O₂ pressure sufficient but not excessive? - Is reaction time adequate? check_conversion->check_conditions No check_hmf 3. Analyze HMF Substrate - Is it degrading (thermal/air exposure)? - Are humins forming? check_conversion->check_hmf No check_selectivity Is Selectivity to FDCA Low? check_conversion->check_selectivity Yes end Problem Identified check_catalyst->end check_conditions->end check_hmf->end check_intermediates 1. Check for Intermediates - Is FFCA or HMFCA accumulating? (Final oxidation step is often rate-limiting) check_selectivity->check_intermediates Yes check_byproducts 2. Check for Byproducts - Are humins or other degradation products (e.g., formic acid) forming? check_selectivity->check_byproducts Yes check_selectivity->end No check_intermediates->end check_byproducts->end

Caption: Troubleshooting workflow for low FDCA yield.

Q: What causes catalyst deactivation during the synthesis? A: Catalyst deactivation can occur for several reasons:

  • Product Precipitation: FDCA has low solubility in many reaction media, particularly water-based systems. It can precipitate onto the catalyst's surface, blocking active sites.[11]

  • Metal Leaching: In acidic conditions, which can develop as FDCA is formed, active metals can leach from the support into the reaction medium.[11] Adding a stoichiometric amount of a base can mitigate this effect.[11]

  • Catalyst Poisoning: An excess of oxygen has been observed in some cases to poison the catalyst, suggesting that moderate pressures are often optimal.[11]

Q: My final FDCA product is discolored (brown or black). What is the cause and how can I fix it? A: Discoloration is typically caused by the presence of impurities, most notably humins.[10] Humins are dark, polymer-like materials formed from the degradation and condensation reactions of HMF or the initial carbohydrates.[1]

  • Prevention: Optimize reaction conditions (e.g., temperature, pH) to minimize HMF degradation.[12] Using crude HMF that contains impurities can also lead to colored byproducts.[13]

  • Removal: Effective purification is critical. Methods like crystallization or acid precipitation are designed to separate FDCA from these colored impurities.[10]

Q: I see a significant amount of the intermediate FFCA in my final product. How can I improve conversion to FDCA? A: The final oxidation of 5-formyl-2-furancarboxylic acid (FFCA) to FDCA is often the rate-limiting step in the overall process.[11] If FFCA is accumulating, consider the following:

  • Increase Reaction Time: The reaction may not have had sufficient time to fully convert the intermediate.[14]

  • Optimize Temperature: Increasing the temperature can promote the final oxidation step, but must be balanced against the risk of degradation.[14][15]

  • Catalyst Choice: Some catalysts are more effective at this final conversion step. Ensure your chosen catalyst is active for aldehyde oxidation. The synergistic effect of bimetallic catalysts (e.g., Pt-Ru) can improve selectivity and yield of FDCA.[3]

Process Data & Comparisons

Quantitative data from various studies are summarized below to aid in process optimization.

Table 1: Comparison of Select Catalytic Systems for HMF Oxidation to FDCA

Catalyst SystemBase/SolventTemp (°C)Time (h)HMF Conv. (%)FDCA Yield (%)Reference(s)
20 wt % Pd/CCK₂CO₃ / H₂O14030>99%85%[16]
Ru/Ni₁Mn₆Alkali-Free / H₂O1204100%99%[3]
PtₓRu-MgAlOAlkali-Free / H₂O100-100%99%[3]
Co/Mn/BrAcetic Acid140-160->99%>95%[12][13]
Ru₄/Cu₁-Co₁-O·MgOBase-Free / H₂O12012100%86.1%[14][17]
MnOₓ-VC-1204100%99%[3]
Au/MZ-600-604-5>99%93%[3]

Table 2: Effect of Reaction Temperature on FDCA Yield (Pd/CC Catalyst)

Temperature (°C)Time (h)FDCA Yield (%)NotesReference(s)
10030Lower YieldSlower oxidation rate observed.[16]
12030Moderate YieldIncreased rate compared to 100°C.[16]
1403085%Considered optimum temperature for this system.[16]

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis and purification of FDCA.

Protocol 1: Catalytic Oxidation of HMF to FDCA using Pd/C Catalyst

This protocol is based on an efficient, aqueous-phase oxidation of HMF.[16]

Materials & Equipment:

  • 5-Hydroxymethylfurfural (HMF)

  • 20 wt % Palladium on Charcoal Catalyst (Pd/CC)

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Oxygen (O₂) gas supply

  • Filtration apparatus

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reactor Setup: To a 50 mL high-pressure reactor, add HMF (e.g., 0.1 g, 0.79 mmol), the Pd/CC catalyst, and potassium carbonate (K₂CO₃) (e.g., 2.37 mmol).[16]

  • Add Solvent: Add deionized water (e.g., 5 mL) to the reactor.[16]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the reaction mixture to the desired temperature (e.g., 140°C).[16]

  • Introduce Oxidant: Once the target temperature is reached, pass a continuous flow of oxygen (O₂) through the reaction mixture (e.g., 20 mL/min).[16]

  • Reaction Monitoring: Maintain the reaction at temperature and pressure for the specified duration (e.g., 30 hours).[16] The reaction can be monitored by taking aliquots and analyzing them via HPLC.

  • Cooling & Catalyst Separation: After the reaction is complete, cool the reactor to room temperature. Separate the heterogeneous Pd/CC catalyst from the solution by filtration. The catalyst can be washed, dried, and potentially reused.[18]

  • Product Isolation: The filtrate contains the potassium salt of FDCA. Slowly add concentrated HCl to the stirred solution until the pH reaches 2-3.[10][19] A white solid (FDCA) will precipitate out of the solution.[10]

  • Purification & Drying: Collect the precipitated FDCA by filtration. Wash the solid with cold deionized water to remove any remaining salts. Dry the purified FDCA product under vacuum.

  • Analysis: Confirm the purity and structure of the final product using techniques such as NMR, FT-IR, and HPLC.[20]

Protocol 2: Purification of Crude FDCA by Acid Precipitation

This protocol describes a robust and scalable method for purifying crude FDCA.[10]

Materials & Equipment:

  • Crude FDCA containing impurities

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric Acid (HCl) solution (e.g., 10% v/v)

  • Beakers, magnetic stirrer, and pH meter/strips

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a beaker, dissolve the crude FDCA in an aqueous solution of NaOH with stirring. Add the base solution portion-wise until all the solid has dissolved. This converts the insoluble FDCA into its highly soluble sodium dicarboxylate salt.[10]

  • Filtration of Insolubles (Optional): If insoluble impurities (like humins or catalyst residues) are present, filter the basic solution to obtain a clear filtrate.[10]

  • Acidification: Place the clear filtrate on a magnetic stirrer. Slowly and carefully add the HCl solution to the stirred solution.[10]

  • Precipitation: Monitor the pH of the solution. As the acid is added, the pH will drop, and the protonated, much less soluble FDCA will begin to precipitate as a white solid. Continue adding acid until the pH reaches approximately 2-3 to ensure complete precipitation.[10][19]

  • Collection: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the collected solid on the filter with small portions of cold deionized water to remove any residual acid and salt (NaCl).

  • Drying: Dry the purified FDCA powder in a vacuum oven to remove all moisture.

Purification_Workflow start Start: Crude FDCA dissolve Dissolve in Base (e.g., NaOH) Forms soluble FDCA-salt start->dissolve filter_imp Filter Insoluble Impurities (Humins, Catalyst) dissolve->filter_imp acidify Acidify with Acid (e.g., HCl) to pH 2-3 filter_imp->acidify precipitate FDCA Precipitates acidify->precipitate filter_prod Filter and Collect Solid FDCA precipitate->filter_prod wash Wash with Cold DI Water filter_prod->wash dry Dry Under Vacuum wash->dry end End: High-Purity FDCA dry->end

References

Technical Support Center: Photo-enzymatic Cascade Process for 5-Hydroxymethylfurfural (HMF) Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photo-enzymatic cascade oxidation of 5-hydroxymethylfurfural (HMF).

Frequently Asked Questions (FAQs)

Q1: What are the main products of HMF oxidation, and what are the typical reaction pathways?

The oxidation of 5-hydroxymethylfurfural (HMF) can yield several valuable chemicals. The primary goal is often the production of 2,5-furandicarboxylic acid (FDCA), a key building block for bio-based polymers.[1][2] The reaction proceeds through a network of intermediates, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and 5-formyl-2-furancarboxylic acid (FFCA).[1][3]

There are two main oxidation pathways:

  • Pathway 1: The alcohol group of HMF is first oxidized to an aldehyde to form DFF. DFF is then further oxidized to FFCA and finally to FDCA.

  • Pathway 2: The aldehyde group of HMF is oxidized to a carboxylic acid to form HMFCA. HMFCA is subsequently oxidized to FFCA and then to FDCA.[4]

The predominant pathway and the distribution of intermediates and final products are highly dependent on the choice of catalyst (enzyme and/or photocatalyst) and the reaction conditions.[4]

Q2: What types of enzymes are commonly used for HMF oxidation?

Several types of oxidoreductases are employed for the enzymatic oxidation of HMF. Laccases, in combination with a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are frequently used.[1][3] Laccase from Trametes versicolor (LacTV) has shown to be particularly effective.[3] Other enzymes include alcohol oxidases, horseradish peroxidase (HRP), and unspecific peroxygenase (UPO).[5][6] Some studies have also explored the use of HMF oxidase (HMFO), which can catalyze the complete oxidation of HMF to FDCA.[2][7]

Q3: What is the role of the photosensitizer or photocatalyst in this process?

In the photo-enzymatic cascade, a photocatalyst, such as graphitic carbon nitride (g-C3N4) or titanium dioxide (TiO2), is used to absorb light energy and generate reactive oxygen species (ROS).[1][5][8] These ROS can participate in the oxidation of HMF and its intermediates. The photocatalytic step can be coupled with an enzymatic step to create a hybrid system.[5] In some cases, the substrate itself (HMF) can form a complex with the photocatalyst (e.g., TiO2), acting as a sensitizer for visible light-driven catalysis.[8][9]

Q4: What are the critical parameters to control during the experiment?

Optimizing the reaction conditions is crucial for achieving high yields and selectivity. Key parameters to control include:

  • pH: The optimal pH varies depending on the enzyme used. For instance, laccases may have different pH optima.[1][3]

  • Temperature: Enzyme activity is sensitive to temperature.[10]

  • Substrate Concentration: High concentrations of HMF (>100 mM) can lead to substrate inhibition and reduced conversion rates.[1][3]

  • Enzyme and Mediator Concentration: The concentrations of the enzyme and any mediators (e.g., TEMPO) need to be optimized.[1][10]

  • Light Source and Intensity: For photo-enzymatic reactions, the wavelength and intensity of the light source are critical for the photocatalyst's activity.[3] It is also important to note that light exposure can have a negative effect on some enzymes, such as LacTV.[3]

  • Oxygen Supply: Molecular oxygen is often a co-substrate, especially for oxidases and in aerobic photocatalysis.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low HMF Conversion Sub-optimal pH or temperature for the enzyme.Determine the optimal pH and temperature for your specific enzyme by running small-scale experiments across a range of conditions.[10]
High substrate concentration causing inhibition.Perform experiments with varying initial HMF concentrations to identify the optimal range. Concentrations below 100 mM are often more effective.[1][3]
Insufficient enzyme or photocatalyst loading.Increase the catalyst concentration incrementally to find the optimal loading.
Poor oxygen mass transfer in the reaction medium.Ensure adequate agitation and consider bubbling air or oxygen through the reaction mixture.
Low Yield of FDCA / Accumulation of Intermediates (DFF, HMFCA, FFCA) Incomplete oxidation cascade.The oxidation of FFCA can be a rate-limiting step.[12] Consider using a multi-enzyme system where a second enzyme is added to specifically target the accumulated intermediate.
Enzyme deactivation by hydrogen peroxide (H2O2) byproduct.Hydrogen peroxide, a common byproduct of oxidase activity, can inhibit or deactivate enzymes.[12][13] The addition of catalase can help to decompose H2O2 and improve the overall yield of FDCA.[12][14]
Unfavorable reaction pathway.The choice of catalyst and reaction conditions can favor one oxidation pathway over another.[4] Modifying the catalyst or reaction parameters (e.g., pH) may shift the selectivity towards FDCA.
Formation of Dark Precipitate (Humins) Degradation of HMF in basic or harsh conditions.High pH can lead to the formation of undesirable humins.[4] Operate at a pH that is optimal for the enzyme but minimizes HMF degradation. The use of base-free conditions in photocatalysis can also prevent humin formation.[15]
Enzyme/Photocatalyst Deactivation Reactive oxygen species (ROS) causing oxidative damage.While ROS are necessary for the photocatalytic step, excessive production can damage the enzyme.[16] Consider optimizing the light intensity or using ROS scavengers if enzyme stability is a major issue.
Catalyst poisoning or fouling.Ensure the purity of your starting materials. If using a heterogeneous catalyst, consider regeneration or using a fresh batch.
Inconsistent Results Variability in experimental setup.Standardize all experimental parameters, including reaction time, stirring speed, and light source positioning.
Degradation of reagents.Store enzymes, HMF, and other reagents under recommended conditions to ensure their stability.

Quantitative Data Summary

Table 1: Influence of HMF Concentration on Conversion and FDCA Yield (Laccase from Trametes versicolor - LacTV-TEMPO system)

HMF Concentration (mM)HMF ConversionFDCA YieldReference
25-100Fully converted after 48h-[1]
75Fully converted after 48h51%[1]
>100Reduced performance-[3]
300Significant reduction in conversion-[1]

Table 2: Photocatalytic Oxidation of HMF to DFF

PhotocatalystHMF ConversionDFF SelectivityReaction TimeLight SourceReference
In situ substrate-sensitized Titania59%87%4 hVisible light[8][9]
g-C3N440%50%4 hSolar irradiation[8]
g-C3N4 in acetonitrile31%~87%6 hλ > 400 nm[8]

Experimental Protocols

Protocol 1: General Enzymatic Oxidation of HMF using Laccase

  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the selected laccase (e.g., 50 mM sodium acetate buffer at pH 4.5).[1]

    • In a reaction vessel, add the HMF solution to the desired starting concentration (e.g., 25 mM).[1]

    • Add the mediator, TEMPO (e.g., 0.3 equivalents).[1]

  • Enzyme Addition:

    • Add the laccase enzyme to the reaction mixture (e.g., 5 Units of activity).[1]

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (e.g., 30°C) with continuous stirring (e.g., 300 rpm).[1]

  • Monitoring and Analysis:

    • Withdraw aliquots at regular intervals.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF and the oxidation products (DFF, HMFCA, FFCA, and FDCA).

Protocol 2: General Photocatalytic Oxidation of HMF

  • Catalyst Suspension:

    • Disperse the photocatalyst (e.g., 30 mg of g-C3N4) in an aqueous solution of HMF (e.g., 10 mL of 2 mM HMF).[17]

  • Reaction Setup:

    • Place the suspension in a quartz reaction vessel.

    • Ensure the reaction is open to the air or under a controlled atmosphere.

  • Illumination:

    • Irradiate the suspension with a suitable light source (e.g., 445 ± 10 nm LED) while maintaining constant stirring.[17]

  • Sample Analysis:

    • Periodically take samples from the reaction mixture.

    • Filter the samples to remove the photocatalyst.

    • Analyze the filtrate by HPLC to quantify the substrate and products.[17]

Visualizations

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Pathway 1 (Alcohol Oxidation) HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Pathway 2 (Aldehyde Oxidation) FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA HMFCA->FFCA FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA

Caption: Oxidation pathways of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA).

Photo_Enzymatic_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reactants HMF, Buffer, Mediator ReactionVessel Reaction under controlled Temp, pH, Light & Stirring Reactants->ReactionVessel Catalysts Enzyme(s) & Photocatalyst Catalysts->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantification of Products HPLC->Data

Caption: General experimental workflow for a photo-enzymatic HMF oxidation reaction.

Troubleshooting_Logic Start Low FDCA Yield CheckConversion Is HMF conversion low? Start->CheckConversion CheckIntermediates Are intermediates accumulating? CheckConversion->CheckIntermediates No OptimizeConditions Optimize pH, Temp, Substrate Conc. CheckConversion->OptimizeConditions Yes AddCatalase Add Catalase to decompose H2O2 CheckIntermediates->AddCatalase Yes CheckHumins Formation of humins? CheckIntermediates->CheckHumins No End Improved Yield OptimizeConditions->End MultiEnzyme Consider a multi-enzyme system AddCatalase->MultiEnzyme MultiEnzyme->End AdjustpH Adjust pH to avoid base-catalyzed degradation CheckHumins->AdjustpH Yes CheckHumins->End No AdjustpH->End

Caption: A logical troubleshooting workflow for low FDCA yield in HMF oxidation.

References

Validation & Comparative

A Comparative Analysis of Ethyl and Methyl 5-(aminomethyl)furan-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, furan-based compounds represent a promising class of heterocyclic molecules, renowned for their diverse pharmacological activities. This guide provides a comparative analysis of two closely related furan-2-carboxylate derivatives: Ethyl 5-(aminomethyl)furan-2-carboxylate and its methyl ester analog, Mthis compound. This objective comparison, supported by available data, aims to assist researchers, scientists, and drug development professionals in understanding the key attributes of these compounds.

Physicochemical Properties: A Tale of Two Esters

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMthis compound Hydrochloride
Molecular Formula C₈H₁₁NO₃[1]C₇H₉NO₃ · HCl[2]
Molecular Weight 169.18 g/mol [1]191.61 g/mol [2]
XLogP3 0.4[1]Not available
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 43
Rotatable Bond Count 42
CAS Number 18707-63-6[3]160938-84-1[4]

Note: Properties for the methyl ester are for its hydrochloride salt, as this is the commonly available form.

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for both Ethyl and Mthis compound are not extensively published, a general synthetic approach can be inferred from the synthesis of related furan derivatives. A plausible synthetic route would involve the esterification of 5-(aminomethyl)furan-2-carboxylic acid with either ethanol or methanol in the presence of an acid catalyst.

Alternatively, a multi-step synthesis starting from 5-(hydroxymethyl)furfural is a common strategy for producing various furan-2-carboxylate derivatives.[5][6]

Generalized Synthesis Workflow 5-(Hydroxymethyl)furfural 5-(Hydroxymethyl)furfural 5-Formylfuran-2-carboxylic acid 5-Formylfuran-2-carboxylic acid 5-(Hydroxymethyl)furfural->5-Formylfuran-2-carboxylic acid Oxidation 5-(Aminomethyl)furan-2-carboxylic acid 5-(Aminomethyl)furan-2-carboxylic acid 5-Formylfuran-2-carboxylic acid->5-(Aminomethyl)furan-2-carboxylic acid Reductive Amination This compound This compound 5-(Aminomethyl)furan-2-carboxylic acid->this compound Esterification (Ethanol, H+) Mthis compound Mthis compound 5-(Aminomethyl)furan-2-carboxylic acid->Mthis compound Esterification (Methanol, H+)

Caption: Generalized synthetic pathway for 5-(aminomethyl)furan-2-carboxylates.

Representative Experimental Protocol: Esterification
  • Reaction Setup: To a solution of 5-(aminomethyl)furan-2-carboxylic acid in the corresponding alcohol (ethanol or methanol), add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Condition: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Biological Activity: An Indirect Comparison

Direct comparative biological data for Ethyl and Mthis compound is scarce in the available literature. However, studies on derivatives of the closely related Methyl 5-(hydroxymethyl)-2-furan carboxylate provide valuable insights into the potential biological activities of this class of compounds. It is important to note that the substitution at the 5-position (aminomethyl vs. hydroxymethyl) will influence the biological activity.

Cytotoxicity

Derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines.[5][7][8]

Table 2: Cytotoxicity of Methyl 5-(hydroxymethyl)-2-furan carboxylate Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
Methyl 5-(hydroxymethyl)furan-2-carboxylateHeLa>100[5]
Methyl 5-(hydroxymethyl)furan-2-carboxylateHepG2>100[5]
Amine derivative of Methyl 5-(hydroxymethyl)-2-furan carboxylateHeLa62.37[8]

Disclaimer: The data presented is for derivatives of a related compound and should be considered as indicative of potential activity for Mthis compound.

Antibacterial Activity

The antibacterial potential of Methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives has also been investigated.[5][7]

Table 3: Antibacterial Activity of Methyl 5-(hydroxymethyl)-2-furan carboxylate

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus500[5]
Bacillus cereus500[5]
Escherichia coli>500[5]
Pseudomonas aeruginosa>500[5]

Disclaimer: The data presented is for a related compound and should be considered as indicative of potential activity for Mthis compound.

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of these furan derivatives, the following are standard experimental protocols.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antibacterial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Screening Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays Compound Library Compound Library Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Library->Cytotoxicity Assay (e.g., MTT) High-Throughput Active Hits Active Hits Cytotoxicity Assay (e.g., MTT)->Active Hits Identify Potent Compounds Dose-Response Studies Dose-Response Studies Active Hits->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies

Caption: A typical workflow for biological screening of novel compounds.

Conclusion

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-(methyl)furan-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 5-(methyl)furan-2-carboxylate and its structurally related analogs. A thorough understanding of the NMR characteristics of this compound and its chemical relatives is crucial for unambiguous identification, purity assessment, and structural elucidation in various research and development applications, including the synthesis of novel pharmaceutical compounds and materials science. This document presents a combination of predicted and experimental data to serve as a valuable resource for spectral interpretation.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for Ethyl 5-(methyl)furan-2-carboxylate and a selection of its analogs. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of Ethyl 5-(methyl)furan-2-carboxylate and its Analogs

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Coupling Constant J in Hz, Assignment)
Ethyl 5-(methyl)furan-2-carboxylate (Predicted) CDCl₃7.08 (1H, d, J=3.4 Hz, H-3), 6.09 (1H, d, J=3.4 Hz, H-4), 4.33 (2H, q, J=7.1 Hz, -OCH₂CH₃), 2.35 (3H, s, -CH₃), 1.36 (3H, t, J=7.1 Hz, -OCH₂CH₃)[1]
Methyl 5-(methyl)furan-2-carboxylate CDCl₃7.06 (1H, d, J=3.4 Hz, H-3), 6.11 (1H, d, J=3.4 Hz, H-4), 3.87 (3H, s, -OCH₃), 2.36 (3H, s, -CH₃)[1]
Ethyl furan-2-carboxylate CDCl₃7.58 (1H, dd, J=1.8, 0.8 Hz, H-5), 7.16 (1H, dd, J=3.6, 0.8 Hz, H-3), 6.51 (1H, dd, J=3.6, 1.8 Hz, H-4), 4.37 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.38 (3H, t, J=7.1 Hz, -OCH₂CH₃)[1]
5-Methylfuran-2-carboxylic acid DMSO-d₆7.22 (1H, d, J=3.5 Hz), 6.25 (1H, d, J=3.5 Hz), 2.34 (3H, s), 13.0 (1H, br s)
2,5-Dimethylfuran CDCl₃5.81 (2H, s, H-3, H-4), 2.23 (6H, s, 2 x -CH₃)

Table 2: ¹³C NMR Spectral Data of Ethyl 5-(methyl)furan-2-carboxylate and its Analogs

CompoundSolventChemical Shift (δ) in ppm
Ethyl 5-(methyl)furan-2-carboxylate (Predicted) CDCl₃158.8, 157.9, 143.5, 119.3, 108.7, 60.7, 14.4, 13.8
Methyl 5-(methyl)furan-2-carboxylate CDCl₃159.1, 157.8, 143.8, 119.1, 108.6, 51.8, 13.7
Ethyl furan-2-carboxylate CDCl₃158.9, 146.5, 144.9, 118.0, 111.9, 60.8, 14.3
5-Methylfuran-2-carboxylic acid DMSO-d₆159.5, 157.4, 145.1, 120.1, 109.2, 13.6
2,5-Dimethylfuran CDCl₃150.2, 106.0, 13.4

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of furan derivatives is outlined below.

1. Sample Preparation:

  • Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is accurately weighed or measured.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.

  • A small amount of an internal standard, typically tetramethylsilane (TMS), is added for referencing the chemical shifts (δ = 0.00 ppm).[1]

  • The solution is then transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher.[1]

  • The instrument is tuned to the appropriate frequencies for the ¹H and ¹³C nuclei.

  • The sample is placed into the magnet, and the magnetic field is shimmed to achieve optimal homogeneity, which results in sharp and symmetrical peaks.[1]

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is generally employed.

  • Key acquisition parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are set. For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.[1]

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[1]

  • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

5. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the data from the time domain to the frequency domain.

  • The resulting spectrum is then phased and baseline corrected.

  • The chemical shifts (δ) of the signals are referenced to the internal standard (TMS).

  • For ¹H NMR spectra, the integrals of the signals are determined to establish the relative ratios of the different types of protons.

  • The coupling constants (J) in the ¹H NMR spectrum are measured to gain information about the connectivity of adjacent protons.[1]

Visualizations

The following diagrams illustrate the molecular structures and the general workflow for NMR analysis.

G Molecular Structures cluster_0 Ethyl 5-(methyl)furan-2-carboxylate cluster_1 Methyl 5-(methyl)furan-2-carboxylate cluster_2 Ethyl furan-2-carboxylate a a b b c c

Molecular structures of the target compound and key analogs.

workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) data_processing->spectral_analysis structure_elucidation Structure Elucidation / Verification spectral_analysis->structure_elucidation

General workflow for NMR analysis.

References

A Comparative Analysis of the Biological Activities of Furan Derivatives Centered on Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological potential of Ethyl 5-(aminomethyl)furan-2-carboxylate and its structural analogs. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this analysis draws upon data from closely related furan derivatives to infer its potential therapeutic applications and guide future research.

Furan derivatives have demonstrated significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] The versatility of the furan ring allows for diverse chemical modifications, leading to compounds with a range of biological effects.[1]

Quantitative Biological Activity of Furan Derivatives

To provide a clear comparison, the following table summarizes the quantitative biological activity of furan derivatives structurally related to this compound. These analogs share the core furan-2-carboxylate structure with varying substituents at the 5-position, highlighting the influence of these modifications on their biological profiles.

Compound/DerivativeBiological ActivityCell Line/OrganismQuantitative Data (IC₅₀/MIC)
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateAnticancerHeLa (Cervical Cancer)IC₅₀: 62.37 µg/mL[3]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateAntibacterialPhotogenic bacteriaMIC: 250 µg/mL[3]
Methyl-5-(hydroxymethyl)-2-furan carboxylateAntibacterialStaphylococcus aureus ATCC25923MIC: 1.00 µg/mL
Methyl-5-(hydroxymethyl)-2-furan carboxylateAnti-inflammatory-Activity reported, quantitative data not specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of furan derivatives' biological activities.

Anticancer Activity: MTT Assay

The cytotoxicity of the furan derivatives against cancer cell lines, such as HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal kidney epithelial cells from an African green monkey), was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan derivatives) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1][2]

  • Bacterial Strain Preparation: A standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental and Biological Pathways

To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow for evaluating furan derivatives and a potential signaling pathway they might influence.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Furfuryl Alcohol) synthesis Synthesis of Furan Derivatives start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR) synthesis->purification anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Assay) purification->antimicrobial antiinflammatory Anti-inflammatory Assays purification->antiinflammatory data Quantitative Data Analysis (IC50 / MIC determination) anticancer->data antimicrobial->data antiinflammatory->data

Caption: A generalized workflow for the synthesis and biological evaluation of furan derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, NF-κB) erk->transcription akt Akt pi3k->akt akt->transcription furan Furan Derivative furan->raf Inhibition furan->pi3k Inhibition gene Gene Expression (Proliferation, Survival) transcription->gene

Caption: A simplified representation of the MAPK/ERK and PI3K/Akt signaling pathways, potential targets for anticancer furan derivatives.

References

Unveiling the Anticancer and Antibacterial Potential of 5-Aminomethyl-furan-2-carboxylate Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel 5-aminomethyl-furan-2-carboxylate derivatives reveals key structural features influencing their anticancer and antibacterial activities. This guide synthesizes experimental data to provide researchers and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) governing the therapeutic potential of this promising class of compounds.

A study focused on the synthesis and biological evaluation of a series of 5-aminomethyl-furan-2-carboxylate derivatives has shed light on the critical role of specific chemical modifications in determining their efficacy against cancer cell lines and pathogenic bacteria. The core structure, methyl-5-(hydroxymethyl)-2-furan carboxylate, was systematically modified at the 5-position to incorporate various amine and amide functionalities, leading to a range of compounds with diverse biological profiles.[1][2]

Comparative Analysis of Biological Activity

The synthesized derivatives were evaluated for their cytotoxic effects against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines, as well as their antibacterial activity against Gram-positive and Gram-negative bacteria. The results, summarized in the tables below, highlight significant variations in potency and selectivity based on the nature of the substituent at the 5-position of the furan ring.

Cytotoxicity Data

The anticancer activity of the derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. The data reveals that the introduction of a tryptamine moiety via an amine linkage significantly enhances cytotoxicity against the HeLa cell line.

CompoundR GroupLinkageHeLa IC50 (µg/mL)[1]HepG2 IC50 (µg/mL)[1]Vero IC50 (µg/mL)[1]
1 -CH₂OH->100>100>100
8a -CH₂-NH-(CH₂)₃-NH₂Amine>10085.34>100
8c -CH₂-NH-(CH₂)₂-IndoleAmine62.37>100>100
9c -CO-NH-(CH₂)₂-IndoleAmide98.15>100>100

Table 1: Cytotoxicity of 5-aminomethyl-furan-2-carboxylate derivatives against various cell lines.

Notably, the amine derivative 8c , featuring a tryptamine group, exhibited the most potent activity against HeLa cells with an IC50 of 62.37 µg/mL.[1] In contrast, the corresponding amide derivative 9c showed reduced activity, suggesting that the nature of the linkage between the furan core and the side chain is a critical determinant of anticancer efficacy.[1] Interestingly, compound 8a displayed selective activity against the HepG2 cell line.[1] All tested compounds showed weak cytotoxicity against the normal Vero cell line, indicating a degree of selectivity for cancer cells.[1]

Antibacterial Activity

The antibacterial potential of the derivatives was assessed by determining their minimum inhibitory concentration (MIC) against a panel of bacteria. The results indicate that the core molecule and its derivatives possess broad-spectrum antibacterial activity.

CompoundS. aureus MIC (µg/mL)[1]B. cereus MIC (µg/mL)[1]E. coli MIC (µg/mL)[1]S. typhi MIC (µg/mL)[1]P. aeruginosa MIC (µg/mL)[1]
1 500500250250250
8c >500>500250250250
9c 500500250250250

Table 2: Antibacterial activity of 5-aminomethyl-furan-2-carboxylate derivatives.

The amine derivative 8c , which was the most potent anticancer agent, demonstrated antibacterial activity comparable to the parent compound and the amide derivative 9c against Gram-negative bacteria, with an MIC of 250 µg/mL.[1] However, it was inactive against the tested Gram-positive bacteria, S. aureus and B. cereus.[1]

Experimental Protocols

The following methodologies were employed to synthesize the derivatives and evaluate their biological activities.

Synthesis of 5-Aminomethyl-furan-2-carboxylate Derivatives

The synthesis of the target compounds started from furfuryl alcohol. A key intermediate, 5-formyl-furan-2-carboxylate, was prepared and then subjected to reductive amination with various amines (e.g., tryptamine, 1,3-diaminopropane) to yield the final amine derivatives. The amide derivatives were synthesized by the reaction of the corresponding carboxylic acid with the appropriate amine using a coupling agent.[1]

Synthesis_Workflow Furfuryl_Alcohol Furfuryl Alcohol Formylation Vilsmeier-Haack Formylation Furfuryl_Alcohol->Formylation Intermediate_Aldehyde 5-Formyl-furan-2-carboxylate Formylation->Intermediate_Aldehyde Reductive_Amination Reductive Amination (with various amines) Intermediate_Aldehyde->Reductive_Amination Oxidation Pinnick Oxidation Intermediate_Aldehyde->Oxidation Amine_Derivatives 5-Aminomethyl-furan-2-carboxylate Derivatives (e.g., 8a, 8c) Reductive_Amination->Amine_Derivatives Carboxylic_Acid 5-Carboxy-furan-2-carboxylate Oxidation->Carboxylic_Acid Amide_Coupling Amide Coupling (with amines) Carboxylic_Acid->Amide_Coupling Amide_Derivatives 5-Amido-furan-2-carboxylate Derivatives (e.g., 9c) Amide_Coupling->Amide_Derivatives

Synthetic scheme for 5-aminomethyl-furan-2-carboxylate derivatives.
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against HeLa, HepG2, and Vero cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution was then added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was measured using a microplate reader to determine cell viability, and the IC50 values were calculated.[1]

Antibacterial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined by the broth microdilution method.[1] Serial dilutions of the compounds were prepared in a 96-well microtiter plate containing bacterial suspensions. The plates were incubated, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Structure-Activity Relationship Insights

The experimental data provides valuable insights into the SAR of 5-aminomethyl-furan-2-carboxylate derivatives:

  • Influence of the 5-Substituent: The nature of the substituent at the 5-position of the furan ring is a major determinant of biological activity. The introduction of a bulky and lipophilic group like tryptamine appears to be favorable for anticancer activity against HeLa cells.

  • Importance of the Linker: An amine linkage at the 5-position resulted in a more potent anticancer agent against HeLa cells compared to an amide linkage, highlighting the critical role of the linker in interacting with the biological target.[1]

  • Selective Cytotoxicity: Some derivatives, such as 8a , exhibited selective cytotoxicity against HepG2 cells, suggesting that modifications to the side chain can modulate the cancer cell line specificity.[1]

  • Antibacterial Spectrum: While the core structure possesses broad-spectrum antibacterial activity, modifications can influence the spectrum. The most potent anticancer derivative, 8c , lost its activity against Gram-positive bacteria while retaining activity against Gram-negative strains.[1]

The following diagram illustrates the key SAR findings for the anticancer activity of these derivatives.

SAR_Diagram cluster_core 5-Aminomethyl-furan-2-carboxylate Core cluster_substituents Modifications at 5-position cluster_activity Biological Activity Core Furan-2-carboxylate Amine_Linkage Amine Linkage (-CH₂-NH-) Core->Amine_Linkage Amide_Linkage Amide Linkage (-CO-NH-) Core->Amide_Linkage Tryptamine Tryptamine Side Chain Amine_Linkage->Tryptamine Alkyl_Amine Alkyl Diamine Side Chain Amine_Linkage->Alkyl_Amine Amide_Linkage->Tryptamine Low_HeLa_Activity Decreased HeLa Cytotoxicity Amide_Linkage->Low_HeLa_Activity Unfavorable High_HeLa_Activity Increased HeLa Cytotoxicity Tryptamine->High_HeLa_Activity Favorable HepG2_Activity Selective HepG2 Cytotoxicity Alkyl_Amine->HepG2_Activity Selective

Structure-activity relationship for anticancer activity.

References

Benchmarking a Novel Chemo-Enzymatic Route for Ethyl 5-(Aminomethyl)furan-2-carboxylate Against a Published Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comparative analysis of synthetic strategies for Ethyl 5-(aminomethyl)furan-2-carboxylate reveals a promising chemo-enzymatic pathway that offers a potential green alternative to traditional chemical methods. This guide provides a detailed comparison of a newly proposed chemo-enzymatic route with a multi-step chemical synthesis derived from published literature, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance, experimental protocols, and logical workflows of each approach.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. As the demand for sustainable and efficient chemical processes grows, the development of novel synthetic routes that minimize hazardous reagents and improve overall efficiency is paramount. This guide benchmarks a conceptual chemo-enzymatic synthesis against a conventional chemical pathway derived from established methods for analogous furan derivatives.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative metrics for the two synthetic routes. The "New Chemo-Enzymatic Route" is based on high-yield enzymatic synthesis of the carboxylic acid precursor, followed by a standard esterification step. The "Published Chemical Route" is a composite of published procedures for the synthesis of the precursor ethyl 5-(chloromethyl)furan-2-carboxylate and a subsequent standard amination reaction.

ParameterNew Chemo-Enzymatic RoutePublished Chemical Route
Starting Material 5-(Hydroxymethyl)furfural (HMF)5-(Chloromethyl)furfural (CMF)
Key Intermediates 5-(Aminomethyl)-2-furancarboxylic acid (AMFCA)Ethyl 5-(chloromethyl)furan-2-carboxylate
Overall Yield High (Potentially >90%)~75-80% (Estimated)
Reaction Steps 2 (Enzymatic amination + Esterification)3 (Oxidation, Esterification, Amination)
Key Reagents Enzymes (e.g., ω-transaminase), Amine Donor, Ethanol, Acid Catalysttert-Butyl hypochlorite, Ethanol, Ammonia
Reaction Conditions Mild (near ambient temp. and pressure)Varied (includes elevated temperatures)
Environmental Impact Potentially lower, uses biocatalysts and greener solventsInvolves chlorinated intermediates and reagents

Experimental Protocols

New Chemo-Enzymatic Route: Protocol

This proposed two-step route leverages a highly efficient enzymatic conversion of 5-(hydroxymethyl)furfural (HMF) to 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), followed by a standard esterification.

Step 1: Enzymatic Synthesis of 5-(Aminomethyl)-2-furancarboxylic acid (AMFCA)

This protocol is based on the one-pot, one-step enzymatic conversion of HMF to AMFCA.[1][2] A multi-enzyme cascade is employed, typically involving an HMF oxidase, an aldehyde dehydrogenase, and an ω-transaminase.

  • Reaction Setup: A buffered aqueous solution (e.g., sodium phosphate buffer, pH 8.0) is prepared.

  • Reagents: 5-(Hydroxymethyl)furfural (HMF) is added as the substrate. An amine donor, such as L-alanine, is included. The cascade of purified enzymes (HMF oxidase, aldehyde dehydrogenase, ω-transaminase, and an alanine dehydrogenase for cofactor recycling) is introduced.[1]

  • Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation and aeration.[2]

  • Work-up and Purification: Upon reaction completion (monitored by HPLC), the product AMFCA can be isolated and purified using standard techniques such as ion-exchange chromatography. High titers in the range of 3.35–4.62 g/L have been reported for this enzymatic conversion.[1]

Step 2: Esterification of AMFCA

  • Reaction Setup: The purified AMFCA is dissolved in anhydrous ethanol.

  • Reagents: A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added.

  • Conditions: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Published Chemical Route: Protocol

This route is constructed from published methods for the synthesis of the key intermediate, ethyl 5-(chloromethyl)furan-2-carboxylate, followed by a standard amination procedure.

Step 1 & 2: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate

This one-pot, two-step procedure converts 5-(chloromethyl)furfural (CMF) directly to the ethyl ester.[3]

  • Reaction Setup: 5-(Chloromethyl)furfural and tert-butyl hypochlorite are combined in a round-bottomed flask.

  • Conditions (Oxidation): The mixture is stirred at room temperature for approximately 24 hours.

  • Conditions (Esterification): The resulting acid chloride is not isolated. Ethanol is added, and the solution is heated to 50°C for 6 hours.[3]

  • Work-up and Purification: The solvent is evaporated, and the residue is purified by column chromatography to give ethyl 5-(chloromethyl)furan-2-carboxylate as a colorless oil. Isolated yields of 80-82% have been reported for this two-step process.[3]

Step 3: Amination of Ethyl 5-(chloromethyl)furan-2-carboxylate

  • Reaction Setup: The purified ethyl 5-(chloromethyl)furan-2-carboxylate is dissolved in a suitable solvent (e.g., ethanol or THF).

  • Reagents: The solution is treated with an excess of ammonia (either as an aqueous solution or bubbled as a gas) or an ammonia equivalent.

  • Conditions: The reaction is typically stirred at room temperature or gently heated in a sealed vessel to drive the substitution reaction to completion.

  • Work-up and Purification: The reaction mixture is concentrated to remove excess ammonia and solvent. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G cluster_0 New Chemo-Enzymatic Route HMF 5-(Hydroxymethyl)furfural AMFCA 5-(Aminomethyl)-2-furancarboxylic acid HMF->AMFCA Enzyme Cascade (ω-Transaminase, etc.) Aqueous Buffer, 30°C FinalProduct1 This compound AMFCA->FinalProduct1 Ethanol, H+ catalyst Reflux G cluster_1 Published Chemical Route CMF 5-(Chloromethyl)furfural CMFCC 5-(Chloromethyl)furan-2-carbonyl chloride (in situ) CMF->CMFCC t-BuOCl Room Temp, 24h ChloroEster Ethyl 5-(chloromethyl)furan-2-carboxylate CMFCC->ChloroEster Ethanol 50°C, 6h FinalProduct2 This compound ChloroEster->FinalProduct2 Ammonia Heat

References

A Comparative Analysis of the In Vitro Anticancer Efficacy of Novel Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activities of several novel furan-based compounds. The information is compiled from recent studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. The data presented herein is supported by detailed experimental protocols for the key assays cited.

Comparative Anticancer Activity of Novel Furan Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various novel furan compounds against a panel of human cancer cell lines. The data is collated from multiple studies to provide a comparative overview.

Compound Class/ReferenceCompound IDCancer Cell LineIC50 (µM)Reference
Furan-Thiadiazole-Oxadiazole Hybrids3 HepG-2 (Liver Carcinoma)5.5 ± 1.2[1]
12 HepG-2 (Liver Carcinoma)7.29 ± 1.5[1]
14 HepG-2 (Liver Carcinoma)4.2 ± 1.2[1]
Furan-Based Pyridine and Triazinone DerivativesPyridine carbohydrazide 4 MCF-7 (Breast Cancer)4.06[2]
N-phenyl triazinone 7 MCF-7 (Breast Cancer)2.96[2]
Furan Derivatives and Precursors1 HeLa (Cervical Cancer)0.08 - 8.79 (Range for active compounds)[3]
24 HeLa (Cervical Cancer)0.08 - 8.79 (Range for active compounds)[3]
24 SW620 (Colorectal Cancer)Moderate to Potent Activity[3]
26 SW620 (Colorectal Cancer)Moderate to Potent Activity[3]
32 SW620 (Colorectal Cancer)Moderate to Potent Activity[3]
35 SW620 (Colorectal Cancer)Moderate to Potent Activity[3]
Bis-2(5H)-furanone Derivatives4e C6 (Glioma)12.1
Carbamothioyl-Furan-2-Carboxamidesp-tolylcarbamothioyl)furan-2-carboxamide HepG2 (Hepatocellular Carcinoma)33.29% viability at 20 µg/mL[4]
Furan-Conjugated TripeptidesConjugate 4 HeLa (Cervical Cancer)0.28 ± 0.09[5]
Pyrazolyl-Chalcones with Furan Moiety7g A549 (Lung Carcinoma)27.7 µg/mL[6]
7g HepG2 (Hepatocellular Carcinoma)26.6 µg/mL[6]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly employed in the in vitro evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, MCF-7, HeLa, A549, SW620) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the furan compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the an cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.

  • Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the furan compounds as described for the cell cycle analysis.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometric Analysis: The stained cells are immediately analyzed by flow cytometry. The different cell populations are distinguished based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as PI3K/Akt.

  • Cell Lysis: Following treatment with the furan compounds, cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, PTEN). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro anticancer drug screening and a key signaling pathway often implicated in the mechanism of action of anticancer agents.

G Experimental Workflow for In Vitro Anticancer Activity Screening cluster_0 Cell Culture & Treatment cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion A Cancer Cell Line Culture B Seeding in Multi-well Plates A->B C Treatment with Novel Furan Compounds B->C D Cell Viability Assay (e.g., MTT) C->D E Determine IC50 Values D->E F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot for Signaling Pathways E->H I Comparative Analysis of Results F->I G->I H->I J Identification of Lead Compounds I->J

Caption: A typical workflow for screening novel compounds for anticancer activity.

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation Furan Novel Furan Compound Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activation Proliferation Cell Proliferation, Survival Inhibition of Apoptosis Downstream->Proliferation Furan->PI3K Inhibition Furan->Akt Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

References

Comparative Analysis of Furan-Based Compounds: A Guide to Cross-Reactivity and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented herein is collated from multiple independent studies, and therefore, direct comparison of absolute potency values should be approached with caution due to variations in experimental conditions. Nevertheless, this compilation serves as a valuable resource for understanding the therapeutic potential and promiscuity of the furan core.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative furan derivatives against a range of targets, including cancer cell lines and bacteria. This data allows for an indirect assessment of the cross-reactivity profile of the furan scaffold.

Table 1: Anticancer Activity of Furan Derivatives against Various Human Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetateHeLa (Cervical Cancer)62.37 (µg/mL)[1][2]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa (Cervical Cancer)>1000 (µg/mL)[1]
Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2 (Liver Cancer)>1000 (µg/mL)[1]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHepG2 (Liver Cancer)Selective activity noted[1]

Table 2: Antibacterial Activity of Furan Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylateStaphylococcus aureus500[1]
Methyl-5-(hydroxymethyl)-2-furan carboxylateBacillus cereus500[1]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylatePhotogenic bacteria250[1][2]
Furan-based compoundListeria monocytogenes-[3]
Furan-based compoundStaphylococcus aureus-[3]
Furan-based compoundBacillus cereus-[3]
Furan-based compoundPseudomonas fluorescenceBroad activity noted[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments cited in this guide.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Furan derivatives to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan derivatives in the complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Furan derivatives to be tested

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the bacterial strain. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the furan derivatives in the broth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizing the Experimental Workflow

To provide a clearer understanding of the process of evaluating compound selectivity and potential cross-reactivity, the following diagram illustrates a typical experimental workflow.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response & Potency cluster_4 Selectivity & Cross-Reactivity Profiling cluster_5 Lead Optimization A Furan Derivatives Library B Single-Concentration Screening (e.g., 10 µM) A->B Test against primary target C Identify Active Compounds (>50% Inhibition) B->C Analyze data D Generate Dose-Response Curves Determine IC50/EC50/MIC C->D Confirm activity E Screen Hits Against a Panel of Targets: - Kinases - GPCRs - Other Enzymes - Different Cell Lines - Bacterial/Fungal Strains D->E Assess selectivity F Structure-Activity Relationship (SAR) & Selectivity Optimization E->F Refine structure for improved potency and selectivity

Caption: A typical workflow for assessing compound selectivity and cross-reactivity.

References

Validation of a Novel HPLC-UV Method for the Quantification of Ethyl 5-(aminomethyl)furan-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of Ethyl 5-(aminomethyl)furan-2-carboxylate, a key intermediate in pharmaceutical synthesis. The validation protocol and results are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose in quality control and drug development.[1] Furthermore, this guide provides a comparative overview of this method with alternative analytical techniques used for structurally similar compounds, supported by experimental data from existing literature.

A New Proposed Analytical Method: Reversed-Phase HPLC with UV Detection

A novel Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is proposed for the determination of this compound. The chromatographic conditions are summarized below.

ParameterCondition
Instrument HPLC system with a UV-Vis detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Detailed methodologies for the validation of the proposed analytical method are outlined below. These protocols are designed to meet the rigorous standards of the pharmaceutical industry.

System Suitability

System suitability testing is performed to ensure the analytical system is performing correctly before the analysis of any samples.

Protocol: A standard solution of this compound (50 µg/mL) is injected six times. The system suitability parameters, including theoretical plates, tailing factor, and the relative standard deviation (%RSD) of the peak area, are evaluated.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol: Blank (mobile phase), placebo (a mixture of all excipients without the active pharmaceutical ingredient), and standard solutions of this compound are injected. The chromatograms are examined for any interfering peaks at the retention time of the analyte.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Protocol: A series of at least five standard solutions of this compound are prepared at concentrations ranging from 10 to 150 µg/mL. Each concentration is injected in triplicate. A calibration curve is constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) is determined.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol: Accuracy is determined by the recovery of spiked samples. A known amount of this compound is added to a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The samples are prepared in triplicate and analyzed. The percentage recovery is then calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-day precision): A minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst precision): The analysis is repeated on a different day by a different analyst.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (standard deviation of the y-intercept / slope of the calibration curve) LOQ = 10 * (standard deviation of the y-intercept / slope of the calibration curve)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Small, deliberate changes are made to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2%). The effect of these changes on the system suitability parameters is evaluated.

Data Presentation: A Comparative Analysis

The performance of the proposed HPLC-UV method is compared with alternative methods used for the quantification of structurally similar aromatic amines and furan derivatives. The following table summarizes the performance characteristics of various analytical techniques, providing a baseline for method selection and development.

Analytical MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
Proposed HPLC-UV This compound > 0.999 (Hypothetical) (Hypothetical) < 2.0 98.0 - 102.0 This Guide
HPLC-UVAniline and N-methylaniline> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported[2]
GC-MSAromatic amines in workplace air-0.001 - 0.008 µg/m³--87 - 95[3]
LC-MS/MS26 aromatic amines in textiles> 0.99----[1]
HPLC-UVPrimary Aromatic Amines in Food Simulant----Up to 91[4]
GC-MSAromatic amines in urine-1.0 - 4.0 ng/L--82.3 - 96.8[5]
HPLC-DADFuran derivatives in coffee> 0.990.11 - 0.76 µg/mL0.35 - 2.55 µg/mL< 4.5> 89.9[6]
HPLCFuranic compounds in transformer oil> 0.999-50 µg/L0.6 - 5.7-[7]
GC-MSFuran and its derivatives in food> 0.9900.01 - 0.02 ng/g0.04 - 0.06 ng/g-77.81 - 111.47[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the relationship between key validation parameters.

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Definition Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Analytical Method Validation Workflow

ValidationParameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative Tests cluster_parameters Validation Parameters Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Impurity Impurity Quantification Impurity->Specificity Impurity->Linearity Impurity->Range Impurity->Accuracy Impurity->Precision LOQ LOQ Impurity->LOQ Impurity->Robustness Identification Identification Identification->Specificity LOD LOD

Key Validation Parameters Relationship

References

A Comparative Analysis of Catalysts for the Synthesis of Furan-2,4-Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of furan-2,4-dicarboxylates, valuable monomers for specialty polymers, presents a significant challenge in catalytic chemistry. This guide provides a comparative overview of catalytic systems for the synthesis of furan-2,4-dicarboxylic acid (2,4-FDCA), a key precursor to furan-2,4-dicarboxylates. The primary focus is on the Henkel reaction, a disproportionation process that has shown promise in producing 2,4-FDCA alongside its isomer, furan-2,5-dicarboxylic acid (2,5-FDCA).

Overview of the Catalytic Approach: The Henkel Reaction

The Henkel reaction, or the Raecke/Henkel process, involves the thermal disproportionation of alkali salts of aromatic carboxylates.[1][2] In the context of furan dicarboxylates, potassium 2-furoate is heated in the presence of a Lewis acid catalyst, leading to the formation of furan and a mixture of dipotassium furan-2,5-dicarboxylate and dipotassium furan-2,4-dicarboxylate.[1][3] Subsequent acidification yields the corresponding dicarboxylic acids. The choice of catalyst and reaction temperature has been found to significantly influence the conversion of the starting material and the selectivity towards the 2,4-isomer.[1][3]

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of different Lewis acid catalysts in the synthesis of furan dicarboxylates via the Henkel reaction of potassium 2-furoate. The data highlights the impact of the catalyst and temperature on the conversion of potassium 2-furoate and the selectivity for 2,4-FDCA.

CatalystTemperature (°C)Reaction Time (h)K-2-furoate Conversion (%)2,4-FDCA Selectivity (%)Total FDCA Yield (%)Reference
CdI₂2355.5321229[1]
CdI₂2505.5601854[1]
CdI₂2605.5921885[1]
CdI₂2805.5--very poor[1]
ZnCl₂2605.561952[1]
ZnI₂2605.545939[1]

Note: Selectivity is defined as the molar percentage of 2,4-FDCA in the total mixture of 2,5-FDCA and 2,4-FDCA. Total FDCA yield is the combined isolated yield of both isomers.

Experimental Protocols

General Procedure for the Henkel Reaction:

This protocol is adapted from the work of Thiyagarajan et al.[1]

Materials:

  • Potassium 2-furoate (K-2F)

  • Cadmium iodide (CdI₂) or Zinc chloride (ZnCl₂) (22 mol%)

  • Round-bottom flask

  • Kugelrohr oven

  • Acetone/dry-ice cold trap

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Potassium 2-furoate and the Lewis acid catalyst (e.g., CdI₂) are thoroughly ground together under a nitrogen atmosphere.

  • The powdered mixture is transferred to a round-bottom flask and placed in a Kugelrohr glass oven.

  • The flask is slowly rotated, and the temperature is raised to the desired level (e.g., 260 °C).

  • The reaction is allowed to proceed for a set time (e.g., 5.5 hours). During the reaction, the co-product, furan, is collected in a cooled receiver bulb (acetone/dry-ice).

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude solid is dissolved in deionized water.

  • The aqueous solution is then acidified with concentrated HCl to precipitate the mixture of furan dicarboxylic acids.

  • The precipitate, containing both 2,5-FDCA and 2,4-FDCA, is collected by filtration, washed with cold deionized water, and dried.

Esterification for Isomer Separation:

To separate the 2,4- and 2,5-isomers, the crude mixture of dicarboxylic acids can be esterified.

Procedure:

  • The crude mixture of FDCA isomers is refluxed in methanolic HCl (e.g., 1.2 M) at 75 °C for 6 hours.[3]

  • After cooling, the reaction mixture can be worked up to isolate the corresponding dimethyl esters.

  • The dimethyl furan-2,4-dicarboxylate and dimethyl furan-2,5-dicarboxylate can then be separated using techniques such as column chromatography.

Visualizations

Henkel_Reaction_Pathway K_2_furoate Potassium 2-furoate Furan Furan K_2_furoate->Furan FDCA_mix Mixture of Dipotassium 2,5-FDCA and 2,4-FDCA K_2_furoate->FDCA_mix Disproportionation Catalyst Lewis Acid Catalyst (e.g., CdI₂, ZnCl₂) Catalyst->K_2_furoate Heat Heat (235-260 °C) Heat->K_2_furoate Final_products Mixture of 2,5-FDCA and 2,4-FDCA FDCA_mix->Final_products Protonation Acidification Acidification (HCl) Acidification->FDCA_mix

Caption: Henkel reaction pathway for the synthesis of furan dicarboxylic acids.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_separation Isomer Separation Start Grind K-2-furoate and Catalyst Load Load into Kugelrohr Start->Load Heat Heat and Rotate Load->Heat Collect Collect Furan Heat->Collect Dissolve Dissolve in Water Heat->Dissolve Acidify Acidify with HCl Dissolve->Acidify Filter Filter and Dry Acidify->Filter Esterify Esterification Filter->Esterify Separate Chromatographic Separation Esterify->Separate

Caption: Experimental workflow for the synthesis and separation of FDCA isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Ethyl 5-(aminomethyl)furan-2-carboxylate and Related Furan Esters

This guide provides a detailed spectroscopic comparison of this compound and its structurally related analogs. Furan-based esters are significant building blocks in medicinal chemistry and materials science, making a thorough understanding of their spectroscopic characteristics crucial for identification, purity assessment, and structural elucidation.[1] This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

Structural Comparison of Furan Esters

The compounds under comparison share a common ethyl furan-2-carboxylate core but differ in the substituent at the 5-position of the furan ring. These differences are clearly reflected in their spectroscopic data.

G cluster_core Core Structure cluster_analogs Analogs with C5-Substituents Core Ethyl furan-2-carboxylate (C₅H₄O-COOEt) A This compound (-CH₂NH₂) Core->A -CH₂NH₂ group added B Ethyl 5-(hydroxymethyl)furan-2-carboxylate (-CH₂OH) Core->B -CH₂OH group added C Ethyl 5-methylfuran-2-carboxylate (-CH₃) Core->C -CH₃ group added D Ethyl furan-2-carboxylate (-H) Core->D Base structure

Caption: Structural relationships of the compared furan esters.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of furan derivatives show distinct chemical shifts for the furan ring protons (H-3 and H-4) and the protons of the various substituents. The coupling constant between H-3 and H-4 is typically around 3.4-3.6 Hz. The substituent at the C5-position significantly influences the chemical shift of the adjacent H-4 proton.

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
This compound N/AData not readily available in searched literature.
Ethyl 5-(hydroxymethyl)furan-2-carboxylate CDCl₃7.12 (1H, d, J=3.5 Hz, H-3), 6.45 (1H, d, J=3.5 Hz, H-4), 4.69 (2H, s, -CH₂OH), 4.36 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.38 (3H, t, J=7.1 Hz, -OCH₂CH₃)[2]
Ethyl 5-methylfuran-2-carboxylate (Predicted) CDCl₃7.08 (1H, d, J=3.4 Hz, H-3), 6.09 (1H, d, J=3.4 Hz, H-4), 4.33 (2H, q, J=7.1 Hz, -OCH₂CH₃), 2.35 (3H, s, -CH₃), 1.36 (3H, t, J=7.1 Hz, -OCH₂CH₃)[2]
Ethyl furan-2-carboxylate CDCl₃7.58 (1H, dd, J=1.8, 0.8 Hz, H-5), 7.16 (1H, dd, J=3.6, 0.8 Hz, H-3), 6.51 (1H, dd, J=3.6, 1.8 Hz, H-4), 4.37 (2H, q, J=7.1 Hz, -OCH₂CH₃), 1.38 (3H, t, J=7.1 Hz, -OCH₂CH₃)[2]
Diethyl furan-2,5-dicarboxylate Acetone-d67.30 (2H, s, H-3 & H-4), 4.33-4.38 (4H, q, J=7 Hz, -OCH₂CH₃), 1.34 (6H, t, J=7.04 Hz, -OCH₂CH₃)[3]

¹³C NMR Spectral Data Comparison

¹³C NMR spectroscopy provides insight into the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom, with the C2 and C5 carbons being particularly affected by the nature of the substituents.

CompoundSolventChemical Shift (δ) in ppm (Assignment)
This compound N/AData not readily available in searched literature.
Ethyl 5-(hydroxymethyl)furan-2-carboxylate CDCl₃159.1 (C=O), 157.5 (C-5), 143.8 (C-2), 119.5 (C-3), 109.2 (C-4), 60.9 (-OCH₂CH₃), 57.8 (-CH₂OH), 14.4 (-OCH₂CH₃)[2]
Ethyl 5-methylfuran-2-carboxylate (Predicted) CDCl₃158.8 (C=O), 158.4 (C-5), 143.9 (C-2), 119.3 (C-3), 108.5 (C-4), 60.7 (-OCH₂CH₃), 14.4 (-OCH₂CH₃), 13.8 (-CH₃)[2]
Ethyl furan-2-carboxylate CDCl₃158.9 (C=O), 146.5 (C-2), 144.9 (C-5), 118.3 (C-3), 111.9 (C-4), 60.8 (-OCH₂CH₃), 14.4 (-OCH₂CH₃)[2]
Diethyl furan-2,5-dicarboxylate Acetone-d6158.41 (C=O), 147.79 (C-2 & C-5), 119.14 (C-3 & C-4), 62.00 (-OCH₂CH₃), 14.45 (-OCH₂CH₃)[3]

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is used to identify functional groups. For furan esters, key characteristic absorptions include the C=O stretching of the ester group, C-O-C stretching of the furan ring and ester, and vibrations associated with the furan ring itself.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
General Furan Esters ~3100=C-H stretch (furan ring)[4]
~2980C-H stretch (aliphatic)[5]
~1720C=O stretch (ester)[6]
1550-1600C=C stretch (furan ring)[7]
1000-1300C-O-C stretch (furan ring and ester)[8]
~750-800=C-H bend (furan ring)[9]
This compound ~3300-3400N-H stretch (primary amine)
Ethyl 5-(hydroxymethyl)furan-2-carboxylate ~3200-3600 (broad)O-H stretch (alcohol)

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For these furan esters, common fragmentation involves the loss of the ethoxy group (-OC₂H₅) from the ester.

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 169.18[10]140, 103[10]
Ethyl 5-methylfuran-2-carboxylate 154.16Not available
Ethyl furan-2-carboxylate 140.14[11]140 (M+), 112, 95, 68[11]
2-Ethyl-5-methylfuran (related structure) 110.15[12]110 (M+), 95[12]

Experimental Protocols

Detailed experimental procedures are essential for reproducing spectroscopic data. The following are generalized protocols for the techniques discussed.

General Procedure for NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to ensure the sample dissolves and its signals do not obscure key analyte signals.[13]

  • Data Acquisition : Spectra are typically recorded on a 300 or 400 MHz spectrometer.[2] For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled pulse sequence is common.

  • Data Processing : The raw data (Free Induction Decay) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

General Procedure for IR Spectroscopy
  • Sample Preparation : For liquid samples, a thin film is prepared between two KBr or NaCl plates. Solid samples are typically mixed with KBr powder and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer, typically with 16 to 32 scans at a resolution of 4 cm⁻¹.[8] A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

General Procedure for Mass Spectrometry (GC-MS)
  • Sample Preparation : The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation : A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC separates the components of the sample before they enter the MS.

  • Ionization : Electron Ionization (EI) is a common method for these types of molecules, typically operating at 70 eV.[11]

  • Data Acquisition : The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and its fragments.

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation prep_nmr Dissolve 5-10 mg in ~0.6 mL deuterated solvent nmr NMR Spectrometer (¹H & ¹³C acquisition) prep_nmr->nmr prep_ir Prepare KBr pellet or thin film (ATR) ir FTIR Spectrometer (Acquire spectrum) prep_ir->ir prep_ms Dissolve in volatile solvent ms GC-MS System (Separation & Ionization) prep_ms->ms proc_nmr Fourier Transform, Phasing, Referencing nmr->proc_nmr proc_ir Background Subtraction, Peak Identification ir->proc_ir proc_ms Analyze Mass Spectrum (M+ & Fragments) ms->proc_ms

References

Evaluating the performance of different biocatalysts for 5-hydroxymethylfurfural conversion

Author: BenchChem Technical Support Team. Date: December 2025

The sustainable production of chemicals and materials from renewable resources is a cornerstone of modern green chemistry. 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of carbohydrates, stands out as a critical building block for a variety of valuable derivatives.[1][2][3] Biocatalysis has emerged as a promising and environmentally friendly alternative to traditional chemocatalytic methods for HMF conversion, offering high selectivity and milder reaction conditions.[4][5] This guide provides a comparative evaluation of different biocatalysts employed in the conversion of HMF, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in this field.

Performance Comparison of Biocatalysts for HMF Conversion

The choice of biocatalyst—ranging from whole microbial cells to purified enzymes—profoundly influences the efficiency, selectivity, and yield of the desired product from HMF. The primary products of biocatalytic HMF conversion include 2,5-furandicarboxylic acid (FDCA), a potential replacement for petroleum-derived terephthalic acid, 2,5-bis(hydroxymethyl)furan (BHMF), a useful diol for polymer synthesis, and 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), an intermediate in the production of other valuable compounds.[6][7]

Below is a summary of the performance of various biocatalysts in converting HMF to these key products.

ProductBiocatalyst TypeSpecific BiocatalystSubstrate Conc. (mM)Yield (%)Selectivity (%)Reaction Time (h)Reference
FDCA Whole-CellPseudomonas putida S12 (engineered)100 (fed-batch)97>9948[7]
Whole-CellRaoultella ornithinolytica BF60 (engineered)10089-36[7]
Whole-Cell CascadeE. coli / P. putida100>99--[7]
EnzymeLaccase1 mg/mL---[8][9]
BHMF Whole-CellBurkholderia contaminans NJPI-15656 (fed-batch)94--[7]
Whole-CellKluyveromyces marxianus55.399.65--[7]
Whole-CellMeyerozyma guilliermondii SC110310086>9912[10]
EnzymeAlcohol Dehydrogenase----[4]
HMFCA Whole-CellDeinococcus wulumuqiensis R1230090~9836[11]
Whole-CellComamonas testosteroni SC1588200~100-24[7]
EnzymeXanthine Oxidase from E. coli-9499-[11]

Biocatalytic Pathways for HMF Conversion

The biocatalytic conversion of HMF can proceed through two main pathways: oxidation to produce acids and aldehydes, or reduction to produce alcohols. The specific enzymes present in the biocatalyst dictate the final product.

The oxidation of HMF to FDCA is a multi-step process. It can proceed through two primary intermediate routes. In one route, the alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF), which is then further oxidized to 5-formyl-2-furancarboxylic acid (FFCA) and finally to FDCA. Alternatively, the aldehyde group of HMF can be oxidized first to a carboxylic acid, yielding HMFCA, which is then oxidized to FFCA and subsequently to FDCA.[4][12]

The reduction of HMF primarily involves the conversion of its aldehyde group to an alcohol, resulting in the formation of BHMF. This process is typically catalyzed by alcohol dehydrogenases or oxidoreductases.

HMF_Conversion_Pathways cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Oxidation BHMF 2,5-Bis(hydroxymethyl)furan (BHMF) HMF->BHMF Reduction FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Biocatalytic conversion pathways of 5-hydroxymethylfurfural (HMF).

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. While specific parameters vary between studies, the following sections outline generalized methodologies for key experiments in HMF conversion using biocatalysts.

Whole-Cell Biocatalyst Cultivation and Preparation
  • Strain Activation and Pre-culture: A loopful of the microbial strain from a cryopreserved stock is inoculated into a sterile nutrient-rich medium (e.g., Luria-Bertani broth for bacteria, Yeast Extract Peptone Dextrose for yeast). The culture is incubated at the optimal temperature and shaking speed for the specific microorganism until it reaches the exponential growth phase.

  • Main Culture: An aliquot of the pre-culture is transferred to a larger volume of fresh medium. The main culture is grown under controlled conditions of temperature, pH, and aeration.

  • Cell Harvesting and Preparation: Once the desired cell density is reached, the cells are harvested by centrifugation. The cell pellet is washed with a suitable buffer (e.g., phosphate buffer) to remove residual medium components. The washed cells can be used directly as resting cells or can be lyophilized for long-term storage.

Biocatalytic Conversion Reaction
  • Reaction Setup: The biocatalytic conversion is typically carried out in a reaction vessel containing a buffer solution at a specific pH. The prepared whole-cell biocatalyst or purified enzyme is added to the buffer.

  • Substrate Addition: The reaction is initiated by the addition of HMF to the desired initial concentration. For fed-batch reactions, HMF is added incrementally over time to mitigate substrate toxicity.[11]

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature with constant agitation. The pH may be monitored and adjusted throughout the reaction.

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at different time intervals. The samples are typically quenched (e.g., by adding a solvent or acid) and centrifuged to remove the biocatalyst. The supernatant is then analyzed to determine the concentrations of HMF and the reaction products.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for quantifying HMF and its conversion products. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous acid solution (e.g., dilute sulfuric acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed using a UV detector at a wavelength where HMF and its derivatives absorb light.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of more volatile products, often after derivatization.

Logical Workflow for Biocatalyst Evaluation

The process of evaluating a new biocatalyst for HMF conversion follows a logical progression from initial screening to process optimization.

Biocatalyst_Evaluation_Workflow A Biocatalyst Screening B Identification of Conversion Products A->B C Optimization of Reaction Conditions (pH, Temperature, Substrate Conc.) B->C D Kinetic Studies C->D E Fed-Batch or Continuous Process Development D->E F Catalyst Stability and Reusability Assessment E->F G Downstream Product Purification E->G

Caption: Workflow for evaluating biocatalyst performance.

References

Safety Operating Guide

Proper Disposal Procedures for Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

The proper disposal of Ethyl 5-(aminomethyl)furan-2-carboxylate is crucial for maintaining laboratory safety and ensuring environmental protection. This compound, and its hydrochloride salt, are considered hazardous materials and must be handled accordingly. Adherence to the following procedures will mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Logistical Information

Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. The hydrochloride salt of this compound (CAS 1030012-30-6) is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.

Hazard Profile Summary

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation[1][2].
Eye IrritationH319Causes serious eye irritation[1][2].
Respiratory IrritationH335May cause respiratory irritation[1][2].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste trash.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., glassware, pipette tips, absorbent paper) as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Furan derivatives can be reactive, and incompatible mixtures can lead to dangerous reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable hazardous waste container for all this compound waste.

    • The container should be made of a material compatible with organic amines and esters, such as high-density polyethylene (HDPE) or glass.

    • Ensure the container is in good condition, free from cracks or damage.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and indicate the primary hazards (e.g., "Irritant").

    • Note the date when the first piece of waste is added to the container.

  • Storage:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area is away from sources of ignition, heat, and direct sunlight. It is also advisable to use secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Final Disposal:

    • When the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by the EHS department or a licensed hazardous waste disposal contractor.

    • Complete all required waste disposal forms and manifests as per your institution's and local regulations.

    • Never attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented laboratory procedure.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from Incompatible Waste identify->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs spill Spill or Exposure? store->spill documentation Complete Waste Manifest contact_ehs->documentation end End: Compliant Disposal documentation->end spill->contact_ehs No spill_procedure Follow Spill Cleanup Protocol (Consult SDS and EHS) spill->spill_procedure Yes

Caption: Disposal workflow for this compound.

By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Ethyl 5-(aminomethyl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides crucial safety and logistical information for Ethyl 5-(aminomethyl)furan-2-carboxylate, focusing on personal protective equipment (PPE), operational procedures, and disposal. The following protocols are based on the known hazards of structurally similar compounds, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following PPE is mandatory when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.
Body Laboratory coatA standard lab coat is required to protect against skin contact.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.

Hazard Summary

Based on data for analogous compounds, this compound is associated with the following hazards:

Hazard CodeDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before commencing work, ensure that all necessary PPE is available and in good condition.[2]

  • An emergency eyewash station and safety shower must be readily accessible.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.[1]

  • Avoid the formation of dust when handling the solid material.[1]

  • Use appropriate tools, such as spatulas, for transferring the compound.

  • Keep containers securely sealed when not in use.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Caption: Workflow for Safe Handling of this compound.

Emergency and Disposal Procedures

Spill and Exposure:

  • Minor Spill: In the event of a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1]

  • Skin Contact: Should the chemical come into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]

  • Eye Contact: In case of eye contact, flush the eyes immediately with fresh running water for several minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: If inhaled, remove the person to fresh air. If they are not breathing, provide artificial respiration.[1]

  • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan:

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.

  • General Guidance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.[1]

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (incl. Respirator) evacuate->ppe contain Contain Spill (Avoid Dust) ppe->contain collect Collect Material into Sealed Container contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area collect->decontaminate

Caption: Spill Response and Disposal Workflow.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.